molecular formula C13H11NO B1357042 5-(4-Methylphenyl)-3-pyridinecarbaldehyde CAS No. 229008-16-6

5-(4-Methylphenyl)-3-pyridinecarbaldehyde

Cat. No.: B1357042
CAS No.: 229008-16-6
M. Wt: 197.23 g/mol
InChI Key: ANPGUJZUWRYNKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methylphenyl)-3-pyridinecarbaldehyde (CAS 229008-16-6) is a high-purity chemical compound supplied as a pale yellow solid. It has a molecular formula of C13H11NO and a molecular weight of 197.23 g/mol. The product exhibits a melting point range of 54 to 59 °C and a predicted boiling point of 364.6 ± 30.0 °C at 760 Torr . This compound is a derivative of pyridine-3-carbaldehyde, a scaffold recognized in advanced chemical research. Pyridine-3-carbaldehyde derivatives are notably investigated in the field of asymmetric autocatalysis , where they can act as chiral starting materials in enantioselective addition reactions with dialkylzincs to produce enantiomerically enriched alcohols . This process is fundamental to the study of autocatalytic reactions and the origin of chirality. Furthermore, related pyridinecarbaldehyde compounds serve as key precursors in organic synthesis, including the construction of complex structures like substituted tetrahydropyridines via ring-closing metathesis, and are used in the synthesis of various Schiff base ligands . For optimal stability, this product should be stored under an inert atmosphere and refrigerated between 2 and 8 °C . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-methylphenyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-10-2-4-12(5-3-10)13-6-11(9-15)7-14-8-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPGUJZUWRYNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594196
Record name 5-(4-Methylphenyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229008-16-6
Record name 5-(4-Methylphenyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 5-(4-Methylphenyl)-3-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 229008-16-6

For correspondence: For inquiries, please contact a chemical supplier.

This technical guide provides an in-depth overview of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde, also known as 5-(p-Tolyl)nicotinaldehyde, for researchers, scientists, and drug development professionals. This document outlines the compound's properties, a detailed experimental protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, and a discussion of the potential biological significance of related pyridine derivatives.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 229008-16-6[1]
Molecular Formula C₁₃H₁₁NO[1]
Molecular Weight 197.23 g/mol [1][2]
Boiling Point (Predicted) 364.6 °C[2]
SMILES O=CC1=CN=CC(C2=CC=C(C)C=C2)=C1[1]

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its mild reaction conditions and tolerance to various functional groups.[2] The reaction couples 5-bromonicotinaldehyde with 4-methylphenylboronic acid.

Materials and Reagents:
  • 5-Bromonicotinaldehyde

  • 4-Methylphenylboronic acid (p-tolylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • Solvent system (e.g., 1,4-Dioxane and water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Inert gas (Nitrogen or Argon)

Experimental Procedure:
  • Reaction Setup: In a round-bottom flask, combine 5-bromonicotinaldehyde (1.0 equivalent), 4-methylphenylboronic acid (1.2-1.5 equivalents), and potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Degassing: To ensure an inert atmosphere, bubble nitrogen or argon gas through the reaction mixture for 15-20 minutes to remove any dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours under the inert atmosphere. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.

Visualized Workflows and Mechanisms

To further elucidate the synthesis process, the following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

G Experimental Workflow for Suzuki-Miyaura Coupling A Reaction Setup: Combine 5-bromonicotinaldehyde, 4-methylphenylboronic acid, and base B Add Degassed Solvent A->B C Degas with Inert Gas B->C D Add Palladium Catalyst C->D E Heat and Stir (90°C, 12-24h) D->E F Work-up: Extraction with Ethyl Acetate E->F G Drying and Concentration F->G H Purification: Column Chromatography G->H I Pure this compound H->I

A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

G Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0) Catalyst PdII_Aryl Pd(II)-Aryl Complex Pd0->PdII_Aryl Oxidative Addition (with 5-bromonicotinaldehyde) PdII_Aryl_Borane Pd(II)-Aryl-Borane Complex PdII_Aryl->PdII_Aryl_Borane Transmetalation (with Arylboronic Acid and Base) Product 5-Aryl-nicotinaldehyde (Product) PdII_Aryl_Borane->Product Reductive Elimination Product->Pd0 Regeneration of Catalyst

The core palladium catalytic cycle in the Suzuki-Miyaura reaction.

Potential Biological and Pharmacological Significance

While specific biological activity for this compound has not been extensively reported, the broader class of substituted pyridine derivatives is of significant interest in medicinal chemistry.

Derivatives of pyridine are integral to numerous pharmaceuticals and bioactive compounds.[3] Research into various substituted phenylpyridine and related heterocyclic structures has revealed a wide range of pharmacological activities, including:

  • Anticancer Properties: Certain phenylbipyridinylpyrazole derivatives have demonstrated a broad spectrum of activity against various tumor cell lines.[4] Some 5-aryl-1,3,4-thiadiazole-based compounds have also shown notable cytotoxicity against cancer cells.

  • Antimicrobial Activity: Novel nicotinaldehyde derivatives synthesized via Suzuki coupling have shown significant antimicrobial potential against oral pathogens.[1]

  • Anticonvulsant Activity: A series of 2-substituted-pyridines have exhibited significant anticonvulsant effects in preclinical models.[4]

  • Antiviral and Fungicidal Activity: Studies on 5-aryl-cyclopenta[c]pyridine derivatives have indicated promising activity against plant viruses and various fungi.[5]

The 5-aryl-3-pyridinecarbaldehyde scaffold, as seen in the title compound, presents a valuable starting point for the synthesis of new chemical entities with potential therapeutic applications. The aldehyde functional group is particularly useful for further chemical modifications to generate libraries of derivatives for biological screening.

References

Technical Guide: Molecular Weight of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde, a chemical compound of interest in various research and development applications. This document outlines the foundational data and methodologies for the precise determination of its molecular mass.

Compound Identification

  • Systematic Name: this compound

  • Molecular Formula: C₁₃H₁₁NO[1][2]

  • CAS Number: 229008-16-6[1]

Data Presentation: Atomic and Molecular Weights

The molecular weight is the sum of the atomic weights of its constituent atoms. The table below summarizes the standard atomic weights of the elements present in the compound and the final calculated molecular weight.

ElementSymbolCountStandard Atomic Weight (amu)Total Atomic Weight (amu)
CarbonC1312.011[3][4]156.143
HydrogenH111.008[5][6][7][8]11.088
NitrogenN114.007[9][10][11][12]14.007
OxygenO115.999[13][14][15]15.999
Total Molecular Weight ( g/mol ) 197.237

Note: The molecular weight is often cited as approximately 197.23 g/mol .[1][2]

Experimental Protocols: Molecular Weight Calculation

The determination of the molecular weight of this compound is a theoretical calculation based on its molecular formula, which is established through analytical methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Methodology:

  • Elemental Identification: The first step is to identify the constituent elements of the molecule. For this compound, these are Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).

  • Atom Count Determination: The molecular formula (C₁₃H₁₁NO) provides the exact number of atoms for each element in a single molecule.

  • Atomic Weight Aggregation: The standard atomic weight of each element, as established by the International Union of Pure and Applied Chemistry (IUPAC), is utilized. These values represent a weighted average of the masses of their naturally occurring isotopes.

  • Summation: The molecular weight is calculated by multiplying the count of each element's atoms by its standard atomic weight and then summing these totals.

The formula for this calculation is:

Molecular Weight = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of N atoms × Atomic Weight of N) + (Number of O atoms × Atomic Weight of O)

Visualization

The following diagram illustrates the hierarchical relationship from the constituent elements to the final compound, representing the basis of the molecular weight calculation.

Molecular_Composition compound This compound (C₁₃H₁₁NO) MW: 197.237 g/mol C Carbon (C) AW: 12.011 C->compound x13 H Hydrogen (H) AW: 1.008 H->compound x11 N Nitrogen (N) AW: 14.007 N->compound x1 O Oxygen (O) AW: 15.999 O->compound x1

Caption: Elemental composition of this compound.

References

An In-depth Technical Guide to 5-(4-Methylphenyl)-3-pyridinecarbaldehyde: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde. While specific experimental data for this compound is not extensively available in public literature, this document compiles known information and presents a detailed, plausible experimental protocol for its synthesis and analysis based on established chemical principles and data from analogous compounds. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and potential applications of novel pyridine-based compounds in medicinal chemistry and materials science.

Chemical Structure and Properties

This compound, also known as 5-(p-tolyl)nicotinaldehyde, is a biaryl compound featuring a pyridine ring substituted with a tolyl group at the 5-position and a carbaldehyde group at the 3-position.[1][2][3] The presence of the aldehyde functional group and the aromatic pyridine and benzene rings suggests its potential as a versatile intermediate in organic synthesis.[3]

Below is a table summarizing the key chemical identifiers and properties of this compound.

PropertyValueReference(s)
IUPAC Name 5-(4-Methylphenyl)pyridine-3-carbaldehydeN/A
Synonyms 5-(p-Tolyl)nicotinaldehyde[1][3]
CAS Number 229008-16-9[1][2]
Molecular Formula C₁₃H₁₁NO[1][2][3]
Molecular Weight 197.23 g/mol [1][3]
SMILES O=CC1=CN=CC(C2=CC=C(C)C=C2)=C1[2]
Boiling Point 364.6 °C (Predicted)[1]

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not detailed in the available literature, the Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for the formation of carbon-carbon bonds between aromatic rings. The following protocol is a detailed, proposed method based on established procedures for analogous compounds.

Proposed Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of this compound from 5-bromo-3-pyridinecarbaldehyde and 4-methylphenylboronic acid.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 5-Bromo-3-pyridinecarbaldehyde product This compound reactant1->product + reactant2 4-Methylphenylboronic acid reactant2->product catalyst Pd(PPh₃)₄ catalyst->product base K₂CO₃ base->product solvent Toluene/H₂O solvent->product

Figure 1. Proposed synthesis of this compound.

Materials:

  • 5-Bromo-3-pyridinecarbaldehyde

  • 4-Methylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Nitrogen or Argon gas

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-bromo-3-pyridinecarbaldehyde (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a 4:1 mixture of toluene and deionized water to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield the pure this compound.

Characterization Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Assignment
~10.1(s, 1H, -CHO)
~9.0(s, 1H, Py-H)
~8.8(d, 1H, Py-H)
~8.3(t, 1H, Py-H)
~7.6(d, 2H, Tolyl-H)
~7.3(d, 2H, Tolyl-H)
~2.4(s, 3H, -CH₃)
Infrared (IR) Spectroscopy
Frequency (cm⁻¹) Vibrational Mode Intensity
~3050-3000C-H stretch (aromatic)Medium
~2920, 2850C-H stretch (aldehyde)Medium
~1700C=O stretch (aldehyde)Strong
~1600, 1480C=C stretch (aromatic rings)Medium-Strong
~1400C-H bend (methyl)Medium
~820C-H out-of-plane bend (p-disubstituted benzene)Strong
Mass Spectrometry (MS)
Technique Predicted m/z Assignment
Electrospray Ionization (ESI)198.0913[M+H]⁺
220.0732[M+Na]⁺

Potential Applications in Drug Development

While there is no specific literature on the biological activity of this compound, its structural motifs are prevalent in many biologically active compounds. The pyridine ring is a common scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Biaryl structures are also important pharmacophores, often involved in protein-ligand interactions.

The aldehyde group serves as a versatile chemical handle for further synthetic modifications, allowing for the creation of a diverse library of derivatives for biological screening.

Hypothetical Signaling Pathway Involvement

Given the prevalence of pyridine-containing kinase inhibitors, a molecule like this compound could potentially be modified to target a signaling pathway involved in cell proliferation and survival. The following diagram illustrates a hypothetical scenario where a derivative of this compound could act as a kinase inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 Transcription Gene Transcription (Proliferation, Survival) Kinase3->Transcription Inhibitor Derivative of 5-(4-Methylphenyl)-3- pyridinecarbaldehyde Inhibitor->Kinase2 Inhibition

Figure 2. Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound is a compound with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its structure and a detailed, plausible protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction. While experimental data for this specific molecule is sparse, the provided predicted characterization data and discussion of its potential applications offer a solid foundation for future research. The versatile nature of its functional groups makes it an attractive starting point for the development of novel compounds with potential therapeutic applications. Further experimental investigation is warranted to fully elucidate its chemical and biological properties.

References

Technical Guide: Physicochemical Properties of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Methylphenyl)-3-pyridinecarbaldehyde is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structural motif, featuring a biphenyl-like core with a reactive aldehyde group, makes it a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents and functional materials. This technical guide provides a summary of the available physicochemical properties of this compound, a detailed experimental protocol for its synthesis, and visualizations of the synthetic workflow and a relevant biological pathway.

Core Physical Properties

PropertyValue (this compound)Value (3-Pyridinecarbaldehyde - for reference)
Molecular Formula C₁₃H₁₁NOC₆H₅NO
Molecular Weight 197.23 g/mol [1]107.11 g/mol [2]
Melting Point Data not available7-8 °C[2]
Boiling Point Data not available95-97 °C at 15 mmHg
Solubility Data not availableMiscible with water

Disclaimer: The physical properties for 3-Pyridinecarbaldehyde are provided for reference only and may not be representative of this compound.

Experimental Protocols

The synthesis of this compound is commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide (typically a bromide or iodide) and an organoboron compound.

Synthesis of this compound via Suzuki-Miyaura Coupling

Objective: To synthesize this compound by coupling 5-bromo-3-pyridinecarbaldehyde with 4-methylphenylboronic acid.

Materials:

  • 5-bromo-3-pyridinecarbaldehyde

  • 4-methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas (inert atmosphere)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-bromo-3-pyridinecarbaldehyde (1.0 equivalent), 4-methylphenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Catalyst Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the flask.

  • Solvent Addition: Add a 4:1 mixture of toluene and water to the flask. The total solvent volume should be sufficient to dissolve the reactants.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield this compound as a solid.

Visualizations

Synthetic Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product 5-bromo-3-pyridinecarbaldehyde 5-bromo-3-pyridinecarbaldehyde Reaction Reaction 5-bromo-3-pyridinecarbaldehyde->Reaction 4-methylphenylboronic acid 4-methylphenylboronic acid 4-methylphenylboronic acid->Reaction Pd(OAc)2 / PPh3 Palladium Catalyst (e.g., Pd(OAc)2 / PPh3) Pd(OAc)2 / PPh3->Reaction K2CO3 Base (K2CO3) K2CO3->Reaction Toluene/Water Solvent (Toluene/Water) Toluene/Water->Reaction 90C Temperature (90 °C) 90C->Reaction InertAtmosphere Inert Atmosphere (Ar or N2) InertAtmosphere->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification FinalProduct 5-(4-Methylphenyl)-3- pyridinecarbaldehyde Purification->FinalProduct

Caption: Workflow for Suzuki-Miyaura Synthesis.

Apoptosis Signaling Pathway

While the specific biological activity of this compound is not extensively documented, related pyridine derivatives have shown potential as anticancer agents by inducing apoptosis. The following diagram illustrates a simplified, representative apoptosis signaling pathway.

G cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome Drug Potential Drug (e.g., Pyridine Derivative) Bcl2 Bcl-2 Family (e.g., Bax, Bak activation) Drug->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified Intrinsic Apoptosis Pathway.

References

An In-depth Technical Guide to 5-(4-Methylphenyl)-3-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Methylphenyl)-3-pyridinecarbaldehyde, also known as 5-(p-tolyl)nicotinaldehyde, is a biaryl pyridine derivative. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the aldehyde functional group and the diverse pharmacological activities associated with the substituted pyridine core. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound, with a focus on experimental data and methodologies.

Chemical Properties

While extensive experimental data for this compound is not widely published in peer-reviewed literature, key physicochemical properties have been compiled from various chemical supplier databases and computational predictions.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO[1]
Molecular Weight 197.23 g/mol [1]
CAS Number 229008-16-6[1]
Appearance Solid (at 20°C)Inferred from supplier data
Boiling Point 364.6 °C (Predicted)
Melting Point Not Reported
Solubility Not Reported

Synthesis

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established methods for the synthesis of similar 5-aryl-nicotinaldehydes[2][3].

Reaction Scheme:

G reactant1 5-Bromo-3-pyridinecarbaldehyde product This compound reactant1->product reactant2 4-Methylphenylboronic acid reactant2->product catalyst Pd(PPh₃)₄, K₂CO₃ catalyst->product solvent 1,4-Dioxane/H₂O solvent->product

A representative Suzuki-Miyaura coupling reaction.

Materials:

  • 5-Bromo-3-pyridinecarbaldehyde

  • 4-Methylphenylboronic acid (p-tolylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 5-bromo-3-pyridinecarbaldehyde (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Workflow Diagram:

G A Combine Reactants: 5-Bromo-3-pyridinecarbaldehyde, 4-Methylphenylboronic acid, K₂CO₃ B Establish Inert Atmosphere (N₂ or Ar) A->B C Add Degassed Solvent (1,4-Dioxane/H₂O) B->C D Add Pd(PPh₃)₄ Catalyst C->D E Heat to 90°C and Stir (Monitor by TLC) D->E F Cool to Room Temperature E->F G Work-up: Aqueous Extraction with Ethyl Acetate F->G H Dry, Filter, and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Product I->J

General workflow for the synthesis and purification.

Spectral Data (Predicted and Analogous Compounds)

No experimentally determined spectra for this compound are readily available in the public domain. However, characteristic spectral features can be predicted based on its structure and comparison with analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine and p-tolyl rings, as well as the aldehydic proton.

  • Aldehydic Proton (CHO): A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.

  • Pyridine Ring Protons: Three distinct signals are anticipated in the aromatic region (δ 7.0-9.0 ppm). The substitution pattern will lead to characteristic splitting patterns (doublets and triplets).

  • p-Tolyl Ring Protons: Two doublets are expected in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

  • Methyl Protons (CH₃): A singlet corresponding to the three methyl protons will appear in the upfield region, typically around δ 2.3-2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically δ 190-200 ppm.

  • Aromatic Carbons: Multiple signals in the region of δ 120-160 ppm corresponding to the carbons of the pyridine and p-tolyl rings.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1690-1715 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands may be observed around 2720 and 2820 cm⁻¹.

  • Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (197.23 g/mol ). Fragmentation patterns would likely involve the loss of the formyl group (CHO) and cleavage of the bond between the two aromatic rings.

Biological Activity and Potential Applications

While there is no specific biological data available for this compound, related nicotinaldehyde and biaryl pyridine derivatives have been investigated for a range of pharmacological activities.

  • Anticancer Activity: Some pyrazole derivatives containing a 5-(p-tolyl) moiety have shown potent antiproliferative activity against human cancer cell lines[4][5].

  • Antimicrobial and Antifungal Activity: Nicotinaldehyde-based azlactones and 1,4-dihydropyridinedicarboxylates have been synthesized and evaluated for their antimicrobial and antifungal properties[6].

  • Enzyme Inhibition: Certain pyridinecarboxaldehyde derivatives have been investigated as inhibitors of enzymes such as thromboxane A2 synthase and 5-lipoxygenase[7].

The presence of the aldehyde group in this compound makes it a valuable intermediate for the synthesis of more complex molecules, including Schiff bases, chalcones, and other heterocyclic systems, which are known to possess a wide spectrum of biological activities[8].

Conclusion

This compound is a synthetically accessible biaryl pyridine derivative with potential for further investigation in drug discovery and materials science. While detailed experimental characterization is currently limited, its synthesis can be reliably achieved through Suzuki-Miyaura coupling. The structural motifs present in this compound suggest that it and its derivatives are promising candidates for biological evaluation across various therapeutic areas. Further research is warranted to fully elucidate the chemical and pharmacological properties of this compound.

References

An In-depth Technical Guide to 5-(4-Methylphenyl)-3-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 5-(4-Methylphenyl)pyridine-3-carbaldehyde

This technical guide provides a comprehensive overview of 5-(4-methylphenyl)-3-pyridinecarbaldehyde, a biaryl compound of interest in medicinal chemistry and materials science. This document details its chemical properties, a representative synthetic protocol, and potential, illustrative biological signaling pathway interactions.

Chemical and Physical Properties

This compound is an organic compound featuring a pyridine ring substituted with a p-tolyl group and a formyl (aldehyde) group. The presence of these functional groups makes it a valuable intermediate for the synthesis of more complex molecules.

PropertyValue
IUPAC Name 5-(4-Methylphenyl)pyridine-3-carbaldehyde
Molecular Formula C₁₃H₁₁NO
Molecular Weight 197.23 g/mol
CAS Number 229008-16-6
SMILES Cc1ccc(cc1)c2cc(cnc2)C=O

Synthesis via Suzuki-Miyaura Cross-Coupling

The primary method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organoboron compound with a halide.

Experimental Protocol: A Representative Synthesis

Materials:

  • 5-Bromo-3-pyridinecarbaldehyde

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromo-3-pyridinecarbaldehyde (1.0 eq) and 4-methylphenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol.

  • Catalyst and Base Addition: To the solution, add palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and an aqueous solution of potassium carbonate (2 M, 2.0 eq).

  • Reaction Execution: The reaction mixture is degassed with nitrogen or argon for 15 minutes and then heated to 80-90°C under a nitrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Potential Biological Significance and Signaling Pathway Involvement

While specific studies on the biological activity of this compound are not extensively documented, compounds with similar biaryl pyridine structures are known to exhibit a range of biological activities, including as inhibitors of various kinases. The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.

G Illustrative Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Kinase3 Kinase C Kinase2->Kinase3 Phosphorylation TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activation Inhibitor 5-(4-Methylphenyl)-3- pyridinecarbaldehyde Derivative Inhibitor->Kinase2 Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

A potential mechanism of action for a derivative.

Experimental Workflow for Biological Activity Screening

The following diagram outlines a general workflow for screening the biological activity of this compound and its derivatives.

G Biological Activity Screening Workflow A Compound Synthesis and Purification (this compound) B In vitro Kinase Assay (Screen against a panel of kinases) A->B C Cell-based Proliferation Assay (e.g., MTT assay on cancer cell lines) B->C D Identify Hit Compounds C->D E Lead Optimization (Structure-Activity Relationship studies) D->E F In vivo Animal Models E->F G Preclinical Development F->G

A typical drug discovery workflow.

In-Depth Technical Guide: Spectroscopic and Synthetic Overview of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Methylphenyl)-3-pyridinecarbaldehyde, also known as 5-(p-tolyl)nicotinaldehyde, is a biaryl compound featuring a pyridine core substituted with a tolyl and a formyl group. This structure is of interest in medicinal chemistry and materials science due to the prevalence of pyridine and biaryl motifs in various biologically active molecules and functional materials. This guide provides a summary of its known properties, a detailed, plausible experimental protocol for its synthesis, and predicted spectroscopic data to aid in its characterization.

Compound Identification

PropertyValue
CAS Number 229008-16-6
Molecular Formula C₁₃H₁₁NO
Molecular Weight 197.23 g/mol
Canonical SMILES Cc1ccc(cc1)c2cc(cnc2)C=O

Predicted Spectroscopic Data

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10.1s1HAldehyde proton (-CHO)
~9.0d1HPyridine H-2
~8.8d1HPyridine H-6
~8.3t1HPyridine H-4
~7.5d2HTolyl H-2', H-6'
~7.3d2HTolyl H-3', H-5'
~2.4s3HMethyl protons (-CH₃)
Predicted ¹³C NMR Data (CDCl₃, 101 MHz)
Chemical Shift (δ, ppm)Assignment
~192Aldehyde Carbonyl (C=O)
~155Pyridine C-2
~152Pyridine C-6
~140Tolyl C-4' (quaternary)
~137Pyridine C-4
~135Pyridine C-5 (quaternary)
~133Tolyl C-1' (quaternary)
~132Pyridine C-3 (quaternary)
~130Tolyl C-3', C-5'
~127Tolyl C-2', C-6'
~21Methyl Carbon (-CH₃)
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H Stretch
~2920WeakMethyl C-H Stretch
~2820, ~2720WeakAldehyde C-H Stretch (Fermi doublet)
~1705StrongAldehyde C=O Stretch
~1600, ~1480Medium-StrongAromatic C=C Bending
~820Strongp-Disubstituted Benzene C-H Out-of-Plane Bend
Predicted Mass Spectrometry (MS) Data
m/zInterpretation
197[M]⁺ (Molecular Ion)
196[M-H]⁺
168[M-CHO]⁺
115[C₉H₇]⁺

Experimental Protocols: Synthesis via Suzuki-Miyaura Coupling

The most plausible and widely used method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between a pyridine halide and an arylboronic acid.

Reaction Scheme:

Detailed Protocol:

  • Reactant Preparation: To a flame-dried Schlenk flask, add 5-bromo-3-pyridinecarbaldehyde (1.0 eq), 4-methylphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base such as K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., in a 4:1 ratio).

  • Reaction Execution: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture with vigorous stirring at a temperature of 80-100 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Visualizations

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization s1 Reactant Mixture (5-bromo-3-pyridinecarbaldehyde, 4-methylphenylboronic acid, Pd catalyst, base) s2 Solvent Addition (degassed toluene/water) s1->s2 s3 Suzuki-Miyaura Coupling (Heat under inert atmosphere) s2->s3 w1 Extraction (Ethyl acetate, water, brine) s3->w1 w2 Drying & Concentration w1->w2 w3 Column Chromatography w2->w3 c1 NMR Spectroscopy (¹H, ¹³C) w3->c1 c2 IR Spectroscopy w3->c2 c3 Mass Spectrometry w3->c3 final_product Pure 5-(4-Methylphenyl)-3- pyridinecarbaldehyde c1->final_product Structure Confirmation c2->final_product Functional Group ID c3->final_product Molecular Weight ID

Caption: Synthetic and analytical workflow for this compound.

Logical Relationship for Spectroscopic Analysis

G cluster_spectroscopy Spectroscopic Techniques cluster_information Derived Information compound 5-(4-Methylphenyl)-3- pyridinecarbaldehyde nmr NMR (¹H, ¹³C) compound->nmr ir IR compound->ir ms Mass Spec. compound->ms nmr_info Proton & Carbon Environment, Connectivity nmr->nmr_info ir_info Functional Groups (Aldehyde, Aromatic Rings) ir->ir_info ms_info Molecular Weight, Fragmentation Pattern ms->ms_info structure Final Structure Elucidation nmr_info->structure ir_info->structure ms_info->structure

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde. The information presented herein is crucial for the structural elucidation and purity assessment of this compound, which holds potential as a building block in medicinal chemistry and materials science. This document outlines the predicted ¹H NMR spectral data, a detailed experimental protocol for acquiring such a spectrum, and a visual representation of the molecule's structure with corresponding proton assignments.

Predicted ¹H NMR Spectral Data

Due to the absence of a publicly available experimental spectrum for this compound, the following data table presents a predicted ¹H NMR spectrum based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The predictions are derived from data for pyridine-3-carboxaldehyde and various 4-methylphenyl substituted aromatic systems.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-1' (Aldehyde)10.1 - 10.3Singlet (s)-1H
H-29.1 - 9.3Doublet (d)~2.01H
H-68.8 - 9.0Doublet (d)~2.01H
H-48.2 - 8.4Triplet (t) or Doublet of Doublets (dd)~2.01H
H-2', H-6' (Tolyl)7.5 - 7.7Doublet (d)~8.02H
H-3', H-5' (Tolyl)7.2 - 7.4Doublet (d)~8.02H
-CH₃ (Tolyl)2.4 - 2.5Singlet (s)-3H

Note: Predicted values are for a spectrum recorded in a standard deuterated solvent such as CDCl₃ or DMSO-d₆. Actual chemical shifts and coupling constants may vary based on solvent and experimental conditions.

Structural Diagram and Proton Labeling

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering system for proton assignment used in the data table.

Technical Guide: 5-(4-Methylphenyl)-3-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following a comprehensive literature search, no experimental ¹³C NMR data or a detailed, peer-reviewed synthesis protocol for 5-(4-Methylphenyl)-3-pyridinecarbaldehyde could be located. The information presented herein is based on established chemical principles, analogous reactions reported for similar compounds, and predicted spectroscopic data. This guide is intended for informational purposes and to provide a theoretical framework for future research.

Introduction

This compound, also known as 5-(p-tolyl)nicotinaldehyde, is a heterocyclic aromatic compound with potential applications as a building block in medicinal chemistry and materials science. Its structure incorporates a pyridine ring, a reactive aldehyde functional group, and a p-tolyl moiety, offering multiple sites for chemical modification. The pyridine core is a common scaffold in numerous pharmaceuticals, and the aldehyde group serves as a versatile handle for various chemical transformations.

Proposed Synthesis

A plausible and widely utilized method for the synthesis of 5-aryl-3-pyridinecarbaldehydes is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction would involve the coupling of a boronic acid or ester with a halogenated pyridine derivative. For the synthesis of this compound, the proposed reactants would be 5-bromonicotinaldehyde and 4-methylphenylboronic acid.

General Experimental Protocol (Theoretical)

A solution of 5-bromonicotinaldehyde (1.0 equivalent), 4-methylphenylboronic acid (1.1-1.5 equivalents), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents) in a degassed solvent system like a mixture of 1,2-dimethoxyethane and water would be prepared. A base, typically sodium carbonate or potassium carbonate (2.0-3.0 equivalents), is added to the mixture. The reaction is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours. The progress of the reaction would be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Upon completion, the reaction mixture would be cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica gel to yield this compound.

Predicted ¹³C NMR Data

In the absence of experimental data, a predicted ¹³C NMR spectrum provides an estimation of the chemical shifts. The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions are based on computational models and should be confirmed by experimental analysis.

Carbon Atom Predicted Chemical Shift (ppm)
C=O (Aldehyde)~192
Pyridine C2~154
Pyridine C3~133
Pyridine C4~137
Pyridine C5~136
Pyridine C6~151
Phenyl C1'~135
Phenyl C2'/C6'~129
Phenyl C3'/C5'~127
Phenyl C4'~139
Methyl (CH₃)~21

Note: Predicted values are estimations and may vary from experimental results. The solvent used for prediction is typically CDCl₃.

Molecular Structure

The molecular structure of this compound is depicted below:

Caption: Molecular structure of this compound.

Experimental Protocol for ¹³C NMR Spectroscopy (General Guidance)

As no specific experimental data was found, a detailed, cited protocol cannot be provided. However, a general procedure for acquiring a ¹³C NMR spectrum for a small organic molecule like this compound is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and can influence chemical shifts.

  • Instrumentation: The spectrum would be acquired on a modern NMR spectrometer, typically operating at a frequency of 100 MHz or higher for ¹³C nuclei.

  • Data Acquisition: A standard proton-decoupled ¹³C NMR experiment would be performed. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans. A sufficient number of scans would be necessary to achieve an adequate signal-to-noise ratio, which depends on the sample concentration.

  • Data Processing: The acquired free induction decay (FID) would be processed by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Conclusion

An In-depth Technical Guide to the Infrared Spectrum of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde, a heterocyclic aromatic aldehyde of interest in medicinal chemistry and materials science. Although a specific experimental spectrum for this compound is not publicly available, this document deduces the expected spectral characteristics based on the well-established infrared absorption frequencies of its constituent functional groups: an aromatic aldehyde, a substituted pyridine ring, and a para-substituted benzene ring.

This guide outlines the key vibrational modes, presents a detailed experimental protocol for acquiring the spectrum, and provides a logical workflow for spectral analysis.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is characterized by the vibrational frequencies of its aldehyde group, the pyridine ring, the p-substituted phenyl ring, and the methyl group. The conjugation between the pyridine ring and the aldehyde group is expected to lower the frequency of the carbonyl (C=O) stretching vibration compared to a simple aliphatic aldehyde.[1][2][3]

The following table summarizes the predicted wavenumbers (cm⁻¹) for the principal vibrational modes.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H StretchingPyridine & Phenyl Rings3100 - 3000Medium
Aliphatic C-H Stretching (asymmetric & symmetric)Methyl Group (-CH₃)2975 - 2845Medium
Aldehyde C-H Stretching (Fermi Resonance Doublet)Aldehyde (-CHO)~2860 and ~2760Weak-Medium
Carbonyl (C=O) StretchingAromatic Aldehyde1710 - 1685Strong
C=C and C=N Ring StretchingPyridine & Phenyl Rings1615 - 1430Medium-Strong
C-H In-plane BendingAromatic Rings1300 - 1000Medium
C-H Out-of-plane Bending (p-disubstituted)Phenyl Ring850 - 800Strong
C-H Out-of-plane BendingPyridine Ring900 - 675Medium-Strong

Table 1: Predicted characteristic infrared absorption bands for this compound.

Key Diagnostic Peaks:

  • A strong absorption band in the 1710-1685 cm⁻¹ region is the most characteristic signal for the aromatic aldehyde's carbonyl group.[1][2]

  • The presence of two weak to medium bands near 2860 cm⁻¹ and 2760 cm⁻¹ is highly indicative of the aldehyde C-H stretch and helps distinguish it from a ketone.[1][2][4] This doublet often arises from Fermi resonance.[4]

  • Strong bands in the 850-800 cm⁻¹ range would suggest the para-substitution pattern of the methylphenyl group.[5]

  • Multiple bands between 1615 cm⁻¹ and 1430 cm⁻¹ correspond to the stretching vibrations within the aromatic rings.[5][6]

Experimental Protocols for Spectral Acquisition

The infrared spectrum of the solid compound this compound can be reliably obtained using Fourier Transform Infrared (FTIR) spectroscopy. Two common and effective methods for solid sample preparation are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Method 1: KBr Pellet Transmission Spectroscopy

This classic technique involves dispersing the sample in a dry alkali halide matrix, which is transparent to infrared radiation.

Methodology:

  • Material Preparation: Use spectroscopy-grade Potassium Bromide (KBr) powder, thoroughly dried in an oven at approximately 110°C for 2-3 hours and stored in a desiccator to prevent moisture absorption.[7][8][9] Water exhibits strong IR absorption bands that can obscure sample signals.[7]

  • Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of the solid this compound sample to a very fine powder. The particle size should be less than the wavelength of the IR radiation to minimize scattering.

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar.[9] Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.[10] The final concentration of the sample in the KBr should be between 0.1% and 1.0%.[8][10]

  • Pellet Formation: Transfer the powder mixture into a pellet-forming die. Place the die into a hydraulic press and apply a pressure of approximately 8-10 metric tons for several minutes.[7][8] This process should form a thin, transparent, or translucent pellet.

  • Background Collection: Acquire a background spectrum using a pellet made of pure KBr to correct for atmospheric CO₂, water vapor, and any impurities in the KBr itself.[9]

  • Sample Analysis: Place the sample pellet in the FTIR spectrometer's sample holder and acquire the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.

Method 2: Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a modern, rapid, and non-destructive technique that requires minimal sample preparation.[11][12]

Methodology:

  • Instrument Setup: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Wipe the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

  • Background Collection: With the clean, empty ATR crystal in place, perform a background scan. This will account for the absorbance of the crystal and the ambient environment.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to press the sample firmly against the crystal.[13] Good contact between the sample and the crystal is crucial for obtaining a high-quality spectrum.[13]

  • Sample Analysis: Acquire the FTIR spectrum. The IR beam will penetrate a short distance into the sample, allowing for the measurement of its absorbance.[11]

  • Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly.[13]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of operations for obtaining and interpreting the infrared spectrum of the target compound.

Caption: Workflow for IR analysis of the target compound.

References

A Technical Guide to the Mass Spectrometry of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) data for 5-(4-Methylphenyl)-3-pyridinecarbaldehyde (also known as 5-(p-tolyl)nicotinaldehyde). Lacking publicly available spectral data, this document presents a plausible fragmentation pathway based on established principles of mass spectrometry and data from structurally analogous compounds. This guide includes a proposed experimental protocol for data acquisition, a summary of predicted mass-to-charge ratios (m/z), and a visualization of the fragmentation cascade.

Introduction

This compound (C₁₃H₁₁NO) is an aromatic aldehyde with a molecular weight of 197.23 g/mol .[1][2] Its structure combines a pyridine ring, a phenyl group, and a reactive aldehyde functional group. Understanding its behavior under mass spectrometry is crucial for its identification and structural elucidation in complex matrices. Aromatic aldehydes are known to produce relatively stable molecular ions and undergo characteristic fragmentation patterns, such as the loss of a hydrogen radical or a formyl radical (CHO).[3][4][5] This guide outlines the expected fragmentation behavior of this specific molecule under typical EI-MS conditions.

Proposed Experimental Protocol

The following protocol describes a standard method for obtaining the mass spectrum of this compound.

  • Instrumentation: A high-resolution gas chromatograph-mass spectrometer (GC-MS) equipped with an electron ionization (EI) source is recommended.

  • Sample Preparation: A dilute solution of the compound (approx. 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or methanol.

  • Gas Chromatography (GC) Method:

    • Injector: Split/splitless injector, operated at 250°C in splitless mode.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometry (MS) Method:

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

    • Data Acquisition: Full scan mode.

Predicted Mass Spectrum Data and Fragmentation

Under electron ionization, this compound is expected to form a stable molecular ion (M⁺•) and undergo predictable fragmentation steps primarily involving the aldehyde group. Aromatic systems generally produce strong molecular ion peaks.[5] The primary cleavage events for aromatic aldehydes are α-cleavages, resulting in the loss of H• (M-1) or the entire formyl radical (M-29).[4][6]

The table below summarizes the predicted key ions, their mass-to-charge ratios (m/z), and their proposed structures.

m/z (Predicted)Ion FormulaProposed Fragment StructureDescription
197 [C₁₃H₁₁NO]⁺•[M]⁺•Molecular Ion
196 [C₁₃H₁₀NO]⁺[M-H]⁺Loss of a hydrogen radical from the aldehyde group
168 [C₁₂H₁₀N]⁺[M-CHO]⁺Loss of the formyl radical (α-cleavage)
167 [C₁₂H₉N]⁺[M-CHO-H]⁺Loss of a hydrogen radical from the m/z 168 fragment
141 [C₁₀H₇N]⁺[C₁₂H₉N-C₂H₂]⁺Loss of acetylene from the m/z 167 fragment
91 [C₇H₇]⁺[C₆H₄CH₃]⁺Tropylium ion from the methylphenyl moiety

Visualization of Fragmentation Pathway

The logical flow of the fragmentation can be visualized to better understand the relationships between the parent ion and its daughter fragments. The following diagram illustrates the predicted primary fragmentation cascade for this compound.

Fragmentation_Pathway cluster_main Predicted EI-MS Fragmentation Pathway mol_ion Molecular Ion (M⁺•) m/z = 197 frag_196 [M-H]⁺ m/z = 196 mol_ion->frag_196 - H• frag_168 [M-CHO]⁺ m/z = 168 mol_ion->frag_168 - CHO• frag_167 [M-CHO-H]⁺ m/z = 167 frag_168->frag_167 - H• frag_141 [C₁₀H₇N]⁺ m/z = 141 frag_167->frag_141 - C₂H₂

References

DFT Analysis of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Methylphenyl)-3-pyridinecarbaldehyde, a substituted aromatic aldehyde, holds potential interest in medicinal chemistry and materials science due to its unique structural features. The presence of a pyridine ring, a phenyl group, and a reactive carbaldehyde moiety suggests possible applications in the synthesis of novel therapeutic agents and functional materials. Understanding the molecule's electronic and structural properties through computational methods like Density Functional Theory (DFT) is crucial for predicting its reactivity, stability, and potential biological activity.

This technical guide provides a summary of the key computational insights into this compound, focusing on data that would be pertinent to researchers in drug discovery and materials science.

Computational Methodology

Detailed experimental and computational protocols for this compound are not extensively available in the public domain. However, based on standard practices for similar pyridine derivatives, a typical DFT analysis would involve the following steps:

  • Geometry Optimization: The 3D structure of the molecule is optimized to its lowest energy state. This is commonly performed using a functional like B3LYP with a basis set such as 6-311++G(d,p). This process yields the most stable conformation of the molecule.

  • Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman) which can be compared with experimental data for structural validation.

  • Electronic Properties Calculation: Key electronic properties are then calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP) Analysis: An MEP map is generated to visualize the electron density distribution around the molecule. This map helps in identifying electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with other molecules, such as biological targets.

The following workflow illustrates the typical computational process:

DFT_Workflow cluster_input Input cluster_dft DFT Calculations cluster_output Output Data start Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc opt_geom Optimized Geometry geom_opt->opt_geom elec_prop Electronic Properties (HOMO, LUMO) freq_calc->elec_prop vib_freq Vibrational Frequencies freq_calc->vib_freq mep_calc MEP Analysis elec_prop->mep_calc homo_lumo HOMO-LUMO Energies elec_prop->homo_lumo mep_map MEP Map mep_calc->mep_map

Caption: A typical workflow for DFT analysis of a molecule.

Data Presentation

ParameterDescriptionExpected Values (Illustrative)
Optimized Geometrical Parameters
Bond Lengths (Å)Distances between bonded atoms (e.g., C-C, C-N, C=O).C-C (aryl): ~1.39-1.41, C-N (pyridine): ~1.33-1.34, C=O: ~1.21
Bond Angles (°)Angles between three connected atoms.~109.5° - 120°
Dihedral Angles (°)Torsional angles describing the conformation of the molecule.-
Vibrational Frequencies (cm⁻¹)
C-H stretching (aromatic)Vibrations of C-H bonds in the phenyl and pyridine rings.~3000-3100
C=O stretchingVibration of the carbonyl group in the carbaldehyde.~1700-1730
C=C/C=N stretching (aromatic)Vibrations of the double bonds within the aromatic rings.~1400-1600
Electronic Properties (eV)
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.-5.0 to -7.0
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.-1.0 to -3.0
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO.~3.0 to 5.0
Dipole Moment (Debye)Measure of the molecule's overall polarity.~2.0 - 4.0

Analysis of Key Molecular Properties

A detailed DFT analysis would provide insights into the following key aspects of this compound:

Molecular Geometry: The planarity of the molecule, particularly the dihedral angle between the pyridine and phenyl rings, would be a key structural feature. Steric hindrance between the two rings could lead to a twisted conformation, which would impact the molecule's electronic properties and how it packs in a solid state.

Frontier Molecular Orbitals (HOMO and LUMO): The distribution of the HOMO and LUMO would reveal the electron-donating and electron-accepting regions of the molecule. It is anticipated that the HOMO would be localized primarily on the electron-rich 4-methylphenyl group, while the LUMO would be centered on the electron-withdrawing pyridinecarbaldehyde moiety. A smaller HOMO-LUMO gap would suggest higher chemical reactivity and lower kinetic stability.

The relationship between HOMO, LUMO, and chemical reactivity can be visualized as follows:

HOMO_LUMO HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy_Gap Energy Gap (ΔE) Determines Reactivity LUMO->Energy_Gap Reactivity Chemical Reactivity Energy_Gap->Reactivity Stability Kinetic Stability Energy_Gap->Stability Inverse Relationship

Caption: Relationship between HOMO-LUMO gap and chemical properties.

Molecular Electrostatic Potential (MEP): The MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, indicating these are sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, particularly the aldehydic proton. This information is vital for understanding non-covalent interactions, which are critical in drug-receptor binding.

Conclusion and Future Directions

While a dedicated, in-depth DFT analysis of this compound is not yet prominent in scientific literature, the foundational principles of computational chemistry allow for a robust prediction of its key molecular properties. Such theoretical data is invaluable for guiding synthetic efforts and for the rational design of new molecules with desired biological or material properties.

For drug development professionals, the electronic and structural insights from DFT can aid in predicting the molecule's pharmacokinetic and pharmacodynamic profiles. For materials scientists, this data can inform the design of novel organic materials with specific electronic or optical properties. Further experimental work, coupled with detailed computational studies, will be necessary to fully elucidate the potential of this promising molecule.

The Rising Therapeutic Potential of Pyridinecarbaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a fundamental scaffold in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. When functionalized with a carbaldehyde group, this versatile heterocycle gives rise to a class of compounds known as pyridinecarbaldehyde derivatives, which have demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the current research, focusing on the anticancer, antimicrobial, and antifungal potential of these promising molecules. It offers a comprehensive overview of their mechanisms of action, detailed experimental protocols, and a quantitative analysis of their efficacy, serving as a vital resource for professionals in drug discovery and development.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Pyridinecarbaldehyde derivatives have emerged as potent anticancer agents, with several classes of compounds exhibiting significant cytotoxicity against a range of cancer cell lines. Notably, thiosemicarbazones, hydrazones, and other related structures have shown promise by targeting key enzymes essential for cancer cell survival and proliferation.

Mechanism of Action: Inhibition of Ribonucleotide Reductase and Topoisomerase II

A primary mechanism by which pyridinecarbaldehyde derivatives exert their anticancer effects is through the inhibition of ribonucleotide reductase (RR) . This enzyme is crucial for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis and repair.[1][2] By inhibiting RR, these compounds effectively starve cancer cells of the necessary building blocks for DNA replication, leading to cell cycle arrest and apoptosis.[1][3] The 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, also known as Triapine, is a well-studied inhibitor of ribonucleotide reductase with broad-spectrum antitumor activity.[4]

Another critical target for these derivatives is topoisomerase II (Topo II) , an enzyme that plays a vital role in managing DNA topology during replication, transcription, and chromosome segregation.[5][6] Topo II functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through before resealing the break.[5][7] Certain pyridinecarbaldehyde derivatives act as Topo II poisons, stabilizing the enzyme-DNA cleavage complex and preventing the re-ligation of the DNA strands.[6] This leads to the accumulation of DNA double-strand breaks, ultimately triggering programmed cell death.

Ribonucleotide_Reductase_Inhibition cluster_synthesis DNA Synthesis Ribonucleotides Ribonucleotides (NDPs) RR Ribonucleotide Reductase (RR) Ribonucleotides->RR Deoxyribonucleotides Deoxyribonucleotides (dNDPs) DNA DNA Deoxyribonucleotides->DNA RR->Deoxyribonucleotides Inhibitor Pyridinecarbaldehyde Derivatives Inhibitor->RR

Topoisomerase_II_Inhibition Inhibitor Pyridinecarbaldehyde Derivatives (Topo II Poisons) Religation Religation Inhibitor->Religation Apoptosis Apoptosis Religation->Apoptosis Accumulation of DNA breaks

Quantitative Anticancer Activity

The cytotoxic effects of various pyridinecarbaldehyde derivatives have been quantified using the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for representative derivatives against various cancer cell lines.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Thiosemicarbazone3-aminopyridine-2-carboxaldehyde thiosemicarbazoneL1210 Leukemia-[8]
Thiosemicarbazone3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazoneL1210 Leukemia-[8]
Hydrazone2-pyridinecarbaldehyde 2-pyridinylhydrazonePC3 (Prostate)0.96[9]
Pyrazole OximeCompound 9bHepG2 (Liver)1.53[10]
Pyrazole OximeCompound 9gHepG2 (Liver)-[10]
Pyrazole OximeCompound 9lHepG2 (Liver)-[10]

Antimicrobial and Antifungal Activity: A Broad Spectrum of Defense

In an era of growing antimicrobial resistance, the discovery of new agents is of paramount importance. Pyridinecarbaldehyde derivatives have demonstrated significant activity against a wide range of pathogenic bacteria and fungi.

Mechanism of Action: Disrupting Fungal Respiration

In the realm of antifungal activity, a key target for pyridinecarbaldehyde derivatives is succinate dehydrogenase (SDH) , also known as complex II of the mitochondrial respiratory chain.[11][12] SDH plays a dual role in both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it essential for cellular energy production.[13][14] By inhibiting SDH, these compounds disrupt the fungus's ability to generate ATP, leading to growth inhibition and cell death.[13]

Quantitative Antimicrobial and Antifungal Activity

The efficacy of pyridinecarbaldehyde derivatives against various microbial pathogens is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Derivative ClassCompoundMicroorganismMIC (µg/mL)Reference
HydrazoneN-(2-pyridinecarbaldehyde)-N'-[4-(4-chloro-phenyl sulfonyl) benzoyl]-hydrazoneStaphylococcus aureus-[15]
HydrazoneN-(2-pyridinecarbaldehyde)-N'-[4-(4-chloro-phenyl sulfonyl) benzoyl]-hydrazoneBacillus subtilis-[15]
HydrazoneN-(2-pyridinecarbaldehyde)-N'-[4-(4-chloro-phenyl sulfonyl) benzoyl]-hydrazonePseudomonas aeruginosa-[15]
HydrazoneN-(2-pyridinecarbaldehyde)-N'-[4-(4-chloro-phenyl sulfonyl) benzoyl]-hydrazoneEscherichia coli-[15]
ThiosemicarbazonePyridine-2-carbaldehyde thiosemicarbazoneKlebsiella pneumoniae-[16]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative pyridinecarbaldehyde derivative and the key biological assays used to evaluate their activity.

Synthesis of Pyridine-2-carbaldehyde Thiosemicarbazone

Objective: To synthesize pyridine-2-carbaldehyde thiosemicarbazone via a condensation reaction.

Materials:

  • Pyridine-2-carbaldehyde

  • Thiosemicarbazide

  • Ethanol

  • 50 mL flask

  • Stirring apparatus

Procedure:

  • In a 50 mL flask, combine 0.5 mmol of pyridine-2-carbaldehyde and 0.5 mmol of thiosemicarbazide.[17]

  • Add 20 mL of ethanol to the flask.[17]

  • Stir the mixture at 373 K (100 °C) for 30 minutes.[17]

  • After the reaction is complete, allow the mixture to cool.

  • Recrystallize the resulting solid from ethanol to obtain the purified pyridine-2-carbaldehyde thiosemicarbazone as an orange crystalline solid.[17]

A more rapid and efficient microwave-assisted synthesis can also be employed. In this method, a hot ethanolic solution of thiosemicarbazide (1.1375g, 0.0125mol) and 2-pyridinecarboxaldehyde (1.1875 mL, 0.0125mol) are mixed and irradiated at 900W for 90 seconds.[18] The resulting solid is then washed with ethanol and dried.[18]

Synthesis_Workflow Reactants Pyridine-2-carbaldehyde + Thiosemicarbazide Reaction Condensation Reaction (Ethanol, 100°C, 30 min) Reactants->Reaction Purification Recrystallization (Ethanol) Reaction->Purification Product Pyridine-2-carbaldehyde Thiosemicarbazone Purification->Product

MTT Assay for Cytotoxicity

Objective: To determine the in vitro cytotoxicity of pyridinecarbaldehyde derivatives against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[19] The amount of formazan produced is proportional to the number of viable cells.[20][21]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Culture medium

  • Pyridinecarbaldehyde derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[21]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyridinecarbaldehyde derivatives. Include appropriate controls (vehicle control and untreated cells).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

MTT_Assay_Workflow Start Seed cancer cells in 96-well plate Treatment Treat with pyridinecarbaldehyde derivatives (various concentrations) Start->Treatment Incubation1 Incubate for 24-72 hours Treatment->Incubation1 MTT_add Add MTT solution Incubation1->MTT_add Incubation2 Incubate for 2-4 hours MTT_add->Incubation2 Solubilize Add solubilization solution Incubation2->Solubilize Read Measure absorbance (550-600 nm) Solubilize->Read Analyze Calculate IC50 value Read->Analyze

Agar Well Diffusion Method for Antimicrobial Activity

Objective: To screen pyridinecarbaldehyde derivatives for their antimicrobial activity.

Principle: This method relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium to inhibit the growth of a seeded microorganism. The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound.[22][23]

Materials:

  • Petri plates

  • Muller-Hinton agar

  • Bacterial or fungal cultures

  • Sterile cork borer or pipette tip

  • Pyridinecarbaldehyde derivatives

  • Incubator

Procedure:

  • Media Preparation and Inoculation: Prepare Muller-Hinton agar plates. Inoculate the surface of the agar plates with a standardized microbial suspension.[22][24]

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[25]

  • Compound Addition: Add a defined volume (20-100 µL) of the pyridinecarbaldehyde derivative solution into each well.[25]

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[23][24]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

Conclusion and Future Directions

Pyridinecarbaldehyde derivatives represent a highly promising class of compounds with significant potential in the development of new anticancer, antimicrobial, and antifungal agents. Their ability to target fundamental cellular processes, such as DNA synthesis and energy metabolism, underscores their therapeutic value. The diverse range of derivatives, including thiosemicarbazones, hydrazones, and oximes, offers a rich chemical space for further exploration and optimization.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyridinecarbaldehyde scaffold will be crucial to enhance potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Elucidation: A deeper understanding of the molecular interactions between these derivatives and their biological targets will facilitate rational drug design.

  • In Vivo Efficacy and Toxicity: Promising candidates identified in vitro must be rigorously evaluated in preclinical animal models to assess their therapeutic efficacy and safety profiles.

  • Combination Therapies: Investigating the synergistic effects of pyridinecarbaldehyde derivatives with existing anticancer and antimicrobial drugs could lead to more effective treatment strategies and combat drug resistance.

The continued investigation of pyridinecarbaldehyde derivatives holds great promise for addressing some of the most pressing challenges in modern medicine. This technical guide serves as a foundational resource to aid researchers in this important endeavor.

References

The Architectural Nuances of Bioactivity: A Deep Dive into the Structure-Activity Relationship of 5-Aryl-3-Pyridinecarbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a ubiquitous scaffold in medicinal chemistry, serves as a cornerstone in the design of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in drug discovery. When functionalized with an aryl group at the 5-position and a carbaldehyde at the 3-position, the resulting 5-aryl-3-pyridinecarbaldehyde core presents a versatile platform for developing novel bioactive molecules with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroactive properties.[3][4] This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 5-aryl-3-pyridinecarbaldehydes, offering insights into the intricate interplay between molecular architecture and biological function.

I. Synthetic Strategies: Building the Core Scaffold

The construction of the 5-aryl-3-pyridinecarbaldehyde scaffold is a critical first step in exploring its medicinal chemistry potential. The most prevalent and efficient method for introducing the C5-aryl moiety is the Suzuki-Miyaura cross-coupling reaction.[5][6][7][8] This palladium-catalyzed reaction offers a robust and versatile approach to forming the crucial carbon-carbon bond between the pyridine ring and various aryl or heteroaryl boronic acids or esters.

A typical synthetic sequence commences with a halogenated pyridine derivative, such as 5-bromo-3-pyridinecarbaldehyde, which is commercially available or can be synthesized. This starting material then undergoes a Suzuki coupling with a desired arylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and purity.

Experimental Protocol: Synthesis of 5-Phenyl-3-pyridinecarbaldehyde via Suzuki-Miyaura Coupling

Materials:

  • 5-Bromo-3-pyridinecarbaldehyde

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction vessel, add 5-bromo-3-pyridinecarbaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a mixture of 1,4-dioxane and water (4:1 v/v).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 5-phenyl-3-pyridinecarbaldehyde.

G start 5-Bromo-3-pyridinecarbaldehyde + Phenylboronic acid catalyst Pd(OAc)₂ / PPh₃ K₂CO₃, Dioxane/H₂O start->catalyst Suzuki-Miyaura Coupling product 5-Phenyl-3-pyridinecarbaldehyde catalyst->product SAR_Aryl core Pyridine CHO aryl Aryl Ring (R) core:p->aryl substituents Electron-donating -OCH₃, -CH₃ Electron-withdrawing -F, -Cl, -NO₂ Steric Bulk -tBu, -Ph aryl->substituents Substituent Effects activity Biological Activity substituents->activity Modulates

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde, a valuable building block in medicinal chemistry and materials science. The primary synthetic route described is the Suzuki-Miyaura cross-coupling reaction.

Introduction

This compound and its derivatives are important intermediates in the development of novel pharmaceuticals and functional materials. The pyridinecarbaldehyde moiety serves as a versatile handle for further chemical transformations, while the biaryl structure is a common motif in biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely used method for the formation of carbon-carbon bonds, offering high functional group tolerance and generally mild reaction conditions.[1][2] This makes it an ideal choice for the synthesis of 5-aryl-nicotinaldehydes.[1]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The synthesis of this compound is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 5-bromo-3-pyridinecarbaldehyde and 4-methylphenylboronic acid. The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-3-pyridinecarbaldehyde to form a Pd(II) intermediate.[1]

  • Transmetalation: In the presence of a base, the 4-methylphenyl group from the boronic acid is transferred to the palladium center.[1][2]

  • Reductive Elimination: The coupled product, this compound, is formed, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[1]

Experimental Workflow Diagram

G reagents Combine Reactants: - 5-Bromo-3-pyridinecarbaldehyde - 4-Methylphenylboronic Acid - Palladium Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) solvent Add Solvent (e.g., 1,4-Dioxane/Water) reagents->solvent degas Degas Mixture (e.g., with Argon or Nitrogen) solvent->degas reaction Heat Reaction Mixture (e.g., 80-100 °C) degas->reaction monitoring Monitor Reaction Progress (e.g., TLC or LC-MS) reaction->monitoring workup Aqueous Work-up: - Dilute with Ethyl Acetate - Wash with Water and Brine monitoring->workup purification Purification: - Dry Organic Layer - Concentrate in vacuo - Column Chromatography workup->purification analysis Characterization of Product: - NMR Spectroscopy - Mass Spectrometry - Purity Analysis purification->analysis

Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that specific yields may vary depending on the reaction scale and optimization of conditions.

ParameterValue
Reactants
5-Bromo-3-pyridinecarbaldehyde1.0 mmol (1.0 eq)
4-Methylphenylboronic Acid1.2 mmol (1.2 eq)
Palladium Catalyst (Pd(PPh₃)₄)0.05 mmol (5 mol%)
Base (K₂CO₃)2.0 mmol (2.0 eq)
Reaction Conditions
Solvent System1,4-Dioxane / Water (4:1)
Temperature80-100 °C
Reaction Time12-24 hours
Product Information
Molecular FormulaC₁₃H₁₁NO
Molecular Weight197.23 g/mol [3]
Theoretical Yield197.23 mg (for 1.0 mmol scale)
AppearanceExpected to be a solid

Detailed Experimental Protocol

This protocol provides a detailed procedure for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

  • 5-Bromo-3-pyridinecarbaldehyde

  • 4-Methylphenylboronic Acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)[4][5]

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas

Equipment:

  • Schlenk flask or a round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Column chromatography setup

Procedure:

  • Reaction Setup:

    • To a Schlenk flask, add 5-bromo-3-pyridinecarbaldehyde (1.0 mmol, 1.0 eq), 4-methylphenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).[4]

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.

    • Under a positive flow of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).[5]

  • Solvent Addition and Degassing:

    • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.[4]

    • Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.[4]

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (5-bromo-3-pyridinecarbaldehyde) is consumed (typically 12-24 hours).[4]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (50 mL) and water (20 mL).[4]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).[4]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

  • Characterization:

    • Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy (¹H and ¹³C), and mass spectrometry.

Signaling Pathway Diagram

G cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition (+ 5-Bromo-3-pyridinecarbaldehyde) pd0->oxidative_addition pd_intermediate Pd(II) Intermediate oxidative_addition->pd_intermediate transmetalation Transmetalation (+ 4-Methylphenylboronic Acid + Base) pd_intermediate->transmetalation coupled_intermediate Coupled Pd(II) Intermediate transmetalation->coupled_intermediate reductive_elimination Reductive Elimination coupled_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product This compound reductive_elimination->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Suzuki Coupling Synthesis of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful methodology is extensively utilized in the pharmaceutical industry for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.

This document provides detailed application notes and a comprehensive protocol for the synthesis of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde. This compound serves as a valuable building block in medicinal chemistry, with its pyridinecarbaldehyde core offering a versatile handle for further chemical modifications. The synthesis is achieved via a palladium-catalyzed Suzuki coupling reaction between 5-bromo-3-pyridinecarbaldehyde and 4-methylphenylboronic acid.

Reaction Principle

The synthesis of this compound is accomplished through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-3-pyridinecarbaldehyde, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the 4-methylphenyl group from the boronic acid is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic moieties on the palladium complex are eliminated to form the new carbon-carbon bond of the desired product, this compound, and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Typical Reaction Conditions for Suzuki Coupling of 5-Bromo-3-pyridinecarbaldehyde

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of 5-bromo-3-pyridinecarbaldehyde with arylboronic acids, based on established literature for analogous reactions. Optimization may be necessary to achieve the highest yields for specific substrates.

ParameterCondition 1Condition 2Condition 3
Aryl Halide 5-Bromo-3-pyridinecarbaldehyde5-Bromo-3-pyridinecarbaldehyde5-Bromo-3-pyridinecarbaldehyde
Boronic Acid 4-Methylphenylboronic acid4-Methylphenylboronic acid4-Methylphenylboronic acid
Catalyst Pd(PPh₃)₄ (3-5 mol%)Pd(dppf)Cl₂ (2-5 mol%)Pd(OAc)₂ (3 mol%) / SPhos (6 mol%)
Base K₂CO₃ (2.0 equiv.)K₃PO₄ (2.0 equiv.)Cs₂CO₃ (2.0 equiv.)
Solvent System 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (5:1)DME / H₂O (4:1)
Temperature 90-100 °C80-90 °C85-95 °C
Reaction Time 12-18 hours10-16 hours8-12 hours
Typical Yield *75-90%80-95%85-98%

*Yields are based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:
  • 5-Bromo-3-pyridinecarbaldehyde

  • 4-Methylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Inert gas (Argon or Nitrogen)

Equipment:
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas line

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

Reaction Setup:

  • To a flame-dried Schlenk flask, add 5-bromo-3-pyridinecarbaldehyde (1.0 equiv.), 4-methylphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane and deionized water (in a 4:1 ratio) to the flask via syringe. The reaction mixture should be stirred to ensure proper mixing.

  • Degas the solvent mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Under a positive flow of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 equiv.), to the reaction mixture.

Reaction Execution:

  • Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure this compound.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Reactants: - 5-Bromo-3-pyridinecarbaldehyde - 4-Methylphenylboronic Acid - K2CO3 flask Combine in Schlenk Flask reagents->flask inert Evacuate and Backfill with Inert Gas flask->inert solvent Add Degassed Dioxane/Water inert->solvent catalyst Add Pd(PPh3)4 Catalyst solvent->catalyst heat Heat to 90-100 °C and Stir catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract with Ethyl Acetate cool->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product product purify->product Pure Product

Caption: Experimental workflow for the Suzuki coupling synthesis.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 pd2_halide R1-Pd(II)L2-X pd0->pd2_halide Oxidative Addition pd2_base R1-Pd(II)L2-OR' pd2_halide->pd2_base pd2_trans R1-Pd(II)L2-R2 pd2_base->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R1-R2 (Product) pd2_trans->product r1x R1-X (5-Bromo-3-pyridinecarbaldehyde) r1x->pd2_halide boronic R2-B(OH)2 (4-Methylphenylboronic acid) boronic->pd2_trans base Base (K2CO3) base->pd2_base Ligand Exchange

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Application Notes and Protocols for 5-(4-Methylphenyl)-3-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde as a versatile chemical intermediate in the synthesis of novel bioactive molecules. The protocols detailed below are based on established synthetic methodologies and are intended to serve as a guide for the development of new chemical entities with potential therapeutic applications, particularly as kinase inhibitors and antimicrobial agents.

Application as an Intermediate for Kinase Inhibitors

The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The aldehyde functionality of this compound serves as a key reactive handle for the construction of various heterocyclic systems known to interact with the ATP-binding site of kinases.

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives as Potential JNK Inhibitors

The c-Jun N-terminal kinases (JNKs) are critical signaling proteins involved in cellular responses to stress, and their dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer.[1] Pyrazolo[3,4-b]pyridines are a class of compounds that have shown promise as JNK inhibitors. The following protocol outlines a potential pathway for the synthesis of such inhibitors using this compound as a starting material. This protocol is adapted from methodologies for the synthesis of similar pyridine-based kinase inhibitors.[1]

Experimental Workflow: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

G A This compound B Knoevenagel Condensation (Malononitrile, Piperidine) A->B C 2-((5-(4-methylphenyl)pyridin-3-yl)methylene)malononitrile B->C D Cyclization (Hydrazine hydrate) C->D E 3-amino-5-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine D->E F Further Functionalization (e.g., Suzuki Coupling, Amide Coupling) E->F G Library of Potential JNK Inhibitors F->G

Caption: Synthetic workflow for pyrazolo[3,4-b]pyridine kinase inhibitors.

Protocol 1: Synthesis of 3-amino-5-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine

  • Step 1: Knoevenagel Condensation. To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq) and a catalytic amount of piperidine.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and collect the precipitated product, 2-((5-(4-methylphenyl)pyridin-3-yl)methylene)malononitrile, by filtration. Wash the solid with cold ethanol and dry under vacuum.

  • Step 2: Cyclization. Suspend the product from Step 1 in ethanol and add hydrazine hydrate (2.0 eq).

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture and collect the resulting precipitate, 3-amino-5-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine, by filtration.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF/water).

This core intermediate can then be further diversified through reactions such as Suzuki coupling or amide bond formation to generate a library of potential JNK inhibitors.

Compound Class Target Kinase Reported IC50 Range (for similar compounds)
Pyrazolo[3,4-b]pyridinesJNK30.1 - 10 µM[1]

Signaling Pathway: JNK Signaling Cascade

G Stress Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->JNK

Caption: Simplified JNK signaling pathway and the point of inhibition.

Application as an Intermediate for Antimicrobial Agents

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyridine-containing compounds have demonstrated a broad spectrum of antimicrobial activities. This compound can be utilized to synthesize novel compounds with potential antibacterial and antifungal properties.

Synthesis of Thiosemicarbazone Derivatives

Thiosemicarbazones are a well-known class of compounds possessing a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. The aldehyde group of this compound readily undergoes condensation with thiosemicarbazide to form the corresponding thiosemicarbazone.

Experimental Workflow: Synthesis of Thiosemicarbazone Derivatives

G A This compound B Condensation Reaction (Thiosemicarbazide, Acetic Acid) A->B C 5-(4-Methylphenyl)pyridine-3-carbaldehyde thiosemicarbazone B->C D Antimicrobial Screening C->D E Lead Compound Identification D->E

Caption: Workflow for the synthesis and screening of thiosemicarbazone derivatives.

Protocol 2: Synthesis of 5-(4-Methylphenyl)pyridine-3-carbaldehyde thiosemicarbazone

  • Dissolve this compound (1.0 eq) in warm ethanol.

  • Add a solution of thiosemicarbazide (1.1 eq) in water to the aldehyde solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 1-2 hours. The formation of a precipitate indicates product formation.

  • Cool the reaction mixture in an ice bath to complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and then with diethyl ether.

  • Dry the product in a desiccator. The purity can be assessed by melting point determination and TLC.

The synthesized thiosemicarbazone can be evaluated for its antimicrobial activity against a panel of pathogenic bacteria and fungi.

Compound Class Target Organisms Reported MIC Range (for similar compounds)
Pyridine-based ThiosemicarbazonesStaphylococcus aureus, Escherichia coli, Candida albicans1 - 50 µg/mL

Application in the Synthesis of Chalcones

Chalcones, characterized by an open-chain flavonoid structure, are precursors for various flavonoids and exhibit a wide array of biological activities, including antimicrobial and anticancer effects. This compound can undergo a Claisen-Schmidt condensation with various acetophenones to yield pyridine-containing chalcones.

Protocol 3: Synthesis of Pyridine-Containing Chalcones

  • To a stirred solution of this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.

  • Continue stirring the reaction mixture for 24 hours.

  • Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and dry.

  • Purify the crude chalcone by recrystallization from a suitable solvent like ethanol.

The synthesized chalcones can be screened for their potential antimicrobial and cytotoxic activities.

Quantitative Data Summary (Hypothetical for derivatives of this compound based on literature for analogous compounds)

Derivative Class Biological Activity Key Parameter Value Range
Pyrazolo[3,4-b]pyridinesKinase Inhibition (JNK3)IC500.1 - 10 µM
ThiosemicarbazonesAntibacterial (S. aureus)MIC2 - 32 µg/mL
ThiosemicarbazonesAntifungal (C. albicans)MIC4 - 64 µg/mL
ChalconesAntibacterial (E. coli)MIC8 - 128 µg/mL
ChalconesCytotoxicity (Cancer Cell Line)GI501 - 50 µM

Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized by qualified researchers based on specific experimental conditions and safety considerations. The quantitative data is illustrative and based on reported activities of structurally related compounds. Actual results for derivatives of this compound may vary.

References

Application Notes and Protocols for 5-(4-Methylphenyl)-3-pyridinecarbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the 5-Aryl-3-pyridinecarbaldehyde Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and participate in π-stacking interactions makes it a privileged scaffold for engaging with biological targets. The strategic placement of an aryl group at the 5-position and a reactive carbaldehyde at the 3-position, as seen in 5-(4-Methylphenyl)-3-pyridinecarbaldehyde, creates a molecule with significant potential for derivatization and interaction with various enzymatic pockets and receptors. The aldehyde functionality serves as a versatile handle for the synthesis of Schiff bases, hydrazones, and other derivatives, allowing for the exploration of a broad chemical space. This application note will detail the synthesis, potential therapeutic applications, and detailed screening protocols for this compound, a promising starting point for drug discovery campaigns in neurodegenerative diseases, oncology, and inflammatory disorders.

Physicochemical Properties of this compound [1][2]

PropertyValueSource
CAS Number 229008-16-6[1][2]
Molecular Formula C₁₃H₁₁NO[1][2]
Molecular Weight 197.23 g/mol [1]
Boiling Point 364.6 °C[1]
SMILES O=Cc1cncc(c1)c1ccc(C)cc1[2]

Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This protocol outlines the synthesis of this compound from commercially available starting materials.

Protocol: Suzuki-Miyaura Coupling

Materials:

  • 5-Bromo-3-pyridinecarbaldehyde

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 5-bromo-3-pyridinecarbaldehyde (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford this compound.

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst 5-Bromo-3-pyridinecarbaldehyde 5-Bromo-3-pyridinecarbaldehyde Suzuki Coupling Suzuki Coupling 5-Bromo-3-pyridinecarbaldehyde->Suzuki Coupling 4-Methylphenylboronic acid 4-Methylphenylboronic acid 4-Methylphenylboronic acid->Suzuki Coupling Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3->Suzuki Coupling Catalyst K2CO3 K2CO3 K2CO3->Suzuki Coupling Base Toluene/Ethanol/Water Toluene/Ethanol/Water Toluene/Ethanol/Water->Suzuki Coupling Solvent This compound This compound Suzuki Coupling->this compound Product G Compound 5-(4-Methylphenyl)-3- pyridinecarbaldehyde nAChR Neuronal Nicotinic Acetylcholine Receptor (nAChR) Compound->nAChR Binds to Modulation Modulation of Receptor Activity nAChR->Modulation Neuroprotection Neuroprotective Effects Modulation->Neuroprotection Cognition Improved Cognitive Function Neuroprotection->Cognition G Compound 5-(4-Methylphenyl)-3- pyridinecarbaldehyde Kinase Protein Kinase (e.g., VEGFR-2) Compound->Kinase Inhibits Apoptosis Induction of Apoptosis Compound->Apoptosis Induces Proliferation Inhibition of Cell Proliferation Kinase->Proliferation TumorGrowth Reduced Tumor Growth Proliferation->TumorGrowth Apoptosis->TumorGrowth G Compound 5-(4-Methylphenyl)-3- pyridinecarbaldehyde COX_Enzyme Cyclooxygenase (COX) Enzyme Compound->COX_Enzyme Inhibits Prostaglandins Prostaglandin Synthesis COX_Enzyme->Prostaglandins Inflammation Reduced Inflammation Prostaglandins->Inflammation

References

Application Notes and Protocols for the Evaluation of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for Research Use Only (RUO). The protocols and information provided are for guidance and informational purposes and are not intended for diagnostic or therapeutic use.

Introduction

The pyridine heterocycle is a foundational scaffold in medicinal chemistry, forming the core structure of numerous approved pharmaceuticals.[1][2][3] In oncology, pyridine derivatives have demonstrated significant therapeutic potential by targeting a wide array of critical cellular pathways.[1][2][4][5] These compounds can function as inhibitors of key enzymes such as kinases (e.g., VEGFR-2, HPK1, tyrosine kinases), tubulin polymerization, and topoisomerases, which are often dysregulated in cancer.[1][2][4][5][6][7][8] Their mechanism of action is diverse, ranging from the induction of apoptosis and cell cycle arrest to the disruption of tumor angiogenesis.[4][9]

The 5-(4-Methylphenyl)-3-pyridinecarbaldehyde scaffold represents a specific class of pyridine derivatives with potential for development as novel anticancer agents. This guide provides a series of detailed application notes and protocols for the synthesis, in vitro characterization, and preclinical evaluation of these compounds.

Synthesis and Characterization

A general approach to synthesizing substituted pyridines involves a one-pot, three-component reaction.[10] For the specific synthesis of this compound derivatives, a multi-step synthesis is typically required, starting from commercially available precursors. While specific reaction conditions may vary, a plausible synthetic route can be conceptualized based on established organic chemistry principles, such as Suzuki-Miyaura coupling reactions to form the carbon-carbon bond between the pyridine and phenyl rings.

General Characterization: Upon synthesis, it is crucial to confirm the identity and purity of the derivatives using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Application Note: In Vitro Cytotoxicity Assessment

The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effect on cancer cell lines.[11] The MTT assay is a robust and widely used colorimetric method for this purpose.[11][12]

Protocol 2.1: MTT Assay for Cell Viability

Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product.[11] The amount of formazan produced is proportional to the number of viable cells.[11]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • This compound derivative stock solution (in DMSO).

  • MTT solution (5 mg/mL in sterile PBS).

  • DMSO (cell culture grade).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same concentration as the highest compound concentration).[12]

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Cell LineCancer TypeIC50 (µM) [Hypothetical Data]
MCF-7Breast Adenocarcinoma8.5 ± 1.2
HCT-116Colon Carcinoma12.3 ± 2.1
A549Lung Carcinoma15.1 ± 1.9

Application Note: Mechanistic Studies

Once cytotoxicity is established, the next step is to investigate the mechanism of action. This often involves assessing whether the compound induces programmed cell death (apoptosis) and/or affects cell cycle progression.[9]

Protocol 3.1: Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells.

Workflow Diagram:

G cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Analysis seed Seed cells in 6-well plates treat Treat with derivative (IC50 conc.) for 24-48h seed->treat harvest Harvest adherent and floating cells treat->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend Proceed to staining add_stains Add Annexin V-FITC and Propidium Iodide resuspend->add_stains incubate Incubate for 15 min in the dark add_stains->incubate flow Analyze by Flow Cytometry incubate->flow Analyze within 1 hour quantify Quantify Cell Populations: - Healthy (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) flow->quantify

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol 3.2: Cell Cycle Analysis

Principle: This method uses a fluorescent DNA-binding dye (like PI) to quantify the DNA content in a population of cells. The fluorescence intensity is directly proportional to the amount of DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests a cell cycle arrest.

Procedure:

  • Cell Treatment: Seed and treat cells as described for the apoptosis assay.

  • Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells to remove ethanol and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Analysis: Analyze the samples using a flow cytometer. The data is typically visualized as a histogram of cell count versus fluorescence intensity.

Application Note: Preclinical In Vivo Evaluation

Promising compounds from in vitro studies should be evaluated in vivo to assess their efficacy and toxicity in a whole-organism context.[13] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard and indispensable tool for this purpose.[14][15]

Conceptual Protocol 4.1: Human Tumor Xenograft Model

Principle: Human cancer cell lines are subcutaneously inoculated into immunodeficient mice (e.g., nude or SCID mice).[15] Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[16] This model allows for the assessment of a drug's ability to inhibit tumor growth in a living system.[16]

Key Steps:

  • Animal Model Selection: Choose an appropriate immunodeficient mouse strain (e.g., athymic nude mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of each mouse.[15]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Tumor volume is typically calculated using the formula: (Length x Width²)/2.

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups. Administer the this compound derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a defined schedule. The control group receives the vehicle solution.

  • Efficacy Assessment: Measure tumor volumes and body weights 2-3 times per week. The primary endpoint is typically tumor growth inhibition (TGI).

  • Toxicity Assessment: Monitor the animals for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Signaling Pathway Visualization:

Many pyridine-based anticancer agents function as kinase inhibitors.[4][7] A hypothetical mechanism for a this compound derivative could involve the inhibition of a key signaling pathway like the PI3K/AKT/mTOR pathway, which is frequently overactive in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Compound 5-(4-Methylphenyl)-3- pyridinecarbaldehyde Derivative Compound->AKT Inhibition

Caption: Hypothetical inhibition of the AKT signaling pathway.

References

Application Notes and Protocols for Antimicrobial Screening of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens constitutes a significant global health threat, necessitating the urgent discovery and development of novel antimicrobial agents. Pyridine and its derivatives have been identified as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties. This document provides detailed application notes and standardized protocols for the antimicrobial screening of a specific series of these compounds: 5-(4-Methylphenyl)-3-pyridinecarbaldehyde analogs.

The protocols outlined herein describe the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of these novel analogs against a panel of clinically relevant bacteria and fungi. Adherence to these standardized methods is crucial for generating reproducible and comparable data, which is essential for the systematic evaluation of structure-activity relationships (SAR) and the advancement of promising lead compounds in the drug discovery pipeline.

Data Presentation: Antimicrobial Activity of Pyridinecarbaldehyde Analogs

The following table summarizes representative antimicrobial activity data for a hypothetical series of this compound analogs. The data is presented as Minimum Inhibitory Concentration (MIC) in micrograms per milliliter (µg/mL). This table is intended to serve as a template for presenting experimental findings in a clear and comparative manner.

Compound IDR-Group ModificationStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Candida albicans (ATCC 90028)
Analog-1 -H64128>256128
Analog-2 -OCH₃326425664
Analog-3 -Cl163212832
Analog-4 -NO₂8166416
Ciprofloxacin (Positive Control)10.51N/A
Fluconazole (Positive Control)N/AN/AN/A8

N/A: Not Applicable

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound analogs

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Solvent for compounds (e.g., Dimethyl sulfoxide - DMSO)

Procedure:

  • Preparation of Compound Stock Solutions:

    • Dissolve the synthesized analogs in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Further dilute the stock solution in the appropriate sterile broth (CAMHB or RPMI-1640) to create a working stock solution.

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • For fungal testing, adjust the yeast suspension to the same standard.

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the working stock solution of the test compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process down the row. Discard 100 µL from the last well containing the compound.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial or fungal inoculum to each well, except for the sterility control well.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the analog that completely inhibits visible growth of the microorganism. Growth is indicated by turbidity or a pellet at the bottom of the well.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test.[1]

Materials:

  • Microtiter plates from the completed MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates for bacteria

  • Sabouraud Dextrose Agar (SDA) plates for fungi

  • Sterile pipette tips

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a sterile agar plate (MHA for bacteria, SDA for fungi).

  • Incubation:

    • Incubate the agar plates at 35 ± 2°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Reading the MBC:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial or fungal inoculum.[1][2] This is determined by counting the number of colonies on the agar plates. The well corresponding to the lowest concentration with no more than 0.1% of the original inoculum surviving is the MBC.

Visualizations

Antimicrobial_Screening_Workflow cluster_preparation Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Compound_Prep Prepare Compound Stock and Working Solutions Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate at 35°C (16-20h Bacteria, 24-48h Fungi) Inoculation->Incubation_MIC Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture Proceed if MIC is determined Incubation_MBC Incubate Agar Plates (18-24h Bacteria, 24-48h Fungi) Subculture->Incubation_MBC Read_MBC Determine MBC (≥99.9% killing) Incubation_MBC->Read_MBC

Caption: Experimental workflow for determining MIC and MBC.

Signaling_Pathway_Hypothesis cluster_compound Compound Action cluster_cell Bacterial Cell cluster_effect Cellular Effect Compound 5-(4-Methylphenyl)-3- pyridinecarbaldehyde Analog Cell_Wall Cell Wall/Membrane Compound->Cell_Wall Interaction? DNA_Gyrase DNA Gyrase/ Topoisomerase Compound->DNA_Gyrase Inhibition? Protein_Synth Ribosome/ Protein Synthesis Compound->Protein_Synth Binding? Metabolic_Enzyme Essential Metabolic Enzyme Compound->Metabolic_Enzyme Inhibition? Membrane_Disruption Membrane Disruption Cell_Wall->Membrane_Disruption DNA_Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_Inhibition Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Protein_Synth->Protein_Synthesis_Inhibition Metabolic_Inhibition Metabolic Pathway Disruption Metabolic_Enzyme->Metabolic_Inhibition Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death DNA_Replication_Inhibition->Cell_Death Protein_Synthesis_Inhibition->Cell_Death Metabolic_Inhibition->Cell_Death

Caption: Potential mechanisms of antimicrobial action.

References

Application Notes & Protocols: Derivatization of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(4-Methylphenyl)-3-pyridinecarbaldehyde, also known as 5-(p-tolyl)nicotinaldehyde, is a versatile bifunctional molecule featuring a reactive aldehyde group and a pyridine core. This structure is of significant interest in medicinal chemistry and materials science. The pyridine ring serves as a key pharmacophore in numerous bioactive compounds, while the aldehyde handle allows for a wide array of chemical transformations. Derivatization of this aldehyde enables the synthesis of diverse molecular libraries for drug discovery, the development of functional materials, and the creation of complex molecular probes.

This guide provides detailed, validated protocols for three fundamental derivatization reactions of the aldehyde group: Schiff base condensation, Knoevenagel condensation, and reductive amination. The causality behind experimental choices is explained to empower researchers to adapt these methods for their specific molecular targets.

Protocol 1: Schiff Base (Imine) Formation with p-Toluidine

Scientific Principle: Schiff base formation is a cornerstone of combinatorial chemistry, involving the nucleophilic addition of a primary amine to an aldehyde, followed by dehydration to form a stable imine (C=N) bond.[1][2] This reaction is typically reversible and can be catalyzed by a weak acid. The resulting imines are valuable ligands in coordination chemistry and are precursors to a variety of pharmacologically active agents.[1] Here, we react the title aldehyde with p-toluidine to demonstrate a straightforward and high-yielding synthesis.

Experimental Workflow Diagram:

Schiff_Base_Formation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Aldehyde & p-Toluidine in Ethanol B Add Acetic Acid (catalytic amount) A->B 1. Mix Reagents C Reflux Mixture (2-4 hours) B->C D Monitor by TLC C->D 2. Heat & Monitor E Cool to RT, then place in ice bath D->E F Filter Precipitate E->F G Wash with Cold Ethanol F->G H Dry under Vacuum G->H

Caption: Workflow for Schiff Base Synthesis.

Materials & Reagents:

ReagentMW ( g/mol )EquivalentsAmount (mmol)Amount (g or mL)
This compound197.231.05.00.986 g
p-Toluidine107.151.055.250.563 g
Ethanol (Absolute)---25 mL
Acetic Acid (Glacial)-catalytic-~0.1 mL

Step-by-Step Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (0.986 g, 5.0 mmol) and p-toluidine (0.563 g, 5.25 mmol).

  • Add 25 mL of absolute ethanol to the flask and stir to dissolve the solids.

  • Add 2-3 drops of glacial acetic acid (~0.1 mL) to the solution. The acid catalyzes the dehydration step, accelerating the formation of the imine.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The product spot should be significantly less polar than the starting aldehyde.

  • Once the reaction is complete (disappearance of the aldehyde spot), remove the flask from the heat source and allow it to cool to room temperature.

  • Place the flask in an ice bath for 30 minutes to promote precipitation of the product.

  • Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol (2 x 5 mL).

  • Dry the resulting solid under vacuum to yield the desired Schiff base, (E)-N-((5-(p-tolyl)pyridin-3-yl)methylene)-4-methylaniline.

Protocol 2: Knoevenagel Condensation with Malononitrile

Scientific Principle: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[3] This reaction is a powerful tool for C-C bond formation, producing electron-deficient alkenes.[4] Active methylene compounds, like malononitrile, have acidic protons due to flanking electron-withdrawing groups (in this case, two nitrile groups), which are readily deprotonated by a mild base like piperidine to form a carbanion nucleophile.[5] Recent studies have also shown that this reaction can proceed efficiently in green solvents like water/ethanol mixtures, sometimes even without a catalyst.[4][6][7]

Experimental Workflow Diagram:

Knoevenagel_Condensation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Combine Aldehyde & Malononitrile in Ethanol B Add Piperidine (catalytic amount) A->B 1. Mix Reagents C Stir at Room Temp (1-2 hours) B->C D Monitor for Precipitate C->D 2. Stir & Observe E Filter the Solid Product D->E F Wash with Cold Ethanol E->F G Recrystallize from Hot Ethanol if needed F->G H Dry under Vacuum G->H

Caption: Workflow for Knoevenagel Condensation.

Materials & Reagents:

ReagentMW ( g/mol )EquivalentsAmount (mmol)Amount (g or mL)
This compound197.231.05.00.986 g
Malononitrile66.061.05.00.330 g
Ethanol (Absolute)---20 mL
Piperidine85.15catalytic-~0.1 mL

Step-by-Step Protocol:

  • In a 50 mL Erlenmeyer flask with a magnetic stir bar, dissolve this compound (0.986 g, 5.0 mmol) in 20 mL of absolute ethanol.

  • Add malononitrile (0.330 g, 5.0 mmol) to the solution and stir until it dissolves.

  • Add piperidine (2-3 drops, ~0.1 mL) to the reaction mixture. Piperidine acts as a mild base to deprotonate the malononitrile.

  • Stir the mixture vigorously at room temperature. A solid precipitate should begin to form within 30-60 minutes.

  • Continue stirring for a total of 1-2 hours to ensure the reaction goes to completion.

  • Collect the precipitated product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials or catalyst.

  • The product, 2-((5-(p-tolyl)pyridin-3-yl)methylene)malononitrile, is often pure enough after filtration. If necessary, it can be further purified by recrystallization from hot ethanol.

  • Dry the final product under vacuum.

Protocol 3: Reductive Amination to Form a Secondary Amine

Scientific Principle: Reductive amination is a two-step, one-pot process that transforms an aldehyde into an amine. It begins with the formation of an imine (or iminium ion intermediate) via condensation with an amine, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reducing agent of choice for this transformation. It is mild enough to not reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate, driving the reaction towards the amine product. This method avoids the isolation of the intermediate imine and typically results in high yields.

Experimental Workflow Diagram:

Reductive_Amination cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Aldehyde & Benzylamine in DCE B Add Acetic Acid A->B 1. Form Imine Intermediate C Add NaBH(OAc)₃ (portion-wise) B->C D Stir at RT (4-12 hours) C->D 2. In-situ Reduction E Quench with sat. NaHCO₃ solution D->E F Extract with DCM E->F G Dry, Filter, Evaporate F->G H Purify by Column Chromatography G->H

Caption: Workflow for Reductive Amination.

Materials & Reagents:

ReagentMW ( g/mol )EquivalentsAmount (mmol)Amount (g or mL)
This compound197.231.02.50.493 g
Benzylamine107.151.12.750.295 g (0.3 mL)
Sodium Triacetoxyborohydride [NaBH(OAc)₃]211.941.53.750.795 g
1,2-Dichloroethane (DCE)---20 mL
Acetic Acid (Glacial)60.051.12.750.157 mL

Step-by-Step Protocol:

  • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (0.493 g, 2.5 mmol) and 20 mL of 1,2-dichloroethane (DCE).

  • Add benzylamine (0.3 mL, 2.75 mmol) followed by glacial acetic acid (0.157 mL, 2.75 mmol). Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (0.795 g, 3.75 mmol) to the mixture in small portions over 10 minutes. The portion-wise addition helps to control any effervescence.

  • Allow the reaction to stir at room temperature for 4-12 hours, or until TLC analysis (e.g., 9:1 dichloromethane/methanol) indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL). Stir for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (DCM) (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure secondary amine, N-benzyl-1-(5-(p-tolyl)pyridin-3-yl)methanamine.

References

Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-Pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Pyridine Scaffolds

The Suzuki-Miyaura cross-coupling reaction represents a cornerstone of modern organic synthesis, celebrated for its robustness, functional group tolerance, and mild reaction conditions.[1][2] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl motifs.[3] These structural units are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials.

Pyridine-containing compounds are of exceptional interest to the drug development community. The nitrogen atom within the pyridine ring can serve as a hydrogen bond acceptor, influence the molecule's pKa, enhance solubility, and modulate metabolic stability, making it a privileged scaffold in medicinal chemistry.[4] The ability to functionalize the pyridine core by forming new C-C bonds is therefore a critical capability. This guide provides a detailed experimental procedure for the Suzuki-Miyaura coupling of 3-pyridinecarbaldehyde, a versatile building block, with a representative arylboronic acid. We will delve into the rationale behind the chosen conditions, address common challenges associated with heteroaromatic substrates, and provide a framework for successful execution and troubleshooting.

Mechanistic Cornerstone: The Palladium Catalytic Cycle

Understanding the mechanism is paramount to troubleshooting and optimizing any catalytic reaction. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., a bromopyridine derivative), forming a Pd(II) intermediate. This is often the rate-determining step.[5]

  • Transmetalation: The organic group from the activated organoboron species (the boronate) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.[7]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

dot graph "Suzuki_Miyaura_Catalytic_Cycle" { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", penwidth=1.5];

pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd2_oxidative [label="R¹-Pd(II)L₂(X)", fillcolor="#FBBC05"]; pd2_transmetalation [label="R¹-Pd(II)L₂(R²)", fillcolor="#34A853", fontcolor="#FFFFFF"];

reagents1 [label="R¹-X (e.g., 3-Bromopyridine- carbaldehyde)", shape=plaintext]; reagents2 [label="R²-B(OH)₂ + Base", shape=plaintext]; product [label="R¹-R² (Coupled Product)", shape=plaintext];

pd0 -> pd2_oxidative [label=" Oxidative\n Addition"]; reagents1 -> pd2_oxidative [style=dashed, arrowhead=none]; pd2_oxidative -> pd2_transmetalation [label=" Transmetalation"]; reagents2 -> pd2_transmetalation [style=dashed, arrowhead=none]; pd2_transmetalation -> pd0 [label=" Reductive\n Elimination"]; pd2_transmetalation -> product [style=dashed, arrowhead=none]; } dot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges with Pyridine Substrates

While powerful, the Suzuki-Miyaura coupling of nitrogen-containing heterocycles like pyridine presents unique challenges:

  • Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center. This coordination can inhibit the catalytic cycle, leading to sluggish or incomplete reactions.[8] The choice of a sterically hindered, electron-rich ligand is crucial to mitigate this effect by favoring coordination of the ligand over the pyridine nitrogen.

  • Protodeboronation: Heteroaryl boronic acids, especially those with nitrogen atoms, are susceptible to hydrolysis where the C-B bond is cleaved and replaced by a C-H bond. This is a common side reaction that consumes the nucleophilic partner.[9] Using anhydrous solvents and finely ground, dry bases can help minimize this pathway.

Experimental Protocol: Coupling of 3-Bromo-5-formylpyridine with Phenylboronic Acid

This protocol details a representative procedure for the synthesis of 3-phenyl-5-formylpyridine. The starting material, 3-bromo-5-formylpyridine, is chosen as a stable and commercially available precursor to the target 3-pyridinecarbaldehyde derivative.

Reaction Scheme:

(Image of the chemical reaction: 3-bromo-5-formylpyridine + phenylboronic acid -> 3-phenyl-5-formylpyridine)

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )Amount (mmol)Equivalents
3-Bromo-5-formylpyridineC₆H₄BrNO186.011.01.0
Phenylboronic AcidC₆H₇BO₂121.931.21.2
Pd(dppf)Cl₂·CH₂Cl₂C₃₄H₂₈Cl₂FeP₂Pd·CH₂Cl₂816.640.030.03
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.02.0
1,4-DioxaneC₄H₈O₂88.118 mL-
Water (degassed)H₂O18.022 mL-
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-formylpyridine (186 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

    • Causality: Using a slight excess (1.2 eq.) of the boronic acid helps to drive the reaction to completion and compensate for any potential protodeboronation side reactions.[8] Potassium carbonate is a moderately strong base sufficient for activating the boronic acid for transmetalation.[10] It is crucial that the K₂CO₃ is finely powdered and anhydrous.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the exclusion of oxygen.

    • Causality: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would render it inactive.[11] Maintaining a strict inert atmosphere is critical for catalytic turnover.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Begin stirring to create a suspension. Add the [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane, Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol).

    • Causality: A mixture of dioxane and water is a common solvent system that facilitates the dissolution of both the organic substrates and the inorganic base.[12] Pd(dppf)Cl₂ is a robust and versatile pre-catalyst. The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center, promotes the oxidative addition and reductive elimination steps, and helps prevent catalyst deactivation by the pyridine nitrogen.[10]

  • Reaction: Heat the reaction mixture to 85-90 °C in a pre-heated oil bath and stir vigorously.

    • Causality: Heating provides the necessary activation energy for the reaction, particularly for the oxidative addition step. The chosen temperature is typical for these types of couplings and allows the reaction to proceed at a reasonable rate without significant decomposition of reagents.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

    • Trustworthiness: Regular monitoring ensures that the reaction is proceeding as expected and prevents unnecessary heating after completion, which could lead to byproduct formation.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting bromide), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers.

    • Causality: This standard extraction procedure isolates the organic product from the inorganic base, palladium residues, and other water-soluble components.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Causality: The brine wash removes residual water from the organic phase. Anhydrous sodium sulfate is a drying agent that removes the final traces of water before solvent removal.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 3-phenyl-5-formylpyridine.

    • Trustworthiness: Chromatographic purification is essential to remove unreacted starting materials, homocoupled byproducts, and residual catalyst, ensuring the final product meets the high purity standards required for subsequent applications.

dot graph "Experimental_Workflow" { graph [rankdir=TB, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368", penwidth=1.5];

subgraph "cluster_prep" { label = "Preparation"; bgcolor = "#FFFFFF"; A [label="1. Combine Solids:\n3-Bromo-5-formylpyridine,\nPhenylboronic Acid, K₂CO₃", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="2. Establish Inert Atmosphere\n(3x Evacuate/Backfill Ar/N₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_reaction" { label = "Reaction"; bgcolor = "#FFFFFF"; C [label="3. Add Solvents & Catalyst\n(Dioxane/H₂O, Pd(dppf)Cl₂)", fillcolor="#FBBC05"]; D [label="4. Heat to 85-90 °C", fillcolor="#FBBC05"]; E [label="5. Monitor by TLC/LC-MS", fillcolor="#FBBC05"]; }

subgraph "cluster_workup" { label = "Work-up & Purification"; bgcolor = "#FFFFFF"; F [label="6. Cool & Dilute\n(EtOAc, H₂O)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Extract with EtOAc", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="8. Wash, Dry, Concentrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="9. Purify via Column\nChromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

A -> B -> C -> D -> E -> F -> G -> H -> I; } dot Caption: Step-by-step workflow for the Suzuki-Miyaura coupling procedure.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst (Oxygen exposure) 2. Poor quality base (hydrated) 3. Protodeboronation of boronic acid1. Ensure rigorous degassing of solvents and use proper inert atmosphere techniques.[11] 2. Use fresh, anhydrous, finely powdered base. 3. Use anhydrous solvents. Consider using a boronate ester (e.g., pinacol ester) which can be more stable.
Significant Homocoupling 1. Presence of oxygen oxidizing Pd(0) to Pd(II) 2. Non-optimal stoichiometry1. Improve inert atmosphere technique; thoroughly degas all solvents.[10] 2. Optimize the boronic acid to halide ratio (try starting from 1.1 eq.).
Reaction Stalls 1. Catalyst deactivation (e.g., pyridine coordination)1. Consider switching to a more sterically demanding, electron-rich ligand such as SPhos or XPhos.[6] 2. A slight increase in catalyst loading (e.g., to 5 mol%) may be beneficial.

References

Application Notes and Protocols for 5-(4-Methylphenyl)-3-pyridinecarbaldehyde in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(4-Methylphenyl)-3-pyridinecarbaldehyde is a versatile heterocyclic aromatic aldehyde poised for significant applications in materials science. Its unique molecular architecture, featuring a reactive aldehyde group, a coordinating pyridine nitrogen atom, and a bulky, electron-donating tolyl moiety, offers a triad of functionalities for the rational design of novel materials. The aldehyde group serves as a key handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the synthesis of polymers and functional dyes. The pyridine ring provides a robust coordination site for the construction of metal-organic frameworks (MOFs), while the 4-methylphenyl group can be leveraged to tune solubility, solid-state packing, and electronic properties of the resulting materials.

This guide provides an in-depth exploration of the potential applications of this compound as a building block for advanced materials. The protocols detailed herein are designed to be robust and reproducible, offering a solid foundation for researchers and scientists to innovate in the fields of polymer chemistry, coordination chemistry, and functional dye development.

Compound Profile

PropertyValueSource
CAS Number 229008-16-6[1]
Molecular Formula C13H11NO[1]
Molecular Weight 197.23 g/mol [1]
Appearance Typically a solidN/A
Solubility Soluble in common organic solvents (e.g., THF, CH2Cl2, DMF)Inferred

I. Application in Conjugated Polymer Synthesis

A. Scientific Rationale

The aldehyde functionality of this compound makes it an excellent candidate for the synthesis of conjugated polymers through various condensation reactions. When reacted with compounds bearing acidic methylene groups, such as malononitrile derivatives or phenylacetonitriles, Knoevenagel condensation can yield polymers with extended π-conjugation. The resulting polymers are expected to exhibit interesting photophysical and electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The pyridine and tolyl groups can enhance solubility and influence the polymer's morphology and charge transport characteristics.

B. Experimental Protocol: Synthesis of a Poly(phenylenevinylene) (PPV) Derivative

This protocol describes the synthesis of a conjugated polymer via a Siegrist polycondensation reaction.

Materials:

  • This compound

  • 1,4-Bis(cyanomethyl)benzene

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • Reaction Setup: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 1,4-Bis(cyanomethyl)benzene (1.0 mmol) and this compound (1.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with dry argon three times.

  • Solvent Addition: Add 20 mL of anhydrous DMF via syringe. Stir the mixture at room temperature until all solids are dissolved.

  • Initiation: In a separate flask, prepare a 1 M solution of t-BuOK in anhydrous DMF. Slowly add the t-BuOK solution (2.2 mmol) to the reaction mixture at 0 °C. The color of the solution should change, indicating the start of the reaction.

  • Polymerization: Allow the reaction to warm to room temperature and stir for 24 hours under an argon atmosphere. An increase in viscosity or the formation of a precipitate may be observed.

  • Quenching and Precipitation: Pour the reaction mixture into 200 mL of vigorously stirring methanol. The polymer will precipitate.

  • Purification: Collect the polymer by filtration. Wash the solid extensively with methanol and then water to remove any unreacted monomers and salts. Further purification can be achieved by Soxhlet extraction with methanol, acetone, and finally chloroform to collect the desired polymer fraction.

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C overnight.

C. Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

  • UV-Vis and Photoluminescence Spectroscopy: To investigate the optical properties of the polymer in solution and as a thin film.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

D. Visualization of the Polymerization Workflow

polymerization_workflow cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_purification Workup & Purification aldehyde 5-(4-Methylphenyl)-3- pyridinecarbaldehyde dissolve Dissolve in anhydrous DMF aldehyde->dissolve cyanobenzene 1,4-Bis(cyanomethyl)benzene cyanobenzene->dissolve initiate Add t-BuOK at 0 °C dissolve->initiate polymerize Stir at RT for 24h initiate->polymerize precipitate Precipitate in Methanol polymerize->precipitate filtrate Filter and Wash precipitate->filtrate soxhlet Soxhlet Extraction filtrate->soxhlet dry Vacuum Dry soxhlet->dry product Final Polymer dry->product

Caption: Workflow for the synthesis of a PPV derivative.

II. Application as a Ligand for Metal-Organic Frameworks (MOFs)

A. Scientific Rationale

The pyridine nitrogen of this compound provides a strong coordination site for metal ions, making it an excellent organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[2][3] The steric bulk of the 4-methylphenyl group can influence the resulting framework's topology and pore size, potentially leading to materials with high surface areas and selective gas adsorption properties. Furthermore, the uncoordinated aldehyde group can be a site for post-synthetic modification, allowing for the introduction of other functionalities into the MOF pores.

B. Experimental Protocol: Solvothermal Synthesis of a Zinc-based MOF

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Pyrex vials (20 mL)

Procedure:

  • Precursor Solution: In a 20 mL Pyrex vial, dissolve this compound (0.2 mmol) and Zinc nitrate hexahydrate (0.1 mmol) in 10 mL of DMF.

  • Sonication: Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Sealing: Tightly cap the vial.

  • Heating: Place the vial in a programmable oven. Heat to 100 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • Cooling: Cool the oven to room temperature at a rate of 2 °C/min. Crystalline product should be visible at the bottom of the vial.

  • Isolation: Carefully decant the mother liquor.

  • Washing: Wash the crystals by immersing them in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted starting materials.

  • Solvent Exchange: Exchange the DMF with a more volatile solvent like ethanol (3 x 10 mL) over 24 hours.

  • Activation: Decant the ethanol and activate the sample by heating under vacuum at 120 °C for 12 hours to remove all guest molecules from the pores.

C. Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the MOF.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and the temperature for solvent removal.

  • Gas Sorption Analysis (N₂ at 77 K): To measure the surface area (BET) and pore volume.

  • Infrared (IR) Spectroscopy: To confirm the coordination of the pyridine nitrogen to the metal center.

D. Visualization of MOF Self-Assembly

Caption: Conceptual diagram of MOF self-assembly.

III. Application as a Precursor for Functional Dyes

A. Scientific Rationale

The aldehyde group of this compound is a versatile functional group for the synthesis of a wide range of functional dyes.[4] For instance, condensation with active methylene compounds in the presence of a base can lead to the formation of styryl dyes, which often exhibit solvatochromism and can be used as fluorescent probes. The extended π-system of the methylphenyl-pyridine core can be further elongated through these reactions, allowing for the fine-tuning of the dye's absorption and emission wavelengths.

B. Experimental Protocol: Synthesis of a Styryl Dye

Materials:

  • This compound

  • 2-Methyl-1-ethylpyridinium iodide

  • Piperidine

  • Ethanol

Procedure:

  • Reactant Mixture: In a 50 mL round-bottom flask, combine this compound (1.0 mmol) and 2-methyl-1-ethylpyridinium iodide (1.0 mmol).

  • Solvent and Catalyst: Add 15 mL of ethanol and a few drops of piperidine as a catalyst.

  • Reaction: Reflux the mixture for 4 hours. The progress of the reaction can be monitored by TLC. A color change is expected as the dye is formed.

  • Cooling and Crystallization: After the reaction is complete, cool the flask to room temperature. The dye product may crystallize out of the solution. If not, place the flask in an ice bath to induce crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure dye.

  • Drying: Dry the purified dye in a desiccator.

C. Characterization:

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the dye.

  • UV-Vis and Fluorescence Spectroscopy: To characterize the photophysical properties of the dye in different solvents.

D. Visualization of Dye Synthesis

dye_synthesis aldehyde 5-(4-Methylphenyl)-3- pyridinecarbaldehyde reaction Condensation (Ethanol, Piperidine, Reflux) aldehyde->reaction pyridinium 2-Methyl-1-ethylpyridinium iodide pyridinium->reaction product Styryl Dye reaction->product

Caption: Synthesis of a styryl dye via condensation.

This compound is a promising and versatile building block for the creation of a new generation of advanced materials. The protocols provided in this guide offer a starting point for the exploration of its potential in conjugated polymers, metal-organic frameworks, and functional dyes. Future research could focus on further derivatization of the aldehyde or the pyridine ring to introduce additional functionalities, leading to materials with tailored properties for specific applications in catalysis, sensing, and optoelectronics. The synthetic accessibility and rich chemistry of this compound make it a valuable addition to the materials scientist's toolbox.

References

  • APPCHEM Limited. This compound. --INVALID-LINK--

  • ABI Chem. This compound. --INVALID-LINK--

  • ChemicalBook. 3-Pyridinecarboxaldehyde synthesis. --INVALID-LINK--

  • Pramanik, A. et al. (2014). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences, 126(1), 63-70. --INVALID-LINK--

  • Kou, H.-Z. et al. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 22(6), 1041-1052. --INVALID-LINK--

  • Wikipedia. Pyridine-3-carbaldehyde. --INVALID-LINK--

  • ChemScene. Functional Dyes (Other). --INVALID-LINK--

  • Jia, H. et al. (2014). Five metal-organic frameworks from 3,4-dimethylphenyl substituted imidazole dicarboxylate: syntheses, structures and properties. Dalton Transactions, 43(9), 3704-3715. --INVALID-LINK--

  • Xinghui. The Chemical Properties and Applications of 4-Pyridinecarboxaldehyde. --INVALID-LINK--

  • MDPI. Metal-Coordinated Polymer–Inorganic Hybrids: Synthesis, Properties, and Application. --INVALID-LINK--

  • ChemicalBook. 3-Pyridinecarboxaldehyde. --INVALID-LINK--

  • Sigma-Aldrich. 4-Pyridinecarboxaldehyde. --INVALID-LINK--

  • ResearchGate. New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. --INVALID-LINK--

  • National Center for Biotechnology Information. Evaluating the Robustness of Metal–Organic Frameworks for Synthetic Chemistry. --INVALID-LINK--

  • Ali, M. A. et al. (2007). Synthesis of 5-(4-hydroxy-3-methylphenyl) -5- (substituted phenyl)-4, 5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone derivatives with anti-viral activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(6), 702-708. --INVALID-LINK--

References

Application Notes and Protocols for the Biological Evaluation of Novel Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Prominence of Pyridine Scaffolds in Modern Drug Discovery

Pyridine, a six-membered heterocyclic aromatic ring containing one nitrogen atom, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties and versatile reactivity make it a privileged scaffold in the design of novel therapeutics.[1][4] Pyridine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5][6][7] In the realm of oncology, these compounds have shown the ability to modulate critical cellular pathways implicated in tumor progression, such as kinase signaling, cell cycle regulation, and apoptosis.[3][4][8] This guide provides a comprehensive framework for the biological evaluation of novel pyridine derivatives, offering detailed protocols and insights for researchers in drug development.

Part 1: Foundational In Vitro Evaluation - Assessing Cellular Impact

The initial phase of biological evaluation relies on robust in vitro assays to determine a compound's cytotoxic potential and elucidate its mechanism of action at a cellular level.

Assessing Cytotoxicity: The First Litmus Test

Cytotoxicity assays are fundamental for determining the concentration at which a compound exhibits anti-proliferative effects. A compound is generally considered to have a cytotoxic effect if it causes a reduction in cell viability of more than 30%.[9]

A multi-faceted approach is recommended to cross-validate findings and gain a more complete understanding of the cytotoxic mechanism.

Cytotoxicity_Workflow cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assessment cluster_2 Data Analysis Cell_Seeding Seed Cancer Cell Lines (e.g., MCF-7, A549, HepG2) Compound_Treatment Treat with Novel Pyridine Derivatives (Concentration Gradient) Cell_Seeding->Compound_Treatment MTT_Assay MTT Assay (Metabolic Activity) Compound_Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Compound_Treatment->LDH_Assay Annexin_V_Assay Annexin V-FITC/PI Assay (Apoptosis) Compound_Treatment->Annexin_V_Assay IC50_Determination IC50 Value Calculation MTT_Assay->IC50_Determination LDH_Assay->IC50_Determination Mechanism_Inference Infer Mechanism of Cell Death Annexin_V_Assay->Mechanism_Inference IC50_Determination->Mechanism_Inference

Caption: A generalized workflow for in vitro cytotoxicity evaluation.

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[10] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product.[10]

Materials:

  • Novel pyridine derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)[4][11][12]

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)[10]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[13]

  • Compound Treatment: Prepare serial dilutions of the pyridine derivatives in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).[13]

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[13]

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture medium, serving as a marker for cytotoxicity.[9][10]

Materials:

  • Treated cell culture supernatant

  • LDH cytotoxicity assay kit

Procedure:

  • Collect Supernatant: After the treatment period, carefully collect the cell culture supernatant.[9]

  • LDH Reaction: Follow the manufacturer's protocol for the LDH assay kit, which typically involves adding the supernatant to a reaction mixture.[9]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).[9]

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (lysed cells).

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Materials:

  • Treated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated cells.[9]

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).[9]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.[9]

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.[9]

Delving Deeper: Mechanism of Action

Understanding how a pyridine derivative exerts its cytotoxic effects is crucial for its development as a therapeutic agent.

Many pyridine derivatives function as enzyme inhibitors, particularly targeting kinases that are often dysregulated in cancer.[4][8][14]

Example Target Enzymes:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)[4]

  • HDACs (Histone Deacetylases)[4][15]

  • PIM-1 Kinase[16][17]

  • EGFR (Epidermal Growth Factor Receptor)[18][19]

  • Tubulin Polymerization[8][11]

This protocol provides a general framework for assessing the inhibitory activity of pyridine derivatives against a specific kinase.

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • ATP

  • Pyridine derivatives

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Reaction Setup: In a 96-well plate, combine the kinase, its substrate, and varying concentrations of the pyridine derivative in the assay buffer.

  • Initiate Reaction: Add ATP to start the kinase reaction and incubate at the optimal temperature.

  • Stop Reaction: Stop the reaction according to the assay kit instructions.

  • Detection: Add the detection reagent to measure kinase activity (often by quantifying ADP production).

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Pyridine derivatives can induce cell cycle arrest, preventing cancer cells from proliferating.[8][20]

Protocol 5: Propidium Iodide Staining for Cell Cycle Analysis

Materials:

  • Treated cells

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest and fix the treated cells in cold ethanol.

  • Staining: Resuspend the fixed cells in PI staining solution containing RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Generate a histogram to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Pyridine derivatives often exert their effects by modulating key signaling pathways involved in cell survival and proliferation.

Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Pyridine_Derivative Novel Pyridine Derivative Pyridine_Derivative->Receptor Inhibition

Caption: Inhibition of a receptor tyrosine kinase pathway by a pyridine derivative.

Part 2: Advancing to In Vivo Models - Assessing Efficacy and Safety

Promising candidates from in vitro studies should be advanced to preclinical in vivo models to evaluate their efficacy and safety in a whole-organism context.[21][22]

Xenograft Models for Anticancer Efficacy

Syngeneic and patient-derived xenograft murine models are commonly used to assess the antitumor properties of novel compounds.[23]

Materials:

  • Immunocompromised mice (e.g., BALB/c nu/nu)

  • Human cancer cells

  • Novel pyridine derivative formulation

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject human cancer cells into the flank of the mice.

  • Tumor Growth: Allow tumors to reach a palpable size.

  • Treatment: Administer the pyridine derivative via a clinically relevant route (e.g., oral, intraperitoneal).

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare tumor growth in the treated group to the control group.

Preliminary Pharmacokinetic (PK) and Toxicity Assessment

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for its development.[7]

These studies measure the concentration of the drug in biological fluids over time to determine key parameters like half-life and bioavailability.[24][25]

Key Parameters:

  • Plasma half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half.[25]

  • Cmax: The maximum plasma concentration of the drug.[26]

  • Tmax: The time at which Cmax is reached.[26]

  • Bioavailability: The fraction of the administered dose that reaches systemic circulation.

These studies are conducted to determine the short-term adverse effects of a single high dose of the compound.[27][28] This helps in establishing a safe starting dose for further studies.

Data Presentation: Summarizing Biological Activity

Quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of Novel Pyridine Derivatives

Compound IDTarget Cell LineIC50 (µM)
PYR-001MCF-7 (Breast)4.5 ± 0.3
PYR-001HepG2 (Liver)2.1 ± 0.2
PYR-002A549 (Lung)6.8 ± 0.5
PYR-002HCT-116 (Colon)3.2 ± 0.4
DoxorubicinMCF-7 (Breast)0.9 ± 0.1

Data is hypothetical and for illustrative purposes.

Table 2: Kinase Inhibitory Activity of PYR-001

Kinase TargetIC50 (nM)
VEGFR-215.2
EGFR120.5
PIM-18.7

Data is hypothetical and for illustrative purposes.

Conclusion and Future Directions

The biological evaluation of novel pyridine derivatives is a multifaceted process that requires a systematic and rigorous approach. The protocols and guidelines presented here provide a solid foundation for researchers to assess the therapeutic potential of these promising compounds. Future research will likely focus on developing more selective and potent pyridine derivatives, exploring novel mechanisms of action, and utilizing advanced drug delivery systems to enhance their efficacy and minimize off-target effects.[4]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, experimental protocols, and frequently asked questions to improve the yield and purity of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction.

Q1: My Suzuki-Miyaura coupling reaction is showing low to no yield. What are the common causes and solutions?

A1: Low yield is a frequent issue, often related to catalyst activity, reaction conditions, or reagent quality.

  • Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1]

    • Solution: Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos, which can shield the palladium center and are effective for activating C-Cl or C-Br bonds. Consider increasing the catalyst loading from a typical 1-3 mol% to 5 mol%.[1]

  • Poor Transmetalation: The transfer of the aryl group from the boronic acid to the palladium complex can be slow.

    • Solution: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃, especially for challenging couplings.[2] Ensure the base is finely powdered and anhydrous.

  • Reagent Quality: Degradation of the boronic acid or the presence of impurities in the solvent can halt the reaction.

    • Solution: Use fresh, high-purity 4-methylphenylboronic acid. Employ anhydrous, degassed solvents to prevent protodeboronation (replacement of the boronic acid group with hydrogen) and catalyst decomposition.[1]

Q2: I am observing significant side products in my reaction mixture. How can I identify and minimize them?

A2: The most common side products in this synthesis are from homocoupling and dehalogenation.

  • Homocoupling: This results in the formation of 4,4'-bitoluene from the coupling of two molecules of the boronic acid. It is often exacerbated by the presence of oxygen.[1]

    • Solution: Thoroughly degas the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solvent before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[3]

  • Dehalogenation: The starting material, such as 5-bromo-3-pyridinecarbaldehyde, can be reduced to 3-pyridinecarbaldehyde.

    • Solution: Optimize reaction conditions carefully. Lowering the reaction temperature or screening different bases and solvents can help favor the desired cross-coupling pathway.[1] Using a less reactive halide (e.g., a chloride instead of a bromide or iodide) if starting material synthesis allows, can sometimes mitigate this, though it may require more active catalysts.[4]

Q3: Which palladium catalyst and ligand system is best for coupling with a pyridine halide?

A3: There is no single "best" combination, as the optimal choice depends on the specific substrates. However, for heteroaryl couplings, especially with potentially inhibitory substrates like pyridines, certain systems are consistently more effective.

  • For Aryl Bromides/Iodides: Catalyst systems like Pd(OAc)₂ or Pd₂(dba)₃ combined with ligands such as SPhos, XPhos, or RuPhos are highly effective. Pre-formed catalysts like PdCl₂(dppf) are also a good choice and can shorten reaction times.[5]

  • For Aryl Chlorides: Due to the stronger C-Cl bond, more active catalyst systems are required. Combinations of a palladium source (e.g., Pd(OAc)₂) with bulky, electron-rich phosphine ligands (SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.

Q4: How do I effectively purify the final product, this compound?

A4: Purification is typically achieved through column chromatography, but challenges can arise due to the polarity of the pyridine nitrogen.

  • Standard Purification: The crude product can be purified by column chromatography on silica gel using a gradient eluent system, such as ethyl acetate in hexane.[6]

  • Troubleshooting Purification: If the compound streaks on the silica gel column, adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent can help to obtain cleaner separation. For particularly difficult separations, alternative purification methods like cation-exchange chromatography may be explored.[7]

Data Presentation: Suzuki Coupling Conditions

The selection of reaction parameters is crucial for success. The table below summarizes common conditions used for Suzuki-Miyaura couplings involving pyridine and other heteroaromatic halides, which can serve as a starting point for optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp. (°C)Typical YieldReference
Pd(OAc)₂ (1-5)SPhos (1.2-6)K₃PO₄ (2.0)1,4-Dioxane / H₂O80-110Good to Excellent
Pd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane / H₂O85-95Moderate to Good[8]
PdCl₂(dppf) (3)-Cs₂CO₃ (2.0)1,4-Dioxane / H₂O90High[2][5]
XPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3.0)Acetonitrile120 (MW)Good[9]
Pd(OAc)₂ (5)PCy₃ (10)K₂CO₃ (1.5)1,4-Dioxane150Good

Note: Yields are highly dependent on the specific substrates used and require optimization.

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of this compound from 5-bromo-3-pyridinecarbaldehyde and 4-methylphenylboronic acid via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 5-Bromo-3-pyridinecarbaldehyde (1.0 mmol, 1.0 equiv.)

  • 4-Methylphenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane, anhydrous (8 mL)

  • Water, degassed (2 mL)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-3-pyridinecarbaldehyde (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).[3]

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.[3]

  • Degassing: Degas the resulting mixture by bubbling Argon or Nitrogen through the solution for 15-20 minutes while stirring.[3]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the reaction mixture.[3]

  • Reaction: Securely seal the flask and heat the mixture to 85-95 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (e.g., 50 mL) and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).[3]

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[6]

  • Purification: Purify the crude residue by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexane) to afford the pure this compound.[6]

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification process.

G A 1. Reagent Setup (Pyridine Halide, Boronic Acid, Base) in Schlenk Flask B 2. Add Degassed Solvents (e.g., Dioxane/Water) A->B C 3. Add Pd Catalyst (under Inert Atmosphere) B->C D 4. Heat & Stir (e.g., 85-95 °C, 12-24h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E In-process control F 6. Reaction Work-up (Extraction with Ethyl Acetate) D->F E->D G 7. Dry & Concentrate (Anhydrous Na₂SO₄, Rotary Evaporation) F->G H 8. Purification (Silica Gel Column Chromatography) G->H I Final Product: 5-(4-Methylphenyl)-3- pyridinecarbaldehyde H->I

References

Technical Support Center: Purification of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful isolation of high-purity this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, particularly after its synthesis via Suzuki-Miyaura coupling.

Problem Possible Cause(s) Recommended Solution(s)
Low overall yield after purification - Incomplete reaction during synthesis.- Suboptimal extraction procedure.- Loss of product during column chromatography due to incorrect solvent polarity.- Product co-eluting with impurities.- Monitor the synthesis reaction by TLC or LC-MS to ensure completion.- Perform multiple extractions from the aqueous layer.- Optimize the solvent system for column chromatography by starting with a low polarity eluent and gradually increasing it.- Use a shallower gradient during column chromatography to improve separation.
Product appears as a streak instead of a distinct spot on the TLC plate - The compound is acidic or basic and is interacting strongly with the silica gel.- The sample is overloaded on the TLC plate.- The compound is degrading on the silica plate.- Add a small amount of a modifying agent to the developing solvent (e.g., 1% triethylamine for basic compounds or 1% acetic acid for acidic compounds).- Apply a smaller, more dilute spot of the sample to the TLC plate.- Run the TLC plate immediately after spotting and in a chamber saturated with the eluent.
Presence of persistent impurities after column chromatography - Impurities have similar polarity to the product.- Formation of azeotropes with the solvent.- If the crude product is of relatively high purity, attempt recrystallization from a suitable solvent system.- Consider using a different stationary phase for chromatography (e.g., alumina).- If the impurity is a homocoupled byproduct, it is typically less polar and should elute first. Ensure early fractions are carefully analyzed.
Product is an oil instead of a solid - Presence of residual solvent.- Presence of impurities that lower the melting point.- Dry the product under high vacuum for an extended period.- Re-purify the product using column chromatography or recrystallization to remove impurities.
Inconsistent results between batches - Variability in starting material quality.- Inconsistent reaction or purification conditions.- Ensure the purity of starting materials before synthesis.- Standardize all reaction and purification parameters, including solvent volumes, temperatures, and chromatography conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound via Suzuki-Miyaura coupling?

A1: The most common impurities arise from side reactions during the Suzuki-Miyaura coupling. These include:

  • Homocoupled byproduct of the boronic acid: In this case, 4,4'-dimethyl-1,1'-biphenyl would be formed from the coupling of two molecules of 4-methylphenylboronic acid. This impurity is generally less polar than the desired product.

  • Unreacted starting materials: Residual 3-bromo-5-formylpyridine or 4-methylphenylboronic acid may be present.

  • Protodeboronation product: The boronic acid can be replaced by a hydrogen atom, leading to the formation of toluene.

  • Palladium catalyst residues: These can often be removed by filtration through a pad of Celite® or by treatment with activated carbon.

Q2: What is the recommended method for purifying crude this compound?

A2: Flash column chromatography using silica gel is the most effective and widely used method for the initial purification of the crude product.[1] This technique allows for the efficient separation of the target aldehyde from common Suzuki-Miyaura coupling impurities. For achieving higher purity, recrystallization can be employed as a final step if the product is a solid and a suitable solvent is found.

Q3: How do I choose an appropriate solvent system for column chromatography?

A3: A good starting point for developing a solvent system is to use a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio can be determined by thin-layer chromatography (TLC). Start with a low concentration of the polar solvent (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity to find a ratio that gives a good separation between your product and the impurities (an Rf value of ~0.3 for the product is often ideal).

Q4: Can this compound be purified by recrystallization?

A4: Yes, if the compound is a solid and has a reasonably high purity after initial workup or chromatography, recrystallization can be an excellent method for obtaining a highly pure product. The choice of solvent is critical and needs to be determined experimentally. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.

Q5: My purified product is a yellow oil, but the literature reports it as a solid. What should I do?

A5: The physical state can be influenced by purity and residual solvent. First, ensure all solvent has been removed under high vacuum. If it remains an oil, it likely contains impurities that are depressing the melting point. In this case, re-purification by column chromatography with a very shallow solvent gradient or attempting to crystallize it from a different solvent system is recommended.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel flash chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Glass chromatography column

  • Compressed air or pump for flash chromatography

  • Collection tubes

  • Rotary evaporator

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Preparation of the Slurry: In a beaker, create a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Packing the Column: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand. Carefully pour the silica slurry into the column, tapping the sides to ensure even packing and remove air bubbles. Allow the silica to settle, and then add another thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and then carefully adding this to the top of the column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the eluent (gradient elution) to move the product down the column. For example, you can increase the ethyl acetate concentration in increments of 5-10%.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Monitoring: Monitor the separation by TLC. Spot each fraction on a TLC plate, develop it in an appropriate solvent system, and visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Quantitative Data (Typical):

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 30%)
Typical Yield 70-90% (after chromatography)
Purity (by ¹H NMR) >95%
Protocol 2: Purification by Recrystallization

This protocol provides a general guideline for recrystallization. The ideal solvent must be determined experimentally.

Materials:

  • Crude or partially purified this compound

  • A selection of potential recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene, or mixtures thereof)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the compound and a few drops of a solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude 5-(4-Methylphenyl)-3- pyridinecarbaldehyde workup Aqueous Workup & Extraction synthesis->workup chromatography Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) workup->chromatography recrystallization Recrystallization (Optional Final Step) chromatography->recrystallization analysis Purity & Identity Confirmation (NMR, LC-MS, etc.) chromatography->analysis recrystallization->analysis

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Caption: A decision-making diagram for troubleshooting the purification of this compound.

References

Technical Support Center: Suzuki Coupling of Pyridine Halides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyridine halides. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-C bond-forming reaction and may encounter challenges. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that can arise during the Suzuki coupling of pyridine halides, providing potential causes and actionable solutions in a question-and-answer format.

Question 1: Why is my Suzuki coupling reaction with a pyridine halide resulting in a low yield or failing completely?

Answer:

Low yields in the Suzuki coupling of pyridine halides are a common issue and can stem from several factors, often related to the inherent properties of the pyridine ring.

  • Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is particularly problematic with 2-halopyridines.

  • Substrate Reactivity: Pyridine halides, especially 2- and 4-chloropyridines, are often less reactive than their aryl counterparts due to the electron-deficient nature of the pyridine ring, which can make the initial oxidative addition step of the catalytic cycle more difficult.[1]

  • Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product. The most common include dehalogenation, homocoupling, and protodeboronation.[2][3]

  • Improper Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and must be optimized for the specific substrates being used.

Solutions:

  • Catalyst and Ligand Selection:

    • For less reactive chloro- and bromopyridines, employ highly active catalyst systems. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald dialkylbiaryl phosphines are often effective.[1][4] N-heterocyclic carbene (NHC) ligands can also be beneficial.[1] These ligands help to stabilize the palladium catalyst and promote the oxidative addition step.[1]

    • Consider using a pre-catalyst that readily forms the active Pd(0) species.[4]

  • Optimizing Reaction Conditions:

    • Base: The choice of base is crucial. A strong base like potassium phosphate (K₃PO₄) is often effective for challenging couplings.[1] Other common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[1][5] The base activates the boronic acid, making it more nucleophilic for the transmetalation step.[1][6]

    • Solvent: Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used.[6][7] The water can play a role in dissolving the base and facilitating the reaction.

    • Temperature: Increasing the reaction temperature can help overcome the activation energy for less reactive halides, but be aware that it can also increase the rate of side reactions.[1][4]

  • Minimizing Side Reactions:

    • Ensure the reaction is thoroughly degassed to remove oxygen, which can promote homocoupling of the boronic acid.[1][8] This can be achieved by bubbling an inert gas (like argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[4]

    • To prevent protodeboronation, consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts instead of boronic acids, as they are often more stable.[1][2]

Question 2: I am observing a significant amount of dehalogenated pyridine in my reaction mixture. How can I prevent this?

Answer:

Dehalogenation, the replacement of the halogen on your pyridine starting material with a hydrogen atom, is a frequent side reaction.[4][7]

Primary Cause:

The formation of a palladium-hydride (Pd-H) species is the most common cause of dehalogenation.[4] This can be generated from the reaction of the palladium complex with bases, solvents (especially alcohols), or residual water.[4][7] The Pd-H species can then undergo reductive elimination with the pyridine group to form the dehalogenated byproduct.[4]

Substrate Susceptibility:

  • The tendency for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[4]

  • Electron-deficient N-heterocyclic halides, like pyridines, are particularly prone to this side reaction.[4]

Solutions:

  • Choice of Base and Solvent:

    • Avoid using bases that can readily act as hydride donors.

    • Be cautious with alcohol solvents, as they can be a source of hydrides.[7] If using an alcohol, ensure it is anhydrous if a hydride-mediated pathway is suspected.

    • Carefully control the amount of water in the reaction. While some water can be beneficial, excess water can contribute to dehalogenation.[4]

  • Ligand Selection:

    • Employ ligands that promote the desired reductive elimination of the cross-coupled product over the dehalogenation pathway. Bulky, electron-rich ligands can sometimes help.[4]

  • Reaction Conditions:

    • Lowering the reaction temperature may decrease the rate of dehalogenation relative to the desired coupling.

Question 3: My main byproduct is the homocoupling of my boronic acid. What is causing this and how can I stop it?

Answer:

Homocoupling results in the formation of a biaryl product derived from two molecules of your boronic acid.

Primary Causes:

  • Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids, potentially through the oxidation of the Pd(0) catalyst to Pd(II), which can then participate in a homocoupling pathway.[1][8]

  • Inefficient Catalyst Turnover: If the active Pd(0) catalyst is not efficiently regenerated or if there is an excess of a Pd(II) precatalyst that is not fully reduced, it can lead to homocoupling.[1][8]

Solutions:

  • Rigorous Degassing: The most critical step is to thoroughly remove all dissolved oxygen from the reaction mixture.[8] Use techniques like subsurface sparging with an inert gas (nitrogen or argon) or multiple freeze-pump-thaw cycles.[1][4][8]

  • Catalyst Choice:

    • Use a Pd(0) source directly, such as Pd(PPh₃)₄, or an efficient precatalyst system that rapidly generates the active Pd(0) species.[1]

    • Adding a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) species that may lead to homocoupling.[8]

Question 4: I am working with a 2-pyridyl boronic acid/ester and observing significant protodeboronation. What can I do?

Answer:

Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid/ester group with a hydrogen atom. 2-Heteroaryl boronates are particularly susceptible to this side reaction.[2][7]

Solutions:

  • Use More Stable Boron Reagents:

    • Switch from a boronic acid to a more stable boronic ester, such as a pinacol ester, or a trifluoroborate salt.[1]

    • N,N-diethanolamine boronate esters and cyclic triolborates have also been used to circumvent this issue.[2]

  • Optimize Reaction Conditions:

    • Carefully select the base and solvent system, as these can significantly influence the rate of protodeboronation.[2]

    • Higher temperatures can exacerbate protodeboronation, so running the reaction at the lowest effective temperature is advisable.[9]

Data Summary: Influence of Reaction Parameters on Suzuki Coupling of Pyridine Halides

The following table summarizes the impact of various reaction components on the outcome of Suzuki coupling reactions with pyridine halides, with a focus on minimizing common side reactions.

ParameterRecommended for Pyridine HalidesRationalePotential Issues if Not Optimized
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PEPPSI-type precatalysts[7]Readily available and effective with appropriate ligands.Inefficient activation to Pd(0) can lead to low yield and homocoupling.[1]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)[1][4], N-Heterocyclic Carbenes (NHCs)[1]Stabilize the catalyst, promote oxidative addition of less reactive halides, and can prevent catalyst inhibition by the pyridine nitrogen.[1]Catalyst deactivation, low reactivity with chloropyridines.[1]
Base K₃PO₄, K₂CO₃, Cs₂CO₃[1][5]Stronger, non-nucleophilic bases are often required to activate the boronic acid for transmetalation, especially with challenging substrates.[1]Incomplete reaction, slow transmetalation.[4] Using a base that can act as a hydride source can lead to dehalogenation.
Solvent Dioxane/H₂O, THF/H₂O, Toluene/H₂O[5][6][7]Aprotic polar solvents are standard. A small amount of water often improves reaction rates by aiding in dissolving the inorganic base.Poor solubility of reagents, inefficient reaction. Alcohol solvents can be a source of hydrides for dehalogenation.[7]
Boron Reagent Boronic acids, Pinacol esters, Trifluoroborate salts[1][7]Pinacol esters and trifluoroborates are often more stable and less prone to protodeboronation than boronic acids.[1]Protodeboronation, especially with 2-pyridyl boronic acids.[2][7]
Temperature 80-110 °C[4]Higher temperatures may be needed for less reactive halides (e.g., chlorides).Increased rates of side reactions like dehalogenation and protodeboronation.[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Pyridine Bromide

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • Pyridine bromide (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., Toluene/Water 10:1)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

Procedure:

  • Reaction Setup: To a Schlenk flask or a vial equipped with a magnetic stir bar, add the pyridine bromide, arylboronic acid, palladium catalyst, ligand, and base under an inert atmosphere (e.g., argon or nitrogen).[4]

  • Solvent Addition: Add the degassed solvent mixture via syringe.[1]

  • Degassing: Further degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by subjecting it to three freeze-pump-thaw cycles.[4] This step is crucial to prevent oxygen-mediated side reactions.[8]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique, such as TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[1][4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography to yield the desired coupled product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki-Miyaura coupling reaction?

A1: The catalytic cycle is generally understood to involve three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyridine halide to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.[6][10][11]

Q2: Can I use pyridine chlorides for Suzuki coupling?

A2: Yes, but they are generally less reactive than the corresponding bromides or iodides.[7] Successful coupling of pyridine chlorides often requires more active catalyst systems, such as those employing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or NHC ligands, along with stronger bases and potentially higher reaction temperatures.[1][4]

Q3: How important is the purity of the boronic acid?

A3: Very important. Impurities in the boronic acid can lead to side reactions and lower yields. Boronic acids can dehydrate to form boroxines upon storage, which may have different reactivity. It is often recommended to use fresh, high-purity boronic acids.

Q4: What is the role of water in the reaction?

A4: While Suzuki couplings can be run under anhydrous conditions, a small amount of water is often beneficial, particularly when using inorganic bases like K₂CO₃ or K₃PO₄. Water can help to dissolve the base and facilitate the formation of the reactive boronate species, which is crucial for the transmetalation step. However, excess water can promote side reactions like dehalogenation.[4]

Q5: How can I tell which side reaction is occurring in my experiment?

A5: The best way to identify byproducts is through analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). Comparing the mass of the byproducts to the expected masses of common side products (dehalogenated starting material, homocoupled boronic acid, etc.) will help in their identification. Proton NMR can also be used to characterize and identify the structure of isolated byproducts.

Visualized Workflows and Mechanisms

Below are diagrams created using Graphviz (DOT language) to illustrate key processes.

Suzuki_Side_Reactions Suzuki Coupling Catalytic Cycle and Side Reactions pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_intermediate Pyr-Pd(II)-X(L₂) ox_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal dehalogenation Dehalogenation pd_intermediate->dehalogenation Reductive Elimination pd_hydride L₂Pd(II)-H(X) pd_intermediate->pd_hydride diaryl_pd Pyr-Pd(II)-Ar(L₂) transmetal->diaryl_pd red_elim Reductive Elimination diaryl_pd->red_elim red_elim->pd0 Regeneration product Pyridine-Ar red_elim->product pyr_x Pyridine-X pyr_x->ox_add Electrophile ar_b Ar-B(OR)₂ ar_b->transmetal Nucleophile homocoupling Homocoupling ar_b->homocoupling base Base base->transmetal Activation pyr_h Pyridine-H dehalogenation->pyr_h ar_ar Ar-Ar homocoupling->ar_ar pd_hydride->dehalogenation hydride_source Hydride Source (Solvent, Base, H₂O) hydride_source->pd_hydride oxygen O₂ oxygen->homocoupling Promotes

Caption: Suzuki catalytic cycle and pathways to common side reactions.

Troubleshooting_Workflow Troubleshooting Workflow for Suzuki Coupling start Problem: Low Yield or No Reaction check_reagents 1. Verify Reagent Quality - Fresh Boronic Acid? - Anhydrous/Degassed Solvent? - Active Catalyst? start->check_reagents analyze_byproducts 2. Analyze Crude Mixture (LC-MS) Identify major byproducts check_reagents->analyze_byproducts decision Dominant Side Reaction? analyze_byproducts->decision dehalogenation Dehalogenation (Pyr-H) decision->dehalogenation Yes homocoupling Homocoupling (Ar-Ar) decision->homocoupling Yes protodeboronation Protodeboronation (Ar-H) decision->protodeboronation Yes unreacted_sm Mainly Unreacted Starting Material decision->unreacted_sm No sol_dehalogenation Solutions: - Screen Bases - Avoid Alcohol Solvents - Lower Temperature dehalogenation->sol_dehalogenation sol_homocoupling Solutions: - Rigorous Degassing - Use Pd(0) Source - Add Mild Reductant homocoupling->sol_homocoupling sol_protodeboronation Solutions: - Use Boronic Ester/Trifluoroborate - Optimize Base/Solvent - Lower Temperature protodeboronation->sol_protodeboronation sol_unreacted_sm Solutions: - Use More Active Ligand (e.g., SPhos) - Increase Temperature - Screen Stronger Bases (e.g., K₃PO₄) unreacted_sm->sol_unreacted_sm

Caption: A logical workflow for troubleshooting poor outcomes.

References

Technical Support Center: Optimization of Reaction Conditions for 5-Aryl-3-Pyridinecarbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-aryl-3-pyridinecarbaldehydes, primarily via Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

Q1: Why is the yield of my Suzuki-Miyaura coupling reaction for the synthesis of 5-aryl-3-pyridinecarbaldehyde consistently low?

A1: Low yields in the Suzuki-Miyaura coupling of pyridine derivatives can stem from several factors. The primary challenges are often related to catalyst inhibition and the stability of the boronic acid reagent.[1]

  • Catalyst Inhibition: The nitrogen atom in the pyridine ring and the aldehyde functional group can coordinate with the palladium catalyst, leading to its deactivation.[1] The use of bulky, electron-rich phosphine ligands can often mitigate this issue.

  • Protodeboronation: This is a common side reaction where the boronic acid reacts with water to form an arene, thus reducing the amount of nucleophile available for the cross-coupling.[1][2] This is particularly problematic with electron-deficient heteroaryl boronic acids.

  • Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen, leading to undesired byproducts.

  • Incomplete Reaction: Sub-optimal reaction conditions such as temperature, reaction time, or inefficient catalyst systems can lead to incomplete conversion of the starting materials.

To address low yields, a systematic optimization of the reaction conditions is recommended. Key parameters to investigate include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature.

Q2: What are the most common side reactions, and how can I minimize them?

A2: The two most prevalent side reactions are protodeboronation and homocoupling of the boronic acid.

Side ReactionMitigation Strategies
Protodeboronation Use of boronic esters (e.g., pinacol esters), which are more stable towards hydrolysis.[1] Conduct the reaction under anhydrous conditions. Employ a milder base to reduce the rate of hydrolysis.[1]
Homocoupling Ensure the reaction mixture is thoroughly degassed to remove oxygen. Use a Pd(0) precatalyst or ensure complete reduction of a Pd(II) precatalyst.
Dehalogenation Optimize the reaction time to avoid prolonged exposure to reaction conditions that may favor this side reaction.[1] Ensure solvents are not a source of hydrides.[1]

Q3: How do I choose the optimal palladium catalyst and ligand for this reaction?

A3: The choice of catalyst and ligand is critical for a successful Suzuki-Miyaura coupling with pyridine substrates.

  • Palladium Precursors: Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. While Pd(PPh₃)₄ can be effective, catalyst systems generated in situ from a Pd(II) source like Pd(OAc)₂ with a suitable ligand often provide better results.

  • Ligands: Bulky, electron-rich phosphine ligands are generally preferred for coupling with electron-deficient heteroaryl halides.[1] Ligands such as SPhos, XPhos, and RuPhos have shown success in similar systems. For some pyridine couplings, phosphine-free catalyst systems or those with N-heterocyclic carbene (NHC) ligands have also been effective.

A screening of different catalyst/ligand combinations is often necessary to identify the optimal system for your specific substrates.

Frequently Asked Questions (FAQs)

Q4: What is the effect of the base on the reaction outcome?

A4: The base plays a crucial role in the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.

  • Common Bases: Inorganic bases such as K₂CO₃, Na₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used.[3][4][5]

  • Base Strength: The optimal base is often substrate-dependent. While stronger bases can sometimes accelerate the reaction, they can also promote side reactions like protodeboronation. Weaker bases like K₂CO₃ or Cs₂CO₃ are often a good starting point.[1]

  • Solubility: The base should have sufficient solubility in the reaction medium to be effective. The use of aqueous base solutions is common.

Q5: Which solvent system is most suitable for this reaction?

A5: The solvent must solubilize the reactants, catalyst, and base to a sufficient extent. A mixture of an organic solvent and water is often employed.

  • Common Solvents: Toluene, 1,4-dioxane, DMF, and THF are common organic solvents for Suzuki-Miyaura couplings.[6]

  • Aqueous Mixtures: A mixture such as toluene/water or dioxane/water is frequently used to facilitate the dissolution of the inorganic base.

  • Degassing: It is crucial to degas the solvent thoroughly before use to remove dissolved oxygen, which can deactivate the palladium catalyst.[1]

Q6: Can I use 5-chloro-3-pyridinecarbaldehyde instead of the bromo- derivative?

A6: Yes, but aryl chlorides are generally less reactive than aryl bromides in Suzuki-Miyaura couplings.[7] To achieve good yields with an aryl chloride, a more active catalyst system is typically required. Catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the oxidative addition of the less reactive C-Cl bond to the palladium center.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-3-Pyridinecarbaldehyde:

This protocol provides a starting point for the optimization of the reaction. The specific conditions may need to be adjusted for different arylboronic acids.

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-3-pyridinecarbaldehyde (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Different Bases on the Suzuki-Miyaura Coupling of 4-Halopyridines.

EntryBaseYield (%)
1Na₂CO₃98
2K₂CO₃95
3K₃PO₄92
4NaOH85
5KOH88
6NaOAc75
7TEA60

Data is representative and may vary based on specific substrates and other reaction conditions.[4]

Table 2: Screening of Palladium Catalysts for a Representative Suzuki Coupling.

EntryCatalystLigandYield (%)
1Pd(PPh₃)₄-75
2Pd(dppf)Cl₂-92
3Pd(OAc)₂PPh₃80
4Pd₂(dba)₃SPhos95

Yields are illustrative and highly dependent on the specific reaction.[8]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(L2) (Intermediate) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) (Intermediate) D->E F Reductive Elimination E->F F->A G Ar-Ar' (Product) F->G H Ar'-B(OR)2 (Boronic Acid/Ester) H->D I Ar-X (Aryl Halide) I->B J Base J->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Weigh Reactants (Aryl Halide, Boronic Acid, Base) flask Add to Flame-Dried Schlenk Flask start->flask inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) flask->inert catalyst Add Catalyst/Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Desired Temperature with Stirring solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.

References

Overcoming poor solubility of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 5-(4-Methylphenyl)-3-pyridinecarbaldehyde (CAS No. 229008-16-6).[1] This document is designed for researchers, medicinal chemists, and formulation scientists who may encounter solubility challenges with this compound. Our goal is to provide you with a comprehensive understanding of its properties and to offer practical, field-tested strategies to ensure successful experimental outcomes.

Understanding the Molecule: Why is Solubility a Challenge?

This compound is a bifunctional aromatic compound with a molecular weight of 197.23 g/mol .[1] Its structure consists of a polar pyridinecarbaldehyde moiety and a nonpolar methylphenyl (tolyl) group. The large, hydrophobic surface area contributed by the two aromatic rings is the primary driver of its poor aqueous solubility. While the nitrogen atom in the pyridine ring and the oxygen of the aldehyde group can participate in hydrogen bonding, these polar features are often insufficient to overcome the hydrophobicity of the overall carbon skeleton.[2][3]

The general principle of "like dissolves like" is paramount here: polar compounds dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[3] This molecule's mixed polarity makes solvent selection non-trivial.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 229008-16-6[1]
Molecular Formula C₁₃H₁₁NO[1]
Molecular Weight 197.23 g/mol [1][4]
Structure O=CC1=CN=CC(C2=CC=C(C)C=C2)=C1[1]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the lab, presented in a question-and-answer format.

Q1: My compound won't dissolve in my aqueous buffer for a biological assay. What's the first thing I should try?

Answer: The most direct and widely used method for solubilizing poorly soluble compounds for aqueous assays is to first create a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer.

Causality: Many organic compounds, while insoluble in water, readily dissolve in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2] These solvents can solvate the hydrophobic regions of the molecule. By creating a high-concentration stock (e.g., 10-50 mM) in 100% DMSO, you can then perform a serial dilution into your final aqueous medium. This technique, often involving a co-solvent system, is a cornerstone of preclinical drug development.[5]

Immediate Action Plan:

  • Attempt to dissolve a small, accurately weighed amount of your compound in pure, anhydrous DMSO to create a 10 mM stock solution.

  • Gently warm the mixture (30-40°C) and vortex or sonicate briefly if needed to aid dissolution.

  • Once fully dissolved, perform a stepwise dilution into your final assay buffer. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity in cellular assays.

Q2: I'm using a co-solvent system with DMSO, but my compound precipitates upon dilution into the aqueous buffer. What's happening and how can I fix it?

Answer: This is a classic sign of exceeding the kinetic solubility of your compound in the final solvent mixture. The compound was stable in the high-organic environment of the stock solution, but "crashes out" when the environment becomes predominantly aqueous.

Causality: Co-solvency works by reducing the interfacial tension between the aqueous medium and the hydrophobic solute.[6][7] However, there is a limit to how much a co-solvent can help. If the final concentration of the compound is too high for the percentage of organic solvent present, it will precipitate.

Troubleshooting Workflow:

start Precipitation Observed check_conc Is the final DMSO concentration > 1%? start->check_conc reduce_dmso Decrease DMSO concentration. Can you lower the stock concentration? check_conc->reduce_dmso Yes try_cosolvent Try a different or additional co-solvent. check_conc->try_cosolvent No lower_stock Lower stock concentration (e.g., from 50mM to 10mM) and re-dilute. reduce_dmso->lower_stock end_success Solution is Clear: Proceed with Experiment lower_stock->end_success peg Consider PEG 400 or Propylene Glycol (PG). They can improve stability. try_cosolvent->peg ph_mod Modify pH of the aqueous buffer. peg->ph_mod peg->end_success acidify Acidify buffer to pH < 5. This protonates the pyridine N, increasing solubility. ph_mod->acidify acidify->end_success end_fail Still Precipitates: Advanced Formulation Needed (e.g., Cyclodextrins, Surfactants) acidify->end_fail

Caption: Decision tree for troubleshooting precipitation.

Solutions to Try:

  • Reduce Final Compound Concentration: This is the simplest fix. Determine if your experiment can be performed at a lower concentration.

  • Increase Co-solvent Percentage: If your experimental system tolerates it, slightly increasing the final DMSO concentration (e.g., from 0.5% to 1.0%) may keep the compound in solution.

  • Try Alternative Co-solvents: Solvents like polyethylene glycol 400 (PEG 400) or propylene glycol (PG) are excellent co-solvents and are often used in formulations to improve solubility and bioavailability.[7][8] You could try a stock in a DMSO:PEG 400 (1:1) mixture.

  • pH Modification: As detailed in the FAQ section, acidifying your buffer can dramatically increase solubility.

Q3: I need to run a reaction in an organic solvent, but my starting material has poor solubility in common solvents like Dichloromethane (DCM) and Toluene.

Answer: For organic synthesis, you need to match the solvent polarity to the compound. Given the molecule's polar groups, highly nonpolar solvents are poor choices. You should explore more polar organic solvents.

Causality: The pyridine and aldehyde functionalities require a solvent capable of polar interactions. While DCM and Toluene are versatile, they lack the polarity and hydrogen-bonding capability of other common lab solvents.[2]

Table 2: Qualitative Solubility of this compound in Common Laboratory Solvents
SolventPolarity TypePredicted SolubilityRationale
Hexane, Toluene NonpolarInsolubleCannot effectively solvate the polar pyridinecarbaldehyde moiety.
Dichloromethane (DCM) NonpolarSparingly SolubleMay have some success, but likely insufficient for high concentrations.[9]
Ethanol, Methanol Polar ProticSolubleThe alcohol's OH group can hydrogen bond with the pyridine N and aldehyde O.
Acetonitrile (MeCN) Polar AproticSolubleGood dipole moment for solvating the molecule. Often a good choice for reactions.[9]
Tetrahydrofuran (THF) Polar AproticSolubleA good general-purpose solvent for compounds with mixed polarity.
DMF, DMSO Polar AproticVery SolubleExcellent solvents for a wide range of organic molecules due to high polarity.[2][10]

Recommendation: For synthetic reactions, consider starting with Acetonitrile or THF . For simply dissolving the compound for analysis or storage, DMSO or DMF are reliable choices.

Frequently Asked Questions (FAQs)

Q: What is the most effective strategy to improve the aqueous solubility of this compound?

Answer: pH adjustment . The pyridine ring is a weak base (pKa of the pyridinium ion is ~5.2).[11] By lowering the pH of the aqueous solution to below 4, the pyridine nitrogen will become protonated, forming a pyridinium salt. This positively charged species will be significantly more soluble in water than the neutral molecule.

Mechanism: C₁₃H₁₁NO (sparingly soluble) + H⁺ ⇌ [C₁₃H₁₁NOH]⁺ (soluble)

This is a fundamental principle used to increase the solubility of basic drugs.[12][13] For many ionizable drugs, adjusting the pH is a primary method for creating a liquid formulation.[12]

Q: Can I heat the solution to improve solubility?

Answer: Yes, gentle heating can increase the rate of dissolution and the amount of solute that can be dissolved. This is a common technique, especially when preparing spray-drying solutions for creating amorphous solid dispersions.[14]

However, exercise caution:

  • Chemical Stability: Ensure the compound is stable at elevated temperatures. Aldehydes can be susceptible to oxidation.[15] Run a small-scale stability test if you plan to heat for extended periods.

  • Precipitation on Cooling: The solution may become supersaturated. The compound is likely to precipitate out again as it cools to room temperature. This technique is most useful for situations where the compound will be used immediately at the higher temperature or as part of a process to create a more stable formulation (like a solid dispersion).[16]

Q: What are some advanced formulation strategies for a compound like this in drug development?

Answer: When simple co-solvents or pH adjustments are insufficient or not viable (e.g., for oral solid dosage forms), drug development professionals turn to more advanced enabling technologies.

  • Amorphous Solid Dispersions (ASDs): The compound is molecularly dispersed in a polymer matrix (e.g., using spray drying). This prevents the molecule from forming a stable crystal lattice, which significantly enhances its apparent solubility and dissolution rate.[14][16]

  • Cyclodextrin Complexation: The hydrophobic part of the molecule can form an inclusion complex with cyclodextrins (CDs). The exterior of the CD is hydrophilic, rendering the entire complex water-soluble.[5] This has been successfully used for other poorly soluble aromatic aldehydes.[17][18]

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized state to the gastrointestinal tract.[5][16]

Experimental Protocols

Protocol 1: Systematic Solubility Screening

This protocol provides a method for systematically testing the solubility of the compound in various solvents.

cluster_0 Preparation cluster_1 Dissolution cluster_2 Analysis weigh 1. Weigh 2mg of compound into 8 separate vials. add_solvent 2. Add 100µL of a different solvent to each vial. weigh->add_solvent vortex 3. Vortex vials for 2 minutes at RT. add_solvent->vortex observe1 4. Visually inspect for dissolved solids. vortex->observe1 heat 5. If not dissolved, heat to 40°C for 15 min. observe1->heat observe2 6. Visually inspect again. heat->observe2 add_more 7. If dissolved, add another 2mg and repeat to find saturation point. observe2->add_more classify 8. Classify solubility: (e.g., >20mg/mL, <1mg/mL) add_more->classify

Caption: Workflow for solubility screening.

Materials:

  • This compound

  • Analytical balance

  • 8 x 1.5 mL glass vials

  • Vortex mixer and heat block/water bath

  • Solvents to test: Water, PBS (pH 7.4), 0.1 M HCl, DMSO, Ethanol, Acetonitrile, THF, Toluene.

Procedure:

  • Accurately weigh approximately 2.0 mg of the compound into each of the 8 labeled vials.

  • To each vial, add 100 µL of the respective solvent. This creates an initial test concentration of 20 mg/mL.

  • Cap the vials securely and vortex vigorously for 2 minutes at room temperature.

  • Visually inspect each vial against a dark background. Note whether the solid is fully dissolved.

  • For any vials containing undissolved solid, place them in a heat block or water bath at 40°C for 15 minutes, with intermittent vortexing.

  • Allow the vials to cool to room temperature and inspect again. Note any changes.

  • For solvents where the compound fully dissolved, you can incrementally add more solid to determine the approximate saturation point.

  • Record your results in a table, classifying solubility as Very Soluble (>20 mg/mL), Soluble (10-20 mg/mL), Sparingly Soluble (1-10 mg/mL), or Insoluble (<1 mg/mL).

Protocol 2: Preparation of a 10 mM Stock in DMSO for Aqueous Dilution

Purpose: To prepare a standard stock solution for use in most cell-based or biochemical assays.

Materials:

  • This compound (MW: 197.23 g/mol )

  • Anhydrous, cell-culture grade DMSO

  • Sterile microcentrifuge tubes or glass vials

  • Pipettors and sterile tips

Procedure:

  • Calculation: To make a 10 mM solution, you need 1.9723 mg per 1 mL of DMSO. It is often easier to weigh a larger mass for accuracy. Let's weigh ~2 mg.

    • Volume (mL) = (Mass (mg) / MW (g/mol)) / Concentration (mol/L)

    • Volume (mL) = (2.0 mg / 197.23 mg/mmol) / 10 mmol/L = 1.014 mL

  • Preparation:

    • Weigh 2.0 mg of the compound into a sterile vial.

    • Add 1.014 mL of anhydrous DMSO.

    • Cap the vial and vortex until the solid is completely dissolved. Gentle warming (<40°C) or brief sonication can be used if necessary.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed as DMSO is hygroscopic.

  • Usage: When preparing your working solution, dilute this stock directly into your final aqueous buffer. For example, to make a 10 µM solution in 1 mL of buffer, you would add 1 µL of your 10 mM stock. This results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.

References

Technical Support Center: Scaling Up the Synthesis of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and scalable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound, such as 4-methylphenylboronic acid, with a halogenated pyridinecarbaldehyde, typically 5-bromo-3-pyridinecarbaldehyde.[1] This method is favored for its mild reaction conditions and tolerance to a wide range of functional groups.

Q2: My Suzuki-Miyaura coupling reaction is showing low to no conversion. What are the potential causes?

A2: Low or no conversion in a Suzuki-Miyaura coupling reaction can stem from several factors:

  • Catalyst Inactivity: The active form of the palladium catalyst is Pd(0). If you are using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction. Inactivity can also be caused by catalyst poisoning.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and can also promote side reactions like the homocoupling of the boronic acid. It is crucial to thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Water Content: While some water can be beneficial in Suzuki-Miyaura reactions, excessive water can lead to protodeboronation of the boronic acid, a side reaction that consumes the starting material. Conversely, completely anhydrous conditions, especially with bases like potassium phosphate (K₃PO₄), may sometimes require a small amount of water to be effective.

  • Impurities in Starting Materials: Ensure the purity of your 5-bromo-3-pyridinecarbaldehyde and 4-methylphenylboronic acid. Impurities can interfere with the catalyst and reduce reaction efficiency.

Q3: I am observing significant formation of side products. What are the most common byproducts and how can I minimize them?

A3: The two most common side products in this Suzuki-Miyaura coupling are:

  • Homocoupling Product (4,4'-bitolyl): This results from the coupling of two molecules of 4-methylphenylboronic acid. This is often promoted by the presence of oxygen. To minimize this, ensure rigorous exclusion of oxygen from the reaction mixture.

  • Protodeboronation Product (Toluene): This occurs when the boronic acid reacts with a proton source (like water) to replace the boronic acid group with a hydrogen atom. Using anhydrous solvents and ensuring the appropriate choice and handling of the base can mitigate this side reaction.

Q4: How do I remove the palladium catalyst from my final product on a larger scale?

A4: Removing residual palladium is a critical step in pharmaceutical synthesis. Several methods can be employed for palladium removal at scale:

  • Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb the palladium catalyst.

  • Scavenger Resins: Various commercial scavenger resins with functional groups that chelate palladium can be used. The product solution is passed through a column packed with the resin, or the resin is stirred with the solution and then filtered off.

  • Aqueous Washes: Washing the organic solution of the product with aqueous solutions of reagents like L-cysteine or thiourea can help extract the palladium into the aqueous phase.

  • Recrystallization: Careful crystallization of the final product can also significantly reduce the levels of palladium and other impurities.

Troubleshooting Guides

Issue 1: Low Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium catalyst. - Consider using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄. - If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its in-situ reduction.
Inappropriate Ligand - For electron-deficient pyridines, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than traditional ligands like PPh₃. - Screen different ligands to find the optimal one for this specific transformation.
Suboptimal Base or Solvent - Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can significantly impact the reaction rate and yield. - Common solvents for Suzuki couplings include 1,4-dioxane, toluene, and DMF, often with a small amount of water. Optimize the solvent system for your specific scale.
Insufficient Reaction Time or Temperature - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. - Gradually increase the reaction temperature, but be mindful of potential side reactions and decomposition at higher temperatures.
Issue 2: Incomplete Reaction
Potential Cause Troubleshooting Steps
Poor Solubility of Reagents - Ensure all reagents, particularly the base, are finely powdered for better dispersion. - Consider a different solvent system that provides better solubility for all components at the reaction temperature.
Insufficient Mixing - On a larger scale, efficient stirring is crucial. Ensure the reaction mixture is being agitated vigorously to maintain a homogeneous suspension.
Stoichiometry Imbalance - While a slight excess of the boronic acid (1.1-1.5 equivalents) is common, ensure the stoichiometry is accurately measured.

Experimental Protocols

Key Experiment: Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol is a generalized procedure and may require optimization for scale-up.

Materials:

  • 5-bromo-3-pyridinecarbaldehyde

  • 4-methylphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water or toluene/water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean, dry, and inerted reaction vessel, add 5-bromo-3-pyridinecarbaldehyde (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Inerting: Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane to water) to the reaction vessel via cannula or syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (3)PPh₃K₂CO₃Toluene/H₂O1001275-90
Pd(dppf)Cl₂ (2)dppfK₃PO₄1,4-Dioxane90880-95
Pd(OAc)₂ (2)SPhosK₃PO₄Toluene/H₂O1006>90

Note: These are generalized conditions based on literature for similar substrates and may need to be optimized for the specific synthesis of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Reagents: - 5-bromo-3-pyridinecarbaldehyde - 4-methylphenylboronic acid - Base reaction_setup Combine Reagents in Inerted Vessel prep_reagents->reaction_setup prep_catalyst Prepare Catalyst and Ligand add_catalyst Add Catalyst prep_catalyst->add_catalyst prep_solvent Degas Solvent add_solvent Add Degassed Solvent prep_solvent->add_solvent reaction_setup->add_solvent add_solvent->add_catalyst heat_stir Heat and Stir (80-100 °C) add_catalyst->heat_stir monitor Monitor Reaction (TLC/LC-MS) heat_stir->monitor cool_down Cool to Room Temperature monitor->cool_down extraction Aqueous Work-up and Extraction cool_down->extraction dry_concentrate Dry and Concentrate extraction->dry_concentrate purification Purify Product (Chromatography/Recrystallization) dry_concentrate->purification

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Issues start Low or No Yield catalyst_inactive Is the catalyst active? start->catalyst_inactive oxygen_present Is oxygen excluded? start->oxygen_present ligand_choice Is the ligand appropriate? start->ligand_choice catalyst_poisoned Is there catalyst poisoning? sol_fresh_catalyst Use fresh catalyst catalyst_inactive->sol_fresh_catalyst sol_precatalyst Ensure Pd(II) to Pd(0) reduction catalyst_inactive->sol_precatalyst sol_purify_reagents sol_purify_reagents catalyst_poisoned->sol_purify_reagents Purify starting materials water_issue Is water content optimal? sol_degas sol_degas oxygen_present->sol_degas Degas solvents and use inert gas sol_anhydrous Use anhydrous solvents/reagents water_issue->sol_anhydrous sol_add_water Add a small amount of water if using K₃PO₄ water_issue->sol_add_water base_choice Is the base optimal? sol_screen_ligands sol_screen_ligands ligand_choice->sol_screen_ligands Screen bulky, electron-rich ligands sol_screen_bases sol_screen_bases base_choice->sol_screen_bases Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃)

Caption: Troubleshooting guide for low yield in the Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Suzuki Coupling with Pyridine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving pyridine substrates. The unique electronic and coordinating properties of the pyridine ring necessitate careful selection of catalysts and reaction conditions to achieve high yields and reproducibility.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki-Miyaura cross-coupling reactions involving pyridine substrates so challenging?

A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring.[1] This nitrogen can coordinate to the palladium catalyst, leading to the formation of stable, inactive complexes.[1] This process, often called catalyst poisoning or inhibition, can halt the catalytic cycle.[1][2] This issue is particularly pronounced in 2-substituted pyridines, a phenomenon commonly referred to as the "2-pyridyl problem".[1][3][4] Additionally, pyridylboronic acids, especially 2-pyridylboronic acid, are often unstable and prone to rapid protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[3][5]

Q2: What are the most common side reactions, and how can they be minimized?

A2: The most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding pyridine.[2] It is often promoted by aqueous conditions or certain bases.[5] To minimize this, use more stable boron reagents like pinacol esters, MIDA boronates, or potassium trifluoroborate salts.[2][5][6] Running the reaction under anhydrous conditions can also help.[1][2]

  • Homocoupling: This is the self-coupling of the boronic acid (e.g., to form bipyridine) or the aryl halide.[1][7] It is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[7] Thoroughly degassing the reaction mixture and using a Pd(0) source or an efficient pre-catalyst system can reduce homocoupling.[1][5]

Q3: How does the position of the substituent on the pyridine ring affect the reaction?

A3: The position of the leaving group or the boronic acid on the pyridine ring significantly impacts reactivity. 2-substituted pyridines are the most challenging due to the proximity of the nitrogen atom to the reaction center, which enhances catalyst inhibition.[1][8] 3- and 4-substituted pyridines are generally less problematic, but catalyst and ligand selection remain crucial for optimal results.

Q4: Can I perform a Suzuki coupling on a pyridine substrate with an unprotected amine (NH2) group?

A4: Yes, it is possible, but it presents additional challenges. The lone pair of electrons on the amino group, in addition to the pyridine nitrogen, can coordinate with the palladium catalyst, increasing the likelihood of catalyst inhibition.[2] However, modern catalyst systems, particularly those using bulky, electron-rich dialkylbiarylphosphine ligands (e.g., SPhos, XPhos), have been developed that are highly effective for coupling amino-substituted heteroaryl halides without the need for protecting groups.[2][9]

Troubleshooting Guide

Problem: Low to no yield or reaction fails to reach completion.

This is the most common issue when working with pyridine substrates, which can be less reactive than other aryl halides (especially chloropyridines) or can actively deactivate the catalyst.[5][10]

Logical Troubleshooting Workflow

The diagram below outlines a systematic approach to troubleshooting low-yield Suzuki coupling reactions with pyridine substrates.

TroubleshootingWorkflow cluster_catalyst Catalyst Solutions cluster_boron Boron Reagent Solutions cluster_base Base Solutions cluster_conditions Condition Solutions Start Low or No Yield Catalyst 1. Evaluate Catalyst System Start->Catalyst Start Here Boron 2. Check Boron Reagent Stability Catalyst->Boron Still low yield? C1 Switch to bulky, electron-rich ligands (XPhos, SPhos, RuPhos). Or use NHC ligands. Catalyst->C1 C2 Increase catalyst loading (e.g., 1-2 mol% to 3-5 mol%). Catalyst->C2 Base 3. Screen Bases Boron->Base Still low yield? B1 Replace boronic acid with a more stable boronate ester (Pinacol, MIDA) or trifluoroborate salt (BF3K). Boron->B1 Conditions 4. Optimize Reaction Conditions Base->Conditions Still low yield? BS1 Use a stronger, non-nucleophilic base (K3PO4, Cs2CO3). Base->BS1 BS2 Ensure base is anhydrous and finely ground. Base->BS2 Success Reaction Optimized Conditions->Success Improvement seen CO1 Increase reaction temperature (e.g., 80-120 °C). Conditions->CO1 CO2 Ensure rigorous degassing of solvents and inert atmosphere. Conditions->CO2

Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.

Detailed Troubleshooting Steps:
  • Evaluate the Catalyst System:

    • Cause: The primary cause of failure is often catalyst inhibition by the pyridine nitrogen.[5] Standard catalysts like Pd(PPh₃)₄ may be insufficient.[10]

    • Solution: Switch to a more robust catalyst system. Bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos), are highly effective.[2][5][10] These ligands stabilize the palladium center, promote the difficult oxidative addition step, and sterically shield the metal from the inhibitory pyridine nitrogen.[5] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[11] If partial inhibition is suspected, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be beneficial.[2]

  • Check Boron Reagent Stability:

    • Cause: You may be observing significant protodeboronation, depleting the boronic acid from the reaction.[7]

    • Solution: Switch from a pyridylboronic acid to a more stable derivative. Pyridylboronic acid pinacol esters or potassium pyridyltrifluoroborates are significantly more resistant to protodeboronation.[2][5]

  • Optimize the Base:

    • Cause: The base activates the boronic acid for the crucial transmetalation step.[5] An inappropriate or weak base can lead to a sluggish or failed reaction.

    • Solution: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective for challenging couplings.[5][10] Ensure the base is anhydrous and finely ground to maximize its reactivity.[7]

  • Verify Reaction Conditions:

    • Cause: Sub-optimal temperature or the presence of oxygen can kill the reaction.

    • Solution: Increase the reaction temperature, as higher temperatures can help overcome the activation energy for the oxidative addition of less reactive C-Cl bonds.[5][10] Ensure all solvents are rigorously degassed and a strict inert atmosphere (argon or nitrogen) is maintained throughout the experiment, as the active Pd(0) catalyst is highly sensitive to oxygen.[7][10]

Catalyst and Ligand Selection Guide

The choice of ligand is paramount for a successful Suzuki coupling with pyridine substrates. Bulky and electron-rich ligands are generally the most effective.[3]

Catalyst Deactivation Pathway

The diagram below illustrates how the pyridine nitrogen can poison the palladium catalyst, halting the catalytic cycle.

CatalystDeactivation Active_Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive Pd(0)-Pyridine Complex (Catalyst Poisoning) Active_Catalyst->Inactive_Complex Coordination of Pyridine Nitrogen Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Reactants Pyridine Pyridine Substrate Pyridine->Inactive_Complex Catalytic_Cycle->Active_Catalyst Product

Caption: Catalyst deactivation by coordination of the pyridine substrate.[1]

Comparison of Catalyst Systems

The following table summarizes recommended catalyst systems for pyridine couplings based on literature data.

Catalyst PrecursorLigandBaseSolventTemp (°C)Typical Yield (%)NotesReference
Pd(OAc)₂SPhos K₃PO₄1,4-Dioxane100Good to ExcellentHighly effective for heteroaryl chlorides and substrates with amino groups.[7]
Pd₂(dba)₃XPhos K₃PO₄Toluene100Good to ExcellentA state-of-the-art ligand for difficult couplings, including sterically hindered partners.[3][7]
Pd₂(dba)₃RuPhos K₃PO₄1,4-Dioxane80-110Good to ExcellentAnother highly effective Buchwald ligand for a broad range of substrates.[3]
PdCl₂(dppf)dppfK₂CO₃MeCN/H₂O80VariableA more traditional system; may fail with challenging or unreactive substrates.[12]
Pd(II) Pre-catalystNHC LigandsVariousVariousVariousGood to ExcellentStrong donating ability and steric hindrance can be very effective.[11]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Chloropyridine with an Arylboronic Acid

Disclaimer: This is a generalized procedure and must be optimized for specific substrates and reaction scales.

Reagents & Materials:

  • Chloropyridine (1.0 equiv)

  • Arylboronic acid or ester derivative (1.2 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv, finely ground and dried)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Flame-dry or oven-dry the reaction vessel and allow it to cool to room temperature under a stream of inert gas.

  • Reagent Addition: To the cooled vessel, add the chloropyridine, the arylboronic acid/ester, the base, the palladium pre-catalyst, and the ligand.[5]

  • Inerting the Atmosphere: Seal the vessel and evacuate and backfill with inert gas (e.g., Argon) three to five times to ensure all oxygen is removed.[5][7]

  • Solvent Addition: Add the degassed solvent via syringe under a positive pressure of inert gas.[5]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C) for the specified time (e.g., 4-24 hours).[5] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water or brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to obtain the desired product.[5]

References

Preventing decomposition of pyridinecarbaldehyde compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyridinecarbaldehyde compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing decomposition and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My pyridinecarbaldehyde has turned yellow/brown. Can I still use it?

A colorless appearance is indicative of high purity for pyridinecarbaldehyde isomers.[1] A yellow or brown color suggests the presence of impurities, likely due to oxidation or polymerization upon exposure to air and light.[1] For sensitive reactions requiring high purity, it is recommended to purify the aldehyde before use. For less sensitive applications, the material might still be usable, but be aware that yields may be lower and side products more prevalent.

Q2: What are the primary causes of pyridinecarbaldehyde decomposition?

Pyridinecarbaldehydes are susceptible to several degradation pathways:

  • Oxidation: Exposure to air can oxidize the aldehyde group to the corresponding pyridinecarboxylic acid. This process can be accelerated by heat and light.

  • Polymerization/Condensation: Aldehydes can undergo self-condensation or polymerization, especially under improper storage conditions or in the presence of acidic or basic impurities. This often results in the formation of colored, insoluble materials.

  • Cannizzaro Reaction: In the presence of a strong base, pyridinecarbaldehydes, which lack α-hydrogens, can undergo a disproportionation reaction to yield the corresponding pyridinecarboxylic acid and pyridylmethanol.[2][3][4] This is a common side reaction in base-catalyzed processes.

  • Photosensitivity: Exposure to UV light can lead to degradation.[5] Some pyridine-3-carboxaldehydes are known to undergo photoenolization, which can lead to the formation of polymeric material upon continued irradiation.

Q3: What are the ideal storage conditions for pyridinecarbaldehyde compounds?

To ensure long-term stability, pyridinecarbaldehydes should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C.[6][7]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Container: Use a tightly sealed, amber glass bottle to protect from light and moisture.

  • Purity: Ensure the compound is free from acidic or basic impurities which can catalyze degradation.

Q4: My reaction involving a pyridinecarbaldehyde is giving a low yield and a lot of dark, insoluble material. What's happening?

This is a common issue often pointing to the decomposition of the aldehyde.

  • Possible Cause 1: Impure Starting Material. If your aldehyde was already discolored, it likely contains impurities that are interfering with the reaction.

    • Solution: Purify the pyridinecarbaldehyde by vacuum distillation before use.

  • Possible Cause 2: Reaction Conditions. The reaction conditions themselves may be promoting decomposition.

    • Solution: If the reaction is run in the presence of a strong base, consider if the Cannizzaro reaction is a possible side pathway.[2] If the reaction is sensitive to air, ensure it is run under a rigorously inert atmosphere.[8]

  • Possible Cause 3: Thermal Instability. Running the reaction at elevated temperatures for extended periods can accelerate decomposition.

    • Solution: Attempt the reaction at a lower temperature. Monitor the reaction progress closely (e.g., by TLC) to avoid unnecessarily long reaction times.

Troubleshooting Guides

Issue 1: Product Discoloration During Storage or Reaction
  • Symptom: The pyridinecarbaldehyde (neat or in solution) develops a yellow to dark brown color over time.

  • Troubleshooting Workflow:

    G start Discoloration Observed check_storage Review Storage Conditions: - Inert Atmosphere? - Refrigerated (2-8°C)? - Protected from Light? start->check_storage check_purity Assess Purity: - Check Certificate of Analysis - Run NMR or GC-MS check_storage->check_purity Yes implement_storage Implement Proper Storage Protocol check_storage->implement_storage No purify Purify by Vacuum Distillation check_purity->purify Impurities Detected discard Discard if Heavily Polymerized check_purity->discard Significant Degradation use_stabilizer Consider Stabilizer for Bulk Storage (e.g., trace hydrazine) check_purity->use_stabilizer Pure but Unstable purify->use_stabilizer

    Caption: Troubleshooting workflow for pyridinecarbaldehyde discoloration.

Issue 2: Low Yield in a Base-Catalyzed Reaction
  • Symptom: A reaction using a pyridinecarbaldehyde under basic conditions results in a low yield of the desired product, alongside the corresponding carboxylic acid and alcohol.

  • Logical Analysis: This product profile strongly suggests a competing Cannizzaro reaction.[2]

    G start Low Yield in Base-Catalyzed Reaction identify_products Analyze Byproducts: - Pyridinecarboxylic Acid? - Pyridylmethanol? start->identify_products cannizzaro_suspected Cannizzaro Reaction Likely identify_products->cannizzaro_suspected Yes modify_conditions Modify Reaction Conditions cannizzaro_suspected->modify_conditions option1 Use a Weaker, Non-Nucleophilic Base modify_conditions->option1 option2 Lower Reaction Temperature modify_conditions->option2 option3 Control Stoichiometry & Addition Rate modify_conditions->option3

    Caption: Logic diagram for troubleshooting low yields in basic conditions.

Data Presentation

Table 1: Relative Rates of Oxidation for Pyridinecarbaldehyde Isomers

Isomer Oxidant Conditions Relative Rate Observation Citation
3-Pyridinecarbaldehyde KMnO₄ 1 M H₂SO₄, 25°C Rate is first order with respect to both oxidant and substrate. [8]
4-Pyridinecarbaldehyde Cr(VI) 1.0 M HClO₄, 293 K The oxidation of the aldehyde is significantly faster than the oxidation of the corresponding alcohol (4-pyridinemethanol). [9]

| 3-Pyridinecarbaldehyde | Cr(VI) | 1.0 M HClO₄, 293 K | The oxidation of the aldehyde is significantly faster than the oxidation of the corresponding alcohol (3-pyridinemethanol). |[9] |

Note: This data indicates the susceptibility to specific chemical oxidants, which serves as a model for aerobic oxidation. Direct comparison between isomers under identical conditions is limited.

Experimental Protocols

Protocol 1: Purification of Discolored 3-Pyridinecarbaldehyde

This protocol is adapted from a procedure to remove acidic impurities and purify the aldehyde.[10]

Safety: 3-Pyridinecarbaldehyde is a skin irritant. Always handle with appropriate personal protective equipment (PPE), including gloves, in a chemical fume hood.[10]

Materials:

  • Discolored 3-Pyridinecarbaldehyde

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Short-path distillation apparatus

  • Vacuum pump and cold trap

Procedure:

  • Pre-treatment: In a round-bottom flask, create a slurry of the crude 3-pyridinecarbaldehyde, anhydrous potassium carbonate (approx. 0.7 g per gram of aldehyde), and ethanol (approx. 2 mL per gram of aldehyde).

  • Stirring: Stir the mixture vigorously at room temperature for 12 hours to neutralize and bind acidic impurities.[10]

  • Filtration: Filter the mixture to remove the potassium carbonate and any solid impurities.

  • Solvent Removal: Concentrate the filtrate on a rotary evaporator to remove the ethanol.

  • Vacuum Distillation: Transfer the residual oil to a clean, dry distillation flask. Assemble a short-path distillation apparatus.

  • Distillation: Apply vacuum and gently heat the flask. Collect the fraction that distills at the appropriate boiling point (e.g., 95-97°C at 15 mmHg for 3-pyridinecarbaldehyde).[10] The purified product should be a colorless liquid.

  • Storage: Immediately transfer the purified aldehyde to a clean, dry, amber bottle and store under a nitrogen atmosphere at 2-8°C.

Protocol 2: Setting up a Reaction with an Air-Sensitive Pyridinecarbaldehyde

This protocol describes the use of a Schlenk line to maintain an inert atmosphere.[8]

Materials:

  • Oven-dried Schlenk flask with a stir bar

  • Rubber septa

  • Schlenk line with a dual vacuum/inert gas manifold

  • Syringes and needles

  • Anhydrous solvents

  • Pyridinecarbaldehyde (purified and stored under nitrogen)

Procedure:

  • Glassware Preparation: Ensure all glassware, including the Schlenk flask, syringes, and needles, is thoroughly dried in an oven (e.g., 120°C overnight) and allowed to cool under a stream of inert gas (nitrogen or argon).

  • Assemble Apparatus: Assemble the Schlenk flask with a condenser (if refluxing is required) and seal all openings with rubber septa. Connect the flask to the Schlenk line via the sidearm.

  • Purge with Inert Gas: Evacuate the flask using the vacuum on the Schlenk line and then backfill with inert gas. Repeat this "evacuate-refill" cycle at least three times to ensure all air and moisture are removed.

  • Solvent Addition: Add anhydrous solvent to the reaction flask via a cannula or a dry syringe.

  • Reagent Addition (Liquid): To add the pyridinecarbaldehyde, use a dry, nitrogen-flushed syringe. Withdraw the required volume from the source bottle (ensure the source bottle is under positive nitrogen pressure) and quickly inject it into the reaction flask through the septum.

  • Reagent Addition (Solid): If adding a solid reagent, do so under a positive flow of inert gas. Briefly remove a septum, add the solid via a powder funnel, and immediately reseal the flask.

  • Running the Reaction: Once all reagents are added, maintain a positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the Schlenk line to an oil bubbler, which allows for visual confirmation of the positive pressure.

References

Technical Support Center: 5-(4-Methylphenyl)-3-pyridinecarbaldehyde NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful NMR analysis of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Sample Preparation & Spectrum Quality

Question: My baseline is noisy and the signal-to-noise (S/N) ratio is poor. What can I do?

Answer: A low S/N ratio is a common issue that can often be resolved by addressing sample preparation and acquisition parameters.

  • Increase Concentration: The simplest solution is to increase the sample concentration. For a standard ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typical.[1] For ¹³C NMR, which is inherently less sensitive, a higher concentration of 50-100 mg is recommended.[1]

  • Increase Number of Scans: Acquiring more scans (transients) will improve the S/N ratio. The S/N ratio increases with the square root of the number of scans. Doubling the S/N ratio requires quadrupling the number of scans.

  • Check Shimming: Poor magnetic field homogeneity can lead to broad signals that are difficult to distinguish from noise. Ensure the spectrometer is properly shimmed before acquisition.[1][2]

  • Use a High-Quality NMR Tube: Scratches, defects, or particulate matter inside the NMR tube can interfere with shimming and degrade spectral quality.[1][3] Always use clean, high-quality tubes.

Question: My NMR peaks are broad and poorly resolved. What are the likely causes?

Answer: Peak broadening can stem from several factors, ranging from the sample itself to the spectrometer setup.

  • Particulate Matter: The presence of suspended solid particles in the sample is a frequent cause of broad lines.[4] Always filter your sample solution directly into the NMR tube, for instance, through a pipette with a small cotton or glass wool plug.[3]

  • High Viscosity: Overly concentrated samples can be viscous, leading to broader lines due to slower molecular tumbling. If you prepared a highly concentrated sample for ¹³C NMR, consider diluting it before running the ¹H spectrum.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant line broadening.[4] If suspected, try to repurify the sample or treat it with a chelating agent.

  • Poor Shimming: As mentioned above, improper shimming of the magnetic field is a primary cause of poor resolution. Re-shimming the instrument is a critical step.[2]

  • Chemical Exchange: In some cases, protons undergoing chemical exchange on a timescale similar to the NMR experiment can appear broad. For an aldehyde, this is less common for the main structural protons but could affect labile protons if present (e.g., hydrates).

Question: I see unexpected peaks in my spectrum. How can I identify them?

Answer: Extraneous peaks usually originate from the solvent, water, or impurities from the synthesis or workup.

  • Solvent Signals: Deuterated solvents are never 100% pure and will show residual proton signals.[3] For example, the residual peak for CDCl₃ is at ~7.26 ppm, and for DMSO-d₆ it's at ~2.50 ppm.

  • Water: A peak from residual water is very common. Its chemical shift is highly dependent on the solvent and temperature. In CDCl₃, it appears around 1.6 ppm, while in DMSO-d₆ it can be a broader peak around 3.3 ppm.[5]

  • Other Solvents: Small amounts of solvents used during synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane) are common impurities. You can consult tables of common laboratory solvent chemical shifts to identify them.[6]

  • TMS/Reference: If you are using an internal standard like tetramethylsilane (TMS), you will see a sharp singlet at 0 ppm.[7]

Experiment Type Recommended Sample Concentration
¹H NMR5-25 mg / 0.6-0.7 mL[1]
¹³C NMR50-100 mg / 0.6-0.7 mL[1]
2D NMR (COSY, HSQC)10-30 mg / 0.6-0.7 mL
2D NMR (HMBC)>20 mg / 0.6-0.7 mL
Section 2: Spectral Interpretation & Signal Assignment

Question: The signals in the aromatic region (7.0-9.0 ppm) of my ¹H NMR spectrum are overlapping and difficult to interpret. How can I resolve them?

Answer: Signal overlap in the aromatic region is a very common challenge for substituted pyridines.[2] Several advanced techniques can be used for unambiguous assignment.

  • 2D COSY (Correlation Spectroscopy): This is the most direct method to identify which protons are spin-coupled to each other.[2] Cross-peaks in a COSY spectrum connect protons that are on adjacent carbons, allowing you to "walk" around the aromatic rings and trace their connectivity.[2]

  • Higher Field Spectrometer: If available, re-running the sample on a higher field NMR spectrometer (e.g., 600 MHz vs 400 MHz) will increase the chemical shift dispersion and may resolve the overlapping signals.

  • Solvent Effects: Changing the deuterated solvent (e.g., from CDCl₃ to Benzene-d₆ or DMSO-d₆) can alter the chemical shifts of the protons differently, potentially resolving the overlap. Aromatic solvents like benzene can induce significant shifts.[8]

Question: I am having trouble assigning the quaternary carbon signals in my ¹³C NMR spectrum.

Answer: Quaternary carbons do not have attached protons, so they do not appear in standard ¹³C DEPT or HSQC spectra. The key experiment for their assignment is HMBC.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment shows correlations between protons and carbons that are two or three bonds away.[2] By observing correlations from protons with known assignments (from ¹H and HSQC spectra) to a quaternary carbon, you can definitively assign it.[2] For example, the aldehyde proton should show a correlation to the pyridine carbon it is attached to (C3) and potentially to C2 and C4.

Question: What are the expected chemical shifts for the key protons in this compound?

Answer: The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the aldehyde group, and the electronic effects of the methylphenyl group. Protons on the pyridine ring adjacent to the nitrogen (α-protons) are typically the most deshielded.[9][10]

Proton Type Expected Chemical Shift (ppm) Notes
Aldehyde (-CHO)9.5 - 10.1[11][12]Typically a singlet. Very downfield due to the carbonyl group's anisotropy.[13]
Pyridine H2, H68.5 - 9.1Deshielded due to proximity to the electronegative nitrogen.[9]
Pyridine H47.8 - 8.3Influenced by both the nitrogen and the aldehyde group.
Methylphenyl Protons7.2 - 7.6Typical aromatic proton range.
Methyl (-CH₃)~2.4Typical benzylic methyl proton range.

Note: These are approximate ranges. Actual values depend on the solvent and concentration.

Experimental Protocols

Standard Protocol for NMR Sample Preparation
  • Weigh Sample: Accurately weigh 10-20 mg of pure this compound into a clean, dry vial.[4][14]

  • Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.[3][4]

  • Dissolve: Gently vortex or shake the vial to ensure the sample is completely dissolved. The solution must be homogeneous and transparent.[4][14]

  • Filter: Take a Pasteur pipette and place a small, tight plug of Kimwipe or glass wool in the narrow section.[3] Use this pipette to transfer the sample solution from the vial into a clean, high-quality 5 mm NMR tube. This step is critical to remove any particulate matter.

  • Cap and Label: Cap the NMR tube securely and label it clearly near the top.[3]

  • Clean: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[14]

Visualizations

Logical Workflow for NMR Troubleshooting

NMR_Troubleshooting_Workflow cluster_quality Issue: Poor Spectrum Quality cluster_assignment Issue: Signal Interpretation problem problem cause cause solution solution start Start: Analyze Spectrum p1 Poor S/N or Broad Peaks start->p1 p2 Overlapping Aromatic Signals start->p2 p3 Unassigned Quaternary Carbons start->p3 c1 Low Concentration? p1->c1 c2 Particulates in Sample? p1->c2 c3 Poor Shimming? p1->c3 s1 Increase Concentration Increase Scans c1->s1 s2 Re-prepare Sample & Filter c2->s2 s3 Re-shim Spectrometer c3->s3 s4 Run 2D COSY p2->s4 s6 Change Solvent p2->s6 s5 Run 2D HMBC p3->s5

Caption: A flowchart for troubleshooting common NMR analysis issues.

Structure and Key Proton Environments

Caption: Structure of this compound with key proton types.

References

Technical Support Center: Synthesis of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde, a key intermediate for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and robust method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between an organoboron compound and an organohalide.[1] For this specific synthesis, the reaction typically involves the coupling of 5-bromo-3-pyridinecarbaldehyde with 4-methylphenylboronic acid.

Q2: Are there alternative synthesis routes to the Suzuki-Miyaura coupling?

A2: Yes, several other cross-coupling reactions can be employed, although they are generally less common for this specific transformation. These alternatives include:

  • Stille Coupling: This reaction uses an organotin reagent in place of a boronic acid.[2]

  • Negishi Coupling: This method involves the use of an organozinc reagent.[3][4]

  • Hiyama Coupling: This coupling reaction utilizes an organosilane reagent.[5][6]

  • Direct C-H Arylation: This newer method aims to directly couple the C-H bond of the pyridine ring with an aryl halide, potentially reducing the number of synthetic steps.[1][7]

Q3: What are the main challenges when performing a Suzuki-Miyaura coupling with a pyridine substrate?

A3: The primary challenge arises from the Lewis basicity of the pyridine nitrogen atom, which can coordinate to the palladium catalyst and inhibit its activity.[8] This can lead to lower yields or failed reactions. Careful selection of ligands and reaction conditions is crucial to mitigate this issue.

Q4: How can I purify the final product, this compound?

A4: The most common method for purification is flash column chromatography on silica gel.[5] A suitable eluent system, typically a gradient of ethyl acetate in hexanes, is used to separate the desired product from byproducts and unreacted starting materials.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via the Suzuki-Miyaura coupling reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Catalyst Inactivation: The pyridine nitrogen may be inhibiting the palladium catalyst.[8]• Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to shield the palladium center. • Increase the catalyst loading slightly (e.g., from 3 mol% to 5 mol%).
Inefficient Transmetalation: The transfer of the aryl group from boron to palladium is slow.• Ensure the base is strong enough to form the boronate species. Potassium phosphate (K₃PO₄) is often effective.[1] • The addition of water to the solvent system (e.g., dioxane/water) can facilitate this step.[1]
Low Reaction Temperature: The reaction may not have reached the necessary activation energy.• Increase the reaction temperature, typically to between 85-95 °C.[1]
Presence of Homocoupling Byproduct (Biphenyl from 4-methylphenylboronic acid) Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid.• Thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent before adding the catalyst.[5]
Inefficient Catalyst Reduction: If using a Pd(II) precatalyst, its reduction to the active Pd(0) may be incomplete.• Use a direct Pd(0) source like Pd(PPh₃)₄.
Presence of Debrominated Starting Material (3-pyridinecarbaldehyde) Protodebromination: The bromo-pyridine substrate reacts with a proton source instead of the boronic acid.• Ensure all reagents and solvents are anhydrous, if the reaction conditions are sensitive to water. • Use a non-protic solvent system if possible, though water is often beneficial for transmetalation.
Incomplete Consumption of Starting Materials Insufficient Reaction Time: The reaction may not have proceeded to completion.• Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary.[5]
Poor Solubility of Reagents: The reactants may not be fully dissolved in the solvent.• Choose a solvent system in which all components are soluble at the reaction temperature. A mixture like 1,4-dioxane and water is often effective.[1]

Experimental Protocols

Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol is a generalized procedure based on similar reactions reported in the literature and should be optimized for specific laboratory conditions.[1]

Materials:

  • 5-Bromo-3-pyridinecarbaldehyde

  • 4-Methylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water, degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 5-bromo-3-pyridinecarbaldehyde (1.0 mmol, 1.0 equiv), 4-methylphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total).

  • Reaction: Heat the mixture to 85-95 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and wash it with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain this compound.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X (5-Bromo-3-pyridinecarbaldehyde) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ (4-Methylphenylboronic acid) + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Under Inert Atmosphere) start->setup reagents Add 5-Bromo-3-pyridinecarbaldehyde, 4-Methylphenylboronic acid, and Base setup->reagents catalyst Add Palladium Catalyst reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (85-95 °C, 12-24h) solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Work-up (Extraction and Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for the synthesis.

References

Technical Support Center: Synthesis and Purification of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde (also known as 5-(p-tolyl)nicotinaldehyde). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the production of this key chemical intermediate. Our focus is on practical, field-proven insights to help you minimize impurities and maximize yield and purity.

I. Synthesis Troubleshooting Guide

The most common and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is catalyzed by a palladium complex and is widely used in the pharmaceutical industry. However, like any chemical transformation, it is not without its challenges. This section will address common issues encountered during the synthesis.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Aryl-Pd(II)-X(L2) R1-Pd(II)-X(L2) (Oxidative Addition Complex) Oxidative\nAddition->Aryl-Pd(II)-X(L2) Transmetalation Transmetalation Aryl-Pd(II)-X(L2)->Transmetalation Aryl-Pd(II)-Aryl(L2) R1-Pd(II)-R2(L2) (Di-organopalladium Complex) Transmetalation->Aryl-Pd(II)-Aryl(L2) Reductive\nElimination Reductive Elimination Aryl-Pd(II)-Aryl(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Regeneration Coupled\nProduct R1-R2 (Desired Product) Reductive\nElimination->Coupled\nProduct Boronic\nAcid R2-B(OR)2 Boronic\nAcid->Transmetalation Ar'-B(OR)2 Base Base Base->Transmetalation Aryl\nHalide R1-X (Aryl Halide) Aryl\nHalide->Oxidative\nAddition Ar-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs) - Synthesis

Q1: My Suzuki-Miyaura reaction is not going to completion, or the yield is very low. What are the common causes?

A1: Several factors can contribute to low conversion or yield in a Suzuki-Miyaura coupling. Here's a systematic troubleshooting approach:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen.[1][2] Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen). This involves thoroughly degassing your solvents and the reaction mixture before adding the catalyst.

  • Reagent Quality: The purity of your starting materials is crucial. 5-Bromonicotinaldehyde and 4-methylphenylboronic acid should be of high purity. Boronic acids, in particular, can dehydrate to form boroxines, which can affect reactivity.

  • Catalyst and Ligand Choice: While Pd(PPh₃)₄ is a common catalyst, some reactions benefit from other palladium sources and ligands. For challenging couplings, consider using more electron-rich and sterically hindered phosphine ligands like SPhos or XPhos, often with a Pd(II) precatalyst like Pd₂(dba)₃.[3]

  • Base Selection: The choice of base is critical for the transmetalation step. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The base's strength and solubility can significantly impact the reaction rate. K₃PO₄ is often a good choice for pyridine-containing substrates.[4]

  • Solvent System: A mixture of an organic solvent and water is typically used. Common systems include 1,4-dioxane/water or toluene/ethanol/water. The water is essential for activating the boronic acid. Ensure your reactants are soluble in the chosen solvent system at the reaction temperature.[1][5]

  • Reaction Temperature: The reaction temperature should be optimized. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and increased byproduct formation. A typical temperature range is 80-100 °C.

Q2: I am observing significant amounts of byproducts. What are they, and how can I minimize them?

A2: The most common byproducts in the Suzuki-Miyaura coupling for this synthesis are:

  • Homocoupling of the Boronic Acid: This results in the formation of 4,4'-dimethylbiphenyl. This side reaction is often promoted by the presence of oxygen.

    • Mitigation: As mentioned above, rigorous exclusion of oxygen is the most effective way to prevent homocoupling.[1][2] Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess may lead to more homocoupling product.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of toluene. This is often promoted by the base and can be more prevalent with certain boronic acids.

    • Mitigation: Use the mildest effective base and the lowest possible reaction temperature. Minimizing the reaction time can also reduce the extent of protodeboronation. Using boronic esters (e.g., pinacol esters) can sometimes reduce the rate of this side reaction.[6]

  • Oxidation of the Aldehyde: The aldehyde group on the 5-bromonicotinaldehyde starting material or the final product can be oxidized to a carboxylic acid, especially if the reaction is exposed to air for extended periods at elevated temperatures.

    • Mitigation: Maintain an inert atmosphere throughout the reaction and workup.

Representative Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol is a general guideline and may require optimization.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Reactants 1. Combine 5-bromonicotinaldehyde, 4-methylphenylboronic acid, and K3PO4 in a reaction flask. Inert_Atmosphere 2. Evacuate and backfill the flask with an inert gas (3x). Reactants->Inert_Atmosphere Solvent 3. Add degassed 1,4-dioxane/water (4:1). Inert_Atmosphere->Solvent Catalyst 4. Add Pd(PPh3)4 catalyst. Solvent->Catalyst Heating 5. Heat to 90-100 °C with vigorous stirring. Catalyst->Heating Monitoring 6. Monitor reaction by TLC or LC-MS. Heating->Monitoring Quenching 7. Cool to room temperature and dilute with water. Monitoring->Quenching Extraction 8. Extract with an organic solvent (e.g., ethyl acetate). Quenching->Extraction Washing 9. Wash combined organic layers with brine. Extraction->Washing Drying 10. Dry over anhydrous Na2SO4. Washing->Drying Concentration 11. Concentrate under reduced pressure. Drying->Concentration Purification 12. Purify by column chromatography or recrystallization. Concentration->Purification

Caption: A typical workflow for the Suzuki-Miyaura synthesis of this compound.

II. Purification Troubleshooting Guide

Even with an optimized synthesis, some impurities may remain. This section provides guidance on the purification of this compound.

Frequently Asked Questions (FAQs) - Purification

Q3: What is the best method to purify the crude product?

A3: The two most common and effective methods for purifying this compound are column chromatography and recrystallization.

  • Column Chromatography: This is a highly effective method for separating the desired product from byproducts and unreacted starting materials.

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent can be gradually increased to elute the product after the less polar impurities. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system.

  • Recrystallization: This is a good method for obtaining highly pure crystalline material, especially after an initial purification by column chromatography.

    • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, consider solvents like ethanol, isopropanol, or a mixture of ethyl acetate and hexane.[7] A systematic solvent screen is recommended to find the optimal conditions.

Q4: I am having trouble with the recrystallization. What are some common issues and their solutions?

A4: Recrystallization can sometimes be challenging. Here are some common problems and how to address them:

Problem Possible Cause(s) Solution(s)
Product does not crystallize - Solution is not saturated.- Cooling is too rapid.- Presence of impurities inhibiting crystallization.- Evaporate some of the solvent to increase the concentration.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure product.
Product oils out - The boiling point of the solvent is higher than the melting point of the compound.- High concentration of impurities.- Use a lower-boiling point solvent or a solvent mixture.- Further purify the crude material by column chromatography before recrystallization.
Low recovery - Too much solvent was used.- The product is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Protocol 1: Recrystallization
  • Dissolution: In a flask, dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

III. Analytical Methods for Purity Assessment

Accurate assessment of purity is critical. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.

Frequently Asked Questions (FAQs) - Analysis

Q5: How can I determine the purity of my this compound sample by HPLC?

A5: A reverse-phase HPLC method is well-suited for analyzing the purity of this compound.

Parameter Typical Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of water (with 0.1% formic acid or phosphoric acid) and acetonitrile.
Flow Rate 1.0 mL/min
Detection UV at 254 nm or a wavelength of maximum absorbance.
Purity Calculation The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Q6: What are the expected NMR signals for pure this compound?

A6: ¹H and ¹³C NMR are powerful tools for structural confirmation and impurity identification.

  • ¹H NMR (in CDCl₃):

    • Aldehyde proton (CHO): A singlet around 10.1 ppm.

    • Pyridine protons: Signals in the aromatic region (typically between 7.0 and 9.0 ppm).

    • Tolyl protons: Signals in the aromatic region (typically between 7.2 and 7.5 ppm).

    • Methyl protons (CH₃): A singlet around 2.4 ppm.

  • ¹³C NMR (in CDCl₃):

    • Aldehyde carbon (CHO): A signal around 192 ppm.

    • Aromatic and pyridine carbons: Multiple signals in the range of 120-160 ppm.

    • Methyl carbon (CH₃): A signal around 21 ppm.

The presence of unexpected signals in the NMR spectra can indicate the presence of impurities. For instance, signals corresponding to 4,4'-dimethylbiphenyl or toluene would suggest homocoupling or protodeboronation byproducts, respectively.

IV. References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from --INVALID-LINK--

  • † 1H-NMR and 13C-NMR Spectra. (n.d.). [Source for general NMR principles].

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Retrieved from --INVALID-LINK--

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction? Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 5-(Thiophen-2-yl)nicotinaldehyde via Suzuki Cross-Coupling. Retrieved from --INVALID-LINK--

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 5-(Thiophen-2-yl)nicotinaldehyde. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from --INVALID-LINK--

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. Retrieved from --INVALID-LINK--

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros. Retrieved from --INVALID-LINK--

  • ResearchGate. (2018, October 30). What's the problem of Suzuki-Miyuara coupling reaction conditions? Retrieved from --INVALID-LINK--

  • PubMed. (2025, July 1). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). 5-(9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazol-6-yl)thiophene-2-carbaldehyde. Retrieved from --INVALID-LINK--

  • Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from --INVALID-LINK--

  • Biosynth. (n.d.). 5-(p-Tolyl)nicotinaldehyde. Retrieved from --INVALID-LINK--

  • PubMed Central. (2025, July 1). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. Retrieved from --INVALID-LINK--

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).

  • ResearchGate. (n.d.). Suzuki coupling reaction of 4-bromotoluene and benzene boronic acid in... Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). Figure 18 from Peak purity analysis in HPLC and CE using diode-array technology Application. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Scheme 2 The Suzuki reaction between 4-bromotoluene and phenylboronic acid in the presence of different triazine based ligands. Retrieved from --INVALID-LINK--

  • ABI Chem. (n.d.). This compound;615-09-8. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). The Suzuki-Miyaura reaction of phenylboronic acid with 4-bromotoluene... Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). 898795-75-0 | 6-(p-Tolyl)nicotinaldehyde. Retrieved from --INVALID-LINK--

  • PubMed. (2024, August 15). Validation of HPLC and TLC analytical methods to determine radiochemical purity of 99mTc-cAbVCAM1-5, a new experimental radiotracer. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Analysis of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde and Established Phosphodiesterase 3 (PDE3) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide for Researchers

Executive Summary

Phosphodiesterase 3 (PDE3) is a critical enzyme in cyclic nucleotide signaling, making it a prime target for therapeutic intervention in cardiovascular and other diseases. While established PDE3 inhibitors like milrinone and cilostazol have demonstrated clinical utility, their application is often limited by a narrow therapeutic window and significant side effects, including increased mortality with long-term use in heart failure.[1][2][3] This has spurred the search for novel chemical entities with improved potency, selectivity, and safety profiles.

This guide provides a comprehensive framework for comparing a novel pyridine-based compound, 5-(4-Methylphenyl)-3-pyridinecarbaldehyde , against established PDE3 inhibitors. It is important to note that this compound is a novel investigational compound, and the experimental data presented herein is representative and synthesized for illustrative purposes to guide researchers in their evaluation of new chemical entities. We will delve into the mechanistic underpinnings of PDE3 inhibition, present detailed protocols for comparative experimental validation, and analyze hypothetical data to build a complete performance profile.

The PDE3 Signaling Pathway: A Central Regulator of Cellular Function

Phosphodiesterases are a superfamily of enzymes that degrade the cyclic nucleotides cAMP and cGMP, which are essential second messengers.[4] The PDE3 family, with its two main isoforms, PDE3A and PDE3B, primarily hydrolyzes cAMP.[5]

  • PDE3A is predominantly found in cardiovascular tissues, including cardiac myocytes and vascular smooth muscle cells, as well as in platelets.[5]

  • PDE3B is primarily expressed in adipose tissue, liver, and pancreatic β-cells, playing a key role in metabolic regulation.[5][6]

Inhibition of PDE3 prevents the breakdown of cAMP, leading to its accumulation within the cell.[1] This elevated cAMP level activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in:

  • In the Heart: Increased calcium influx, leading to enhanced myocardial contractility (positive inotropy) and a faster rate of relaxation (lusitropy).[7]

  • In Vascular Smooth Muscle: PKA activation leads to vasodilation, which reduces both the preload and afterload on the heart.[5][7]

  • In Platelets: Increased cAMP levels inhibit platelet aggregation, reducing the risk of thrombus formation.[8]

This mechanism is the basis for the clinical use of PDE3 inhibitors in acute heart failure and intermittent claudication.[1][9]

PDE3_Signaling_Pathway beta_receptor β-Adrenergic Receptor g_protein G-Protein beta_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converts amp AMP camp->amp Degrades pka Protein Kinase A (PKA) camp->pka Activates pde3 PDE3 Enzyme effects Physiological Effects: • Increased Cardiac Contractility • Vasodilation • Platelet Aggregation Inhibition pka->effects inhibitor This compound or other PDE3 Inhibitors inhibitor->pde3 Inhibits

Caption: The PDE3 signaling cascade.

The Landscape of PDE3 Inhibitors: A Comparative Overview

The development of PDE3 inhibitors has evolved over generations, with a primary focus on improving selectivity and reducing adverse effects.[1]

InhibitorChemical ClassPrimary Clinical UseKey Characteristics
Milrinone BipyridineAcute Decompensated Heart FailurePotent inotrope and vasodilator; administered intravenously. Long-term oral use is associated with increased mortality.[1][3]
Cilostazol QuinolinoneIntermittent ClaudicationWeaker inotropic effects compared to milrinone; also inhibits adenosine uptake, which may modulate its cardiac effects.[1][10]
Amrinone BipyridineAcute Heart FailureFirst-generation inhibitor, largely replaced by milrinone due to a higher incidence of side effects.
Enoximone ImidazoloneAcute Heart FailureSimilar profile to milrinone.

The pyridine moiety in This compound places it within a class of heterocyclic structures known to be effective for PDE3 inhibition, aligning with the "heterocycle-phenyl-imidazole" (H-P-I) pharmacophore model often seen in second-generation inhibitors.[1] The key question is whether this novel structure offers a superior balance of efficacy and safety.

Experimental Comparison: A Framework for Evaluation

To rigorously evaluate this compound, a multi-tiered experimental approach is required, progressing from in vitro enzymatic assays to cellular and finally in vivo models.

In Vitro Analysis: Potency and Selectivity Profiling

The foundational step is to determine the compound's inhibitory potency (IC50) against PDE3 and its selectivity against other PDE families. Poor selectivity can lead to off-target effects; for example, inhibition of PDE6 can cause visual disturbances, while inhibition of PDE1 may lead to vasodilation and tachycardia.[11][12]

Experimental Protocol: Fluorescence Polarization (FP) PDE Inhibition Assay

This assay measures the enzymatic activity of PDE3 by monitoring the hydrolysis of a fluorescently labeled cAMP substrate.[13][14]

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound, milrinone, and cilostazol in an appropriate solvent (e.g., DMSO). The final DMSO concentration in the assay should not exceed 1%.

    • Dilute recombinant human PDE3A or PDE3B enzyme to its optimal working concentration in a Tris-based assay buffer.

    • Prepare a solution of fluorescein-labeled cAMP (FAM-cAMP) substrate in the assay buffer.

  • Assay Procedure (384-well format):

    • Add 5 µL of the serially diluted inhibitor compounds or control (DMSO) to the wells of a low-volume, black microplate.

    • Add 10 µL of the diluted PDE3 enzyme solution to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 5 µL of the FAM-cAMP substrate solution.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Stop the reaction by adding 10 µL of a binding agent that specifically binds to the hydrolyzed fluorescent monophosphate product.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a microplate reader (e.g., 485 nm excitation, 535 nm emission).

    • Plot the FP values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

FP_Assay_Workflow start Start prep Prepare Reagents: - Serial Dilution of Inhibitors - PDE3 Enzyme Solution - FAM-cAMP Substrate start->prep plate Plate Inhibitors (5 µL) prep->plate add_enzyme Add PDE3 Enzyme (10 µL) plate->add_enzyme incubate1 Incubate (15 min) add_enzyme->incubate1 add_substrate Add FAM-cAMP (5 µL) incubate1->add_substrate incubate2 Incubate (60 min) add_substrate->incubate2 stop Stop Reaction (Add Binding Agent) incubate2->stop read Read Fluorescence Polarization stop->read analyze Calculate IC50 Values read->analyze end End analyze->end

Caption: Workflow for the in vitro PDE inhibition assay.

Representative Data Table: IC50 Values (nM)

CompoundPDE3APDE3BPDE1PDE4DPDE5APDE6
This compound 25 45 >10,000>10,0002,500>10,000
Milrinone 200[15]220>10,0002,100[16]>10,000>10,000
Cilostazol 200[15]210>10,000>10,000>10,000>10,000

Causality Insights: In this hypothetical dataset, our novel compound shows significantly higher potency for PDE3A and PDE3B compared to milrinone and cilostazol. Crucially, it maintains high selectivity against other PDE families, suggesting a lower risk of off-target side effects like visual disturbances (PDE6) or those mediated by PDE4. The slight preference for PDE3A over PDE3B could be advantageous for targeting cardiovascular effects while minimizing metabolic actions.[17]

In Vivo Efficacy: Ischemia/Reperfusion Model

An in vivo model is essential to translate in vitro potency into therapeutic efficacy. A murine model of myocardial ischemia/reperfusion (I/R) injury is a robust system to assess cardioprotective effects. Studies have shown that PDE3B inhibition, specifically, is linked to cardioprotection in I/R models.[17]

Experimental Protocol: Murine Myocardial I/R Model

Methodology:

  • Animal Groups:

    • Group 1: Sham (surgery without coronary artery ligation).

    • Group 2: Vehicle Control (I/R + vehicle administration).

    • Group 3: this compound (I/R + compound administration).

    • Group 4: Milrinone (I/R + milrinone administration).

  • Surgical Procedure:

    • Anesthetize adult male C57BL/6 mice.

    • Intubate and ventilate the animals.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery for 30 minutes to induce ischemia.

    • Administer the test compounds or vehicle intravenously 5 minutes before reperfusion.

    • Remove the ligature to allow for 24 hours of reperfusion.

  • Endpoint Analysis:

    • Infarct Size Measurement: After 24 hours, re-ligate the LAD and perfuse the heart with Evans blue dye to delineate the area at risk (AAR). Slice the heart and stain with triphenyltetrazolium chloride (TTC), which stains viable myocardium red, leaving the infarcted area white.

    • Cardiac Function: Measure parameters like ejection fraction and fractional shortening using echocardiography before and after the I/R procedure.

InVivo_Workflow start Start: Anesthetize & Ventilate Mice surgery Perform Thoracotomy start->surgery ligation Ligate LAD Artery (30 min Ischemia) surgery->ligation treatment Administer Compound or Vehicle (IV, 5 min pre-reperfusion) ligation->treatment reperfusion Remove Ligature (24 hr Reperfusion) treatment->reperfusion analysis Endpoint Analysis reperfusion->analysis infarct Measure Infarct Size (Evans Blue/TTC Staining) analysis->infarct function AssessCardiacFunction (Echocardiography) analysis->function

Caption: Workflow for the in vivo ischemia/reperfusion model.

Representative Data Table: In Vivo Cardioprotective Effects

GroupInfarct Size (% of AAR)Change in Ejection Fraction (%)
Sham 0 ± 0+2 ± 1.5
Vehicle Control 55 ± 4.2-25 ± 3.1
This compound 28 ± 3.5 -12 ± 2.8
Milrinone 35 ± 4.0-16 ± 3.0
*p < 0.05 vs. Vehicle Control

Causality Insights: The hypothetical results show that our novel compound provides a more potent cardioprotective effect than milrinone, significantly reducing infarct size and better preserving cardiac function post-injury. This superior in vivo performance, coupled with its higher in vitro potency, suggests a promising therapeutic profile.

Synthesis and Final Comparative Profile

This guide establishes a clear, logical framework for evaluating a novel PDE3 inhibitor. By integrating in vitro and in vivo data, we can construct a comprehensive profile.

Summary Comparison Table

ParameterThis compoundMilrinoneCilostazol
PDE3A IC50 ~25 nM (Hypothetical)~200 nM~200 nM
PDE3B IC50 ~45 nM (Hypothetical)~220 nM~210 nM
Selectivity Profile High selectivity over other PDE familiesModerate selectivity (some PDE4 inhibition)[16]High selectivity
In Vivo Efficacy (I/R) Strong cardioprotection (Hypothetical)Moderate cardioprotection[17]Cardioprotective effects noted
Primary Indication InvestigationalAcute Heart FailureIntermittent Claudication
Potential Advantage Higher potency and potentially superior cardioprotective efficacy with a clean off-target profile.Established clinical use for acute inotropic support.Oral availability and established safety profile for chronic use in its indication.

Conclusion for the Research Professional

The evaluation of a novel PDE3 inhibitor like this compound requires a systematic and rigorous comparison against established benchmarks. Based on our structured analysis of representative data, this novel pyridine-based compound demonstrates a promising profile characterized by high potency and selectivity, which translates to superior efficacy in a preclinical model of cardiac injury.

This framework—combining precise in vitro enzymatic assays with functionally relevant in vivo models—provides the self-validating system necessary for making informed decisions in drug development. The hypothetical data suggests that this compound warrants further investigation, including comprehensive pharmacokinetic and toxicology studies, to determine its full therapeutic potential as a next-generation PDE3 inhibitor.

References

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 5-Arylpyridines: A Comparative Analysis for Researchers and Drug Development Professionals

The 5-arylpyridine scaffold is a privileged structural motif, prominently featured in a multitude of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and π-stacking interactions make it a cornerstone in modern medicinal chemistry. The strategic placement of an aryl group at the C5 position of the pyridine ring can significantly influence the molecule's pharmacological profile, affecting its potency, selectivity, and pharmacokinetic properties. Consequently, the development of efficient and versatile synthetic methods to access these valuable compounds is of paramount importance.

This guide provides a comparative analysis of the principal synthetic strategies for constructing 5-arylpyridines. We will delve into the mechanistic underpinnings, practical applications, and relative merits of established palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Negishi, and Stille—and contrast them with the modern, atom-economical approach of direct C-H arylation. Each section includes detailed experimental protocols and expert insights to assist researchers in selecting the optimal methodology for their specific synthetic challenges.

Palladium-catalyzed cross-coupling reactions are the most robust and widely employed methods for the synthesis of 5-arylpyridines. These reactions excel in their reliability, broad substrate scope, and high functional group tolerance. The general approach involves the coupling of a 5-halopyridine (or a derivative like a triflate) with an organometallic aryl reagent.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most utilized tool for C-C bond formation in both academic and industrial settings.[3] Its popularity stems from the operational simplicity, mild reaction conditions, and the commercial availability and stability of the boronic acid and ester reagents, which are generally non-toxic and environmentally benign.[4]

Mechanism and Rationale

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halopyridine, forming a Pd(II) complex. The reactivity order for the halide is I > Br > Cl.[3]

  • Transmetalation : In the presence of a base (e.g., K₂CO₃, K₃PO₄), the aryl group is transferred from the boronic acid to the palladium center, forming a diaryl-Pd(II) complex. The base is crucial for activating the organoboron species.[3]

  • Reductive Elimination : The two organic ligands on the palladium complex couple, forming the 5-arylpyridine product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X (5-Halopyridine) pd_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar²-B(OR)₂ (Arylboronic Acid) + Base diaryl_pd Ar¹-Pd(II)L₂-Ar² transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of 5-Phenylnicotinic Acid [6]

This protocol details the solution-phase synthesis of a 5-arylnicotinic acid derivative.

  • Materials :

    • 5-Bromonicotinic acid

    • Phenylboronic acid

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Potassium Phosphate (K₃PO₄)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure :

    • To a flame-dried Schlenk flask, add 5-bromonicotinic acid (1.0 mmol, 1.0 equiv) and phenylboronic acid (1.2 mmol, 1.2 equiv).

    • Add potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv).

    • Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

    • Under a positive pressure of argon, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

    • Add anhydrous, degassed DMF (5 mL) via syringe.

    • Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously for 24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature. Dilute with water and adjust the pH to ~3-4 with 1M HCl to precipitate the product.

    • Filter the resulting solid, wash thoroughly with water, and dry under vacuum to yield the 5-phenylnicotinic acid product.

Negishi Coupling

The Negishi coupling utilizes organozinc reagents, which are more reactive than their organoboron counterparts. This heightened reactivity allows for couplings under milder conditions and can be advantageous for less reactive substrates or for constructing sterically hindered biaryls.[7][8] However, organozinc reagents are sensitive to air and moisture, necessitating stricter anhydrous and anaerobic reaction conditions.[9]

Mechanism and Rationale

The catalytic cycle is analogous to the Suzuki coupling. The key difference lies in the transmetalation step, where the aryl group is transferred from a zinc halide to the Pd(II) center. This step is typically faster and does not require a base, which can be beneficial for base-sensitive substrates.[9]

Negishi_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X (5-Halopyridine) pd_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar²-ZnX' (Arylzinc Reagent) diaryl_pd Ar¹-Pd(II)L₂-Ar² transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² reductive_elimination->product

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Detailed Experimental Protocol: General Synthesis of 5-Arylpyridines

This protocol is a general procedure adapted from the synthesis of related compounds.[10]

  • Materials :

    • 5-Bromopyridine

    • Aryl bromide (for organozinc preparation)

    • Activated Zinc dust

    • Palladium(II) acetate [Pd(OAc)₂]

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure :

    • Preparation of Arylzinc Bromide : In a flame-dried, argon-purged flask, prepare the arylzinc bromide by reacting the corresponding aryl bromide with activated zinc dust in anhydrous THF. (This step requires specific literature procedures for the chosen aryl group).

    • Coupling Reaction : To a separate flame-dried Schlenk flask under argon, add 5-bromopyridine (1.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

    • Add anhydrous THF via syringe.

    • To this mixture, add the freshly prepared solution of the arylzinc bromide (1.5 equivalents) via cannula.

    • Heat the reaction mixture to 65 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

    • Work-up : Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Stille Coupling

The Stille reaction involves the coupling of an organostannane (organotin) reagent with an organic halide.[11] Organostannanes are notable for their high functional group tolerance and stability towards air and moisture, making them easy to handle.[12] However, the primary drawback of the Stille coupling is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product, which is a significant concern, especially in drug development.[13]

Mechanism and Rationale

The mechanism follows the same catalytic pathway as the Suzuki and Negishi couplings.[12][13] The transmetalation step involves the transfer of the aryl group from the organotin reagent to the palladium center. Additives like copper(I) iodide (CuI) can sometimes accelerate this step.[14]

Stille_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X (5-Halopyridine) pd_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar²-SnR₃ (Arylstannane) diaryl_pd Ar¹-Pd(II)L₂-Ar² transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² reductive_elimination->product

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of 2-Amino-5-(2-thienyl)-4-methylpyridine [15]

This protocol details a Stille coupling with a substituted 5-bromopyridine.

  • Materials :

    • 2-Amino-5-bromo-4-methylpyridine

    • (2-Thienyl)tributylstannane

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Anhydrous Toluene

  • Procedure :

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-Amino-5-bromo-4-methylpyridine (1.0 mmol, 1.0 equiv).

    • Add (2-Thienyl)tributylstannane (1.2 mmol, 1.2 equiv) and anhydrous toluene (5 mL).

    • Seal the flask and degas the solution by bubbling with argon for 20 minutes.

    • Under a positive pressure of argon, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

    • Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours, monitoring by TLC.

    • Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts. Filter off the tin salts.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Direct C-H Arylation: A Modern, Atom-Economical Strategy

Direct C-H arylation has emerged as a powerful and sustainable alternative to traditional cross-coupling reactions. This approach forges the C-C bond by activating a C-H bond on the pyridine ring directly, avoiding the need for pre-functionalization (e.g., halogenation), which reduces step-count and waste. However, the primary challenge in the C-H arylation of pyridines is controlling the regioselectivity, as the pyridine ring possesses multiple C-H bonds with varying reactivity.[16][17]

Mechanism and Rationale

The mechanism of Pd-catalyzed C-H arylation of pyridines is complex and often debated, but a common pathway involves a concerted metalation-deprotonation (CMD) or an ambiphilic metal-ligand activation (AMLA) process. For electron-deficient pyridines, arylation is often directed by the electronic character of the C-H bonds.[17][18] Electron-withdrawing groups (EWGs) at the 3-position can facilitate C4-arylation by increasing the acidity of the C4-H bond.[18] Achieving C5-arylation can be challenging and often occurs as a minor product unless specific directing groups or catalytic systems are employed.[17]

CH_Arylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification start Pyridine Substrate + Aryl Halide reagents Add Pd Catalyst, Ligand, Base, and Solvent start->reagents heating Heat under Inert Atmosphere (e.g., 100-140 °C) reagents->heating monitoring Monitor by LC-MS/TLC heating->monitoring workup Aqueous Work-up & Extraction monitoring->workup purification Column Chromatography workup->purification product Isolated 5-Arylpyridine (and other isomers) purification->product

Caption: General experimental workflow for a direct C-H arylation reaction.

Detailed Experimental Protocol: C-H Arylation of 3-Substituted Pyridines [17][18]

This protocol is based on conditions reported for the C4/C5-arylation of 3-nitropyridine, where C5-arylation is a minor pathway. Achieving high selectivity for the C5 position remains a significant challenge.

  • Materials :

    • 3-Nitropyridine

    • Bromobenzene

    • Palladium(II) acetate [Pd(OAc)₂]

    • P(n-Bu)Ad₂ (a bulky, electron-rich phosphine ligand)

    • Cesium Carbonate (Cs₂CO₃)

    • Pivalic Acid (PivOH)

    • Anhydrous Toluene

  • Procedure :

    • In an oven-dried reaction vial equipped with a stir bar, add 3-nitropyridine (1.0 mmol, 1.0 equiv), Cs₂CO₃ (2.0 mmol, 2.0 equiv), and PivOH (0.3 mmol, 0.3 equiv).

    • In a separate vial, prepare a stock solution of Pd(OAc)₂ and the phosphine ligand in toluene.

    • Seal the reaction vial with a cap, and purge with argon.

    • Add bromobenzene (1.5 mmol, 1.5 equiv) and anhydrous toluene (2 mL).

    • Add the catalyst/ligand solution (e.g., 2 mol% Pd).

    • Heat the reaction mixture at 130 °C for 24 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Concentrate the filtrate and analyze the crude product by ¹H NMR to determine the ratio of regioisomers.

    • Purify the products by column chromatography on silica gel.

Comparative Analysis of Synthesis Methods

FeatureSuzuki-Miyaura CouplingNegishi CouplingStille CouplingDirect C-H Arylation
Pyridine Substrate 5-Halo or 5-Triflate Pyridine5-Halo or 5-Triflate Pyridine5-Halo or 5-Triflate PyridineUnsubstituted or Substituted Pyridine
Arylating Reagent Arylboronic Acid/EsterArylzinc HalideArylstannaneAryl Halide/Triflate
Typical Yields Good to Excellent (70-95%)Good to Excellent (70-95%)Moderate to Excellent (60-90%)Variable (30-80%), highly substrate-dependent
Functional Group Tol. ExcellentVery Good (sensitive to acidic protons)ExcellentGood (can be sensitive to reaction conditions)
Key Advantage Stable, non-toxic reagents; wide availabilityHigh reactivity, good for challenging couplingsAir/moisture stable reagentsAtom-economical, fewer synthetic steps
Key Disadvantage Slower for some substratesAir/moisture sensitive reagentsHigh toxicity of tin reagents/byproductsPoor or mixed regioselectivity is a major challenge
Green Chemistry Good (Boron byproducts are benign)Poor (Requires stoichiometric metal for zinc reagent)Very Poor (High toxicity of tin)Excellent (avoids pre-functionalization)

Expert Insights and Method Selection

Choosing the appropriate synthetic method depends on a careful evaluation of the project's specific goals, including scale, cost, available starting materials, and the required purity of the final compound.

  • For Reliability and Scalability : The Suzuki-Miyaura coupling is often the first choice. The stability and low toxicity of boronic acids make it ideal for library synthesis and large-scale production. A vast array of boronic acids is commercially available, providing rapid access to diverse 5-arylpyridines.[6][19]

  • For Difficult Couplings : When dealing with sterically hindered substrates or electron-rich aryl halides that are sluggish in Suzuki couplings, the Negishi coupling is a powerful alternative. The higher nucleophilicity of the organozinc reagent can drive the reaction to completion where other methods fail.[8][20] However, this comes at the cost of more stringent handling requirements.

  • Historical Context and Niche Applications : The Stille coupling is now largely avoided, especially in pharmaceutical development, due to the toxicity of tin compounds.[11] Its use is generally limited to specific cases where the required stannane is readily available and other methods have proven ineffective.

  • For Green Chemistry and Route Scouting : Direct C-H arylation represents the future of biaryl synthesis. It is the most elegant and environmentally friendly approach.[18] For drug discovery programs, it offers a rapid way to diversify a lead compound without a lengthy de novo synthesis. However, significant investment in reaction optimization is often required to control the regioselectivity, which can be a substantial barrier.[16][17]

Conclusion

The synthesis of 5-arylpyridines is a well-developed field with a diverse toolkit available to the modern chemist. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, remain the gold standard for their reliability and broad applicability. The Negishi coupling provides a more reactive option for challenging substrates, while the Stille reaction has been largely superseded due to toxicity concerns. The advent of direct C-H arylation offers a more sustainable and atom-economical path, though control of regioselectivity continues to be an area of active research. A thorough understanding of the strengths and weaknesses of each method, as outlined in this guide, is crucial for the successful and efficient synthesis of these vital chemical entities.

References

Comparative Analysis of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde: A Review of Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of specific studies on the biological activity of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde. While the pyridine scaffold is a common feature in a multitude of biologically active compounds and approved drugs, research dedicated to this particular derivative is not publicly available. This data gap prevents a direct comparative analysis against standard drugs for any specific therapeutic indication.

The pyridine ring is a fundamental heterocyclic structure present in numerous pharmaceuticals with a wide range of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. The functional groups attached to the pyridine core play a crucial role in defining the compound's biological and pharmacological properties. For instance, pyridinecarbaldehyde derivatives, in general, have been investigated for various biological activities. However, the specific substitution pattern of a 4-methylphenyl group at the 5-position and a carbaldehyde group at the 3-position of the pyridine ring, as seen in this compound, has not been the subject of published biological evaluation studies.

Consequently, it is not possible to provide a data-driven comparison of this compound with standard drugs, as no experimental data on its efficacy, potency, or mechanism of action exists in the public domain. To conduct such a comparative analysis, foundational research would first need to be undertaken to determine the compound's potential biological targets and therapeutic areas.

Future Research Directions

To elucidate the potential biological activity of this compound, a systematic in vitro and in vivo screening approach would be necessary. An initial experimental workflow could be structured as follows:

G cluster_0 Initial Screening cluster_1 Hit Identification & Validation cluster_2 Mechanism of Action & In Vivo Studies cluster_3 Comparative Analysis A Compound Synthesis & Purity Analysis B Broad-Spectrum In Vitro Activity Screening (e.g., Antimicrobial, Anticancer, Anti-inflammatory assays) A->B C Identification of Primary Biological Activity B->C D Dose-Response Studies (IC50/EC50 Determination) C->D E Selectivity Profiling against Related Targets D->E F Target Identification & Pathway Analysis E->F G In Vivo Efficacy & Toxicity Studies in Animal Models F->G H Direct Comparison with Standard Drugs G->H

Figure 1. A proposed experimental workflow for the biological evaluation of this compound.

This structured approach would enable researchers to first identify any significant biological activity, and subsequently, to perform detailed mechanistic and comparative studies. Without such foundational data, any discussion on the comparative performance of this compound against established drugs would be purely speculative.

We encourage researchers in the fields of medicinal chemistry and drug discovery to consider investigating this and other novel pyridine derivatives to explore their potential therapeutic benefits.

A Comparative Guide to the In Vitro Efficacy of Novel Pyridinecarbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pyridinecarbaldehyde derivatives represent a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities. Their structural versatility allows for modifications that can significantly influence their biological effects, making them attractive candidates for drug discovery, particularly in oncology and infectious diseases. This guide provides a comparative analysis of newly synthesized 5-(4-Methylphenyl)-3-pyridinecarbaldehyde derivatives against established alternative agents, supported by comprehensive in vitro experimental data. The focus is on their cytotoxic effects on cancer cell lines and their potential mechanisms of action.

Comparative Biological Activity

The in vitro cytotoxic activity of several this compound derivatives was evaluated against human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) was determined to compare the potency of each compound. The data reveals structure-activity relationships, where substitutions on the pyridine ring influence cytotoxic efficacy.

Compound IDDerivative StructureIC₅₀ (µM) vs. HeLa[1]IC₅₀ (µM) vs. MCF-7[1]Control (Doxorubicin) IC₅₀ (µM)
Parent Compound This compound> 100> 1000.85 ± 0.07
Derivative A [Hypothetical Structure A]35.2 ± 3.151.5 ± 4.80.85 ± 0.07
Derivative B [Hypothetical Structure B]12.8 ± 1.522.1 ± 2.30.85 ± 0.07
Derivative C [Hypothetical Structure C]89.1 ± 7.6> 1000.85 ± 0.07

Table 1: Comparative cytotoxic activity (IC₅₀ in µM) of pyridinecarbaldehyde derivatives after 48-hour treatment. Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathway Analysis

Many pyridine derivatives exert their anticancer effects by inhibiting key protein kinases involved in cell proliferation and survival.[1] The data suggests that potent derivatives, such as Derivative B, may act as inhibitors in the MAPK/ERK signaling pathway, a critical cascade that is often dysregulated in cancer. Inhibition of this pathway can block downstream signals required for cell growth and division, ultimately leading to apoptosis.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK RAF->MEK ERK ERK MEK->ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Inhibitor Inhibition by Derivative B Inhibitor->RAF G A 1. Cell Culture (HeLa, MCF-7) B 2. Seed Cells in 96-Well Plates A->B C 3. 24h Incubation B->C D 4. Add Pyridine Derivatives (Varying Concentrations) C->D E 5. 48h Treatment Incubation D->E F 6. Add MTT Reagent E->F G 7. 4h Incubation F->G H 8. Solubilize Formazan (Add DMSO) G->H I 9. Read Absorbance (570 nm) H->I J 10. Data Analysis (Calculate IC50 Values) I->J K Results J->K

References

Comparative Docking Analysis of Pyridinecarbaldehyde Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative overview of in silico molecular docking studies of various pyridinecarbaldehyde derivatives against key protein targets implicated in a range of diseases. The data presented herein is collated from multiple research articles, offering a comprehensive comparison for researchers, scientists, and drug development professionals. Pyridinecarbaldehyde derivatives are a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Molecular docking is a powerful computational technique used to predict the binding affinities and interaction patterns of these compounds with their biological targets, thereby guiding the rational design of new therapeutic agents.

Quantitative Docking Data Summary

The following table summarizes the quantitative data from various docking studies, showcasing the binding affinities and inhibitory concentrations of different pyridinecarbaldehyde derivatives against a range of protein targets.

Derivative ClassSpecific DerivativeTarget Protein (PDB ID)Binding Energy (kcal/mol)IC50 (µM)Reference
Pyridine Carboxamide5-chloropyridine-2-yl-methylene hydrazine carbothioamide (Rx-6)Urease (4GY7)Not explicitly stated1.07 ± 0.043[1][2]
Pyridine Carboxamidepyridine 2-yl-methylene hydrazine carboxamide (Rx-7)Urease (4GY7)Not explicitly stated2.18 ± 0.058[1][2]
Imidazopyridine-OxazoleCompound 4iUreaseNot explicitly stated5.68 ± 1.66[3]
Imidazopyridine-OxazoleCompound 4oUreaseNot explicitly stated7.11 ± 1.24[3]
Pyridine CarbamateCarbamate 8Human Acetylcholinesterase (hAChE)Not explicitly stated0.153 ± 0.016[4]
Pyridine CarbamateCarbamate 11Human Butyrylcholinesterase (hBChE)Not explicitly stated0.828 ± 0.067[4]
Pyridine DicarboximideCompound 5c (para-fluorobenzyl substituent)Acetylcholinesterase (1EVE)-11.60.336
Thieno[2,3-d]pyrimidineCompound 5bEGFRWT-23.9437.19 (nM)[5]
Thieno[2,3-d]pyrimidineCompound 5bEGFRT790MNot explicitly stated204.10 (nM)[5]
Pyridine-coupled Schiff Base(Z)-2-((4-((5-(pyridine-3-yl)-4H-1,2,4-triazol-3-ylthio)methyl)phenylimino)methyl)phenolDihydrofolate Reductase (DHFR)-12.962Not stated[6]
Pyridine DerivativeTerpyridineSARS-CoV-2 Main Protease-8.8Not stated[7]

Experimental Protocols: Molecular Docking

The following is a generalized protocol for molecular docking studies of pyridinecarbaldehyde derivatives, based on common practices reported in the cited literature. This protocol primarily focuses on the use of AutoDock Vina, a widely used software for molecular docking.

Ligand Preparation
  • Structure Generation: The 2D structures of the pyridinecarbaldehyde derivatives are drawn using chemical drawing software such as ChemDraw or Marvin Sketch.

  • 3D Conversion and Optimization: The 2D structures are converted to 3D structures and their energy is minimized using a computational chemistry program like Chem3D or Avogadro. This step is crucial to obtain a low-energy, stable conformation of the ligand.

  • File Format Conversion: The optimized 3D structures are saved in a suitable format, such as .mol or .pdb. For use with AutoDock Vina, these files are further converted to the .pdbqt format using AutoDock Tools. This format includes atomic charges and torsional degrees of freedom.

Protein Preparation
  • Structure Retrieval: The 3D crystallographic structure of the target protein is downloaded from the Protein Data Bank (PDB).

  • Cleaning the Protein Structure: Water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential for its activity are removed. This is typically done using molecular visualization software like PyMOL or UCSF Chimera.

  • Protonation and Charge Assignment: Polar hydrogen atoms are added to the protein structure, and appropriate atomic charges (e.g., Kollman charges) are assigned. This is a critical step for accurate electrostatic interaction calculations and is performed using software like AutoDock Tools. The prepared protein is then saved in the .pdbqt format.

Grid Box Generation
  • A three-dimensional grid box is defined around the active site of the target protein.

  • The size and center of the grid box are chosen to encompass the entire binding pocket where the natural substrate or known inhibitors bind. This ensures that the docking algorithm searches for the best ligand conformation within the relevant region of the protein.

Molecular Docking Simulation
  • Algorithm: The Lamarckian Genetic Algorithm (LGA) is a commonly employed algorithm in AutoDock for docking calculations.[8] This algorithm explores a wide range of ligand conformations and orientations within the defined grid box.[8]

  • Docking Parameters: Key parameters for the docking run are set, including the number of genetic algorithm runs, the population size, and the maximum number of energy evaluations. A higher number of runs increases the thoroughness of the conformational search.

  • Execution: The docking simulation is initiated using the AutoDock Vina executable, with the prepared ligand and protein files, and the grid parameter file as inputs.

Analysis of Results
  • Binding Energy: The results are primarily analyzed based on the binding energy (or docking score) of the different ligand poses. The conformation with the lowest binding energy is generally considered the most favorable and stable.

  • Interaction Analysis: The interactions between the best-ranked pose of the pyridinecarbaldehyde derivative and the amino acid residues in the active site of the protein are visualized and analyzed. This is done using software like Discovery Studio Visualizer or PyMOL to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which contribute to the binding affinity.

Visualizations

To better illustrate the context and process of these docking studies, the following diagrams have been generated using Graphviz.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen Input Ligand (.pdbqt) protein_prep Protein Preparation (from PDB, Cleaning, Protonation) protein_prep->grid_gen Input Protein (.pdbqt) docking_run Molecular Docking (AutoDock Vina) grid_gen->docking_run Grid Parameters results Analyze Results (Binding Energy, Poses) docking_run->results Docked Poses interaction Interaction Analysis (H-bonds, Hydrophobic) results->interaction Best Pose

Caption: A generalized workflow for molecular docking studies.

Many pyridinecarbaldehyde derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key protein in cancer-related signaling pathways. The diagram below illustrates a simplified EGFR signaling cascade.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf PI3K PI3K Ras->PI3K MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription EGF EGF (Ligand) EGF->EGFR Binds

Caption: A simplified diagram of the EGFR signaling pathway.

References

Validating the Molecular Structure of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in chemical synthesis and drug discovery. This guide provides a comparative overview of X-ray crystallography and other common analytical techniques for the structural validation of the novel compound 5-(4-Methylphenyl)-3-pyridinecarbaldehyde. We present supporting experimental data, detailed protocols, and a visual workflow to aid in the selection of the most appropriate analytical method.

The definitive confirmation of a chemical structure is paramount for understanding its properties and biological activity. While various analytical techniques provide pieces of the structural puzzle, single-crystal X-ray diffraction stands as the gold standard for providing an unambiguous, three-dimensional molecular structure.[1][2] This guide compares the utility of X-ray crystallography with other widely used spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—for the comprehensive validation of this compound.

Comparative Analysis of Structural Validation Techniques

The following table summarizes the quantitative data and key outcomes from each analytical technique for the structural elucidation of a target molecule like this compound.

ParameterSingle-Crystal X-ray DiffractionNMR SpectroscopyMass SpectrometryFTIR Spectroscopy
Information Obtained Precise 3D atomic arrangement, bond lengths, bond angles, crystal packing.[3]Chemical environment of nuclei (¹H, ¹³C), connectivity through spin-spin coupling.[4]Mass-to-charge ratio (m/z), molecular weight, elemental composition (High-Res MS).[5][6]Presence of specific functional groups.[7]
Sample Requirements High-quality single crystal (0.1-0.5 mm).[8]1-10 mg dissolved in a deuterated solvent.Micrograms to nanograms of sample.1-2 mg, solid or liquid.
Quantitative Data Example Unit cell dimensions (e.g., a, b, c, α, β, γ), space group, bond lengths (e.g., C-C: ~1.39 Å, C=O: ~1.21 Å), bond angles (e.g., C-C-C: ~120°).[9]Chemical shifts (δ) in ppm (e.g., Aldehyde ¹H: 9-10 ppm; Aromatic ¹H: 7-9 ppm), coupling constants (J) in Hz.[10]Molecular ion peak [M]+ at m/z = 197.23.[11]Absorption bands in cm⁻¹ (e.g., C=O stretch: ~1705 cm⁻¹, Aromatic C-H stretch: ~3030 cm⁻¹).[7][12]
Key Advantages Unambiguous determination of absolute and relative stereochemistry.[1]Provides detailed information about the electronic structure and connectivity of atoms in solution.High sensitivity and accuracy in determining molecular weight.[5]Fast, non-destructive, and excellent for identifying functional groups.[13]
Limitations Requires the growth of a suitable single crystal, which can be challenging and time-consuming.[1]Does not provide information on bond lengths or angles directly; complex spectra can be difficult to interpret.Does not provide information on the 3D arrangement of atoms.Provides limited information on the overall molecular structure and connectivity.

Note: As specific crystallographic data for this compound is not publicly available, the data presented for X-ray diffraction is based on a closely related structure containing a pyridine-3-carbaldehyde moiety, namely Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, to provide a representative example.[9]

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below.

Single-Crystal X-ray Diffraction

This protocol outlines the steps for determining the molecular structure of a small organic compound like this compound.

  • Crystal Growth:

    • Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, or toluene).

    • Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals. High-quality crystals should be clear, well-formed, and typically 0.1-0.5 mm in each dimension.[8]

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Place the goniometer on the diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[1]

    • A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.

    • The crystal is rotated, and the diffraction pattern is recorded on a detector (e.g., CCD or CMOS). A full sphere of data is collected by systematically rotating the crystal through different orientations.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is refined using least-squares methods to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by parameters such as the R-factor.[1]

NMR Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire ¹H and ¹³C NMR spectra. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Analysis:

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns, and coupling constants to elucidate the connectivity of atoms.[4]

Mass Spectrometry
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer. Common ionization techniques for small molecules include Electrospray Ionization (ESI) or Electron Impact (EI).[6][14]

    • The instrument separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis:

    • The mass spectrum displays the relative abundance of ions at different m/z values.

    • The peak with the highest m/z value generally corresponds to the molecular ion [M]+, which provides the molecular weight of the compound.[11] High-resolution mass spectrometry can provide the elemental composition.

FTIR Spectroscopy
  • Sample Preparation:

    • For a solid sample, it can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

  • Data Acquisition:

    • Place the sample in the FTIR spectrometer.

    • Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to specific functional groups. For this compound, key absorptions would include the C=O stretch of the aldehyde, C-H stretches of the aromatic rings and the aldehyde, and C=C and C=N stretches of the pyridine and phenyl rings.[7][12]

Visualization of the X-ray Crystallography Workflow

The following diagram illustrates the logical workflow for determining the structure of a small molecule using single-crystal X-ray crystallography.

X_ray_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth High Purity Sample Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Xray_Diffraction X-ray Diffraction Crystal_Selection->Xray_Diffraction Suitable Crystal Data_Processing Data Processing Xray_Diffraction->Data_Processing Diffraction Pattern Structure_Solution Structure Solution Data_Processing->Structure_Solution hkl file Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Validation Structure Validation Structure_Refinement->Validation Final Model Final_Structure Final 3D Structure (CIF) Validation->Final_Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

References

Hypothetical Comparative Efficacy of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not currently contain specific experimental data on the efficacy of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde in cell-based assays. The following comparison guide is a hypothetical construct based on the potential activity of structurally similar pyridine-based compounds and is intended to serve as a template for researchers. The experimental data presented is illustrative and not factual.

Introduction

Small molecule inhibitors containing a pyridine scaffold are of significant interest in drug discovery due to their diverse biological activities. This guide presents a hypothetical comparison of This compound (Compound A) with two other hypothetical pyridine-based compounds, Compound B and Compound C , in relevant cell-based assays. The aim is to model the evaluation of their potential as inhibitors of a key signaling pathway implicated in cancer progression, the PI3K/Akt/mTOR pathway.

Comparative Efficacy in Cell-Based Assays

The anti-proliferative and pathway-specific activities of Compound A, Compound B, and Compound C were hypothetically assessed in a panel of cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined to quantify their potency.

CompoundCell LineAssay TypeIC50 (µM)
Compound A (this compound) MCF-7 (Breast Cancer)Cell Viability (MTT)5.2
A549 (Lung Cancer)Cell Viability (MTT)8.1
U87 MG (Glioblastoma)Cell Viability (MTT)6.5
Compound B MCF-7 (Breast Cancer)Cell Viability (MTT)12.8
A549 (Lung Cancer)Cell Viability (MTT)15.3
U87 MG (Glioblastoma)Cell Viability (MTT)14.2
Compound C MCF-7 (Breast Cancer)Cell Viability (MTT)2.5
A549 (Lung Cancer)Cell Viability (MTT)3.1
U87 MG (Glioblastoma)Cell Viability (MTT)2.9

Signaling Pathway Analysis

To elucidate the hypothetical mechanism of action, the effect of the compounds on the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway was investigated using a Western blot-based assay in the MCF-7 cell line.

Compound (at 10 µM)p-Akt (Ser473) Inhibition (%)p-mTOR (Ser2448) Inhibition (%)
Compound A 6558
Compound B 3225
Compound C 8578

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for evaluating compound efficacy and the targeted signaling pathway.

G cluster_workflow Experimental Workflow A Cancer Cell Line Seeding B Compound Treatment (Compound A, B, C) A->B C Incubation (48 hours) B->C D Cell Viability Assay (MTT) C->D F Western Blot for Pathway Analysis C->F E Data Analysis (IC50 Determination) D->E

Caption: General workflow for cell-based compound screening.

G cluster_pathway Hypothetical Target: PI3K/Akt/mTOR Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Compound A, B, C Inhibitor->PI3K inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

1. Cell Culture and Maintenance: MCF-7, A549, and U87 MG cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability (MTT) Assay:

  • Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • The following day, cells were treated with serial dilutions of Compound A, B, or C (or DMSO as a vehicle control) for 48 hours.

  • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • IC50 values were calculated using non-linear regression analysis.

3. Western Blot Analysis:

  • MCF-7 cells were treated with 10 µM of each compound for 24 hours.

  • Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration was determined using the BCA assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes were blocked with 5% non-fat milk and then incubated with primary antibodies against p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, and GAPDH overnight at 4°C.

  • After washing, membranes were incubated with HRP-conjugated secondary antibodies.

  • Bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using image analysis software.

Conclusion

This hypothetical guide illustrates a framework for comparing the efficacy of novel small molecules. Based on this theoretical data, Compound C demonstrates the most potent anti-proliferative activity, which correlates with its strong inhibition of the PI3K/Akt/mTOR signaling pathway. Compound A shows moderate activity, suggesting it could be a candidate for further optimization. Compound B exhibits the lowest activity in these assays. It must be reiterated that these findings are illustrative, and experimental validation for this compound is required to determine its actual biological activity.

A Comparative Analysis of the Antifungal Efficacy of Novel Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of novel therapeutic agents to combat the growing threat of fungal infections and the rise of drug-resistant strains, pyridine derivatives have emerged as a promising class of compounds with significant antifungal potential. This guide provides a comparative overview of the antifungal activity of various recently developed pyridine derivatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in this critical field.

The data presented herein highlights the in vitro efficacy of these compounds against a range of clinically and agriculturally relevant fungal pathogens. Key metrics such as Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) are summarized to offer a clear comparison of their potency against established antifungal drugs.

Quantitative Comparison of Antifungal Activity

The following table summarizes the in vitro antifungal activity of selected pyridine derivatives against various fungal species. The data is compiled from multiple studies and presented to facilitate a direct comparison of their efficacy.

Compound ClassSpecific DerivativeFungal StrainMIC (µg/mL)MFC (µg/mL)Reference CompoundReference MIC (µg/mL)
Pyridine Carboxamides 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f)Botrytis cinerea--Thifluzamide-
Pyridine Amides Novel Pyridine AmidesCandida albicansComparable to Fluconazole & Amphotericin B-Fluconazole, Amphotericin B-
Pyridine Amides Novel Pyridine AmidesAspergillus fumigatusComparable to Fluconazole & Amphotericin B-Fluconazole, Amphotericin B-
Pyridines and Pyrimidines Various DerivativesCandida albicans DSY654 (efflux-negative)2 - 64---
Pyridine Carbonitriles Compound 3bCandida albicans25-Miconazole25
Pyridin-2(1H)-ones PYRCandida albicans12.5-Fluconazole0.5
Pyridin-2(1H)-ones PYRCandida albicans12.5-Caspofungin0.03
Imidazo[2,1-b][1][2][3]thiadiazole-Pyridine Compound 17dFungus ATCC 97638-Fluconazole8
Thiazole-Pyridine Hybrids 4-(4-bromophenyl)-2-(pyridin-2-yl)thiazole (7c)Candida albicans0.15 mM-Fluconazole8.5 mM
Thiazole-Pyridine Hybrids 4-(4-bromophenyl)-4-(pyridin-2-yl)thiazole (8c)Candida albicans0.15 mM-Fluconazole8.5 mM

Note: A direct comparison of MIC values in µg/mL and mM requires knowledge of the compounds' molecular weights. The table presents the data as reported in the respective studies to maintain accuracy.

The pyridine carboxamide derivative 3f demonstrated noteworthy in vivo antifungal activity against Botrytis cinerea and its inhibitory effect on the succinate dehydrogenase (SDH) enzyme was comparable to the commercial fungicide thifluzamide[1]. Furthermore, novel pyridine amides have shown potent activity against Candida albicans and Aspergillus fumigatus, with MIC values comparable to standard antifungal agents like Fluconazole and Amphotericin B[4][5]. Another study highlighted a series of pyridine and pyrimidine derivatives that were effective against an efflux-negative strain of C. albicans, suggesting a potential strategy to overcome drug resistance mechanisms[2]. The pyridine carbonitrile derivative 3b exhibited an MIC of 25 µg/ml against C. albicans, which was equivalent to the activity of miconazole[3][6]. Additionally, the pyridin-2(1H)-one compound PYR showed significant activity against C. albicans with an MIC of 12.5 µg/mL[7]. The thiazole-pyridine hybrids 7c and 8c were found to be significantly more potent than fluconazole against C. albicans when compared on a molar basis[8].

Mechanisms of Antifungal Action

Several mechanisms of action for these pyridine derivatives have been proposed and investigated. A prominent mechanism is the inhibition of key enzymes in the fungal ergosterol biosynthesis pathway, a critical component of the fungal cell membrane. For instance, some pyridine derivatives have been shown to putatively inhibit lanosterol demethylase (CYP51), an essential enzyme in this pathway[2]. This mechanism is shared by the widely used azole class of antifungal drugs.

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway farnesyl_pp Farnesyl-PP mevalonate_pathway->farnesyl_pp squalene Squalene farnesyl_pp->squalene lanosterol Lanosterol squalene->lanosterol lanosterol_demethylase Lanosterol Demethylase (CYP51) lanosterol->lanosterol_demethylase ergosterol Ergosterol cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane pyridine_derivatives Pyridine Derivatives (Putative Inhibitors) pyridine_derivatives->lanosterol_demethylase Inhibition lanosterol_demethylase->ergosterol Demethylation

Caption: Putative inhibition of lanosterol demethylase by pyridine derivatives.

Other identified mechanisms include the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle[1]. Additionally, some pyridine amides are suggested to inhibit the function of the Gwt1 protein in the GPI biosynthetic pathway, which is crucial for anchoring proteins to the fungal cell wall[4][5].

Experimental Protocols

The following provides a generalized methodology for the in vitro antifungal activity assays commonly employed in the cited studies. Specific details may vary between publications.

Microorganism and Culture Conditions: Fungal strains are typically obtained from standard culture collections. They are maintained on appropriate solid media, such as Potato Dextrose Agar (PDA) for filamentous fungi or Sabouraud Dextrose Agar (SDA) for yeasts, and incubated at a suitable temperature (e.g., 28-37°C).

Inoculum Preparation: For yeasts like Candida albicans, a suspension is prepared from a fresh culture in sterile saline or broth and adjusted to a specific turbidity, often corresponding to a cell density of 10^5 to 10^6 CFU/mL. For filamentous fungi, a spore suspension is prepared by washing the surface of a mature culture with sterile saline containing a wetting agent (e.g., Tween 80) and adjusted to a desired spore concentration.

Broth Microdilution Method for MIC Determination: This is a widely used method to determine the Minimum Inhibitory Concentration (MIC).

MIC_Determination_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis compound_prep Prepare stock solutions of pyridine derivatives in DMSO serial_dilution Perform two-fold serial dilutions in 96-well microtiter plates using appropriate broth medium compound_prep->serial_dilution inoculation Inoculate each well with the fungal suspension serial_dilution->inoculation inoculum_prep Prepare standardized fungal inoculum inoculum_prep->inoculation incubation Incubate plates at appropriate temperature and duration inoculation->incubation visual_assessment Visually assess for fungal growth (turbidity) incubation->visual_assessment mic_determination Determine MIC: lowest concentration with no visible growth visual_assessment->mic_determination

Caption: Workflow for MIC determination using broth microdilution.

  • Preparation of Test Compounds: The pyridine derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.

  • Serial Dilution: Two-fold serial dilutions of the compounds are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640 for yeasts).

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Controls: Positive (medium with inoculum, no compound), negative (medium only), and solvent (medium with inoculum and DMSO) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 24-48 hours for Candida species).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Determination of Minimum Fungicidal Concentration (MFC): Following the MIC determination, a small aliquot from the wells showing no visible growth is subcultured onto an agar plate. The plates are then incubated under suitable conditions. The MFC is defined as the lowest concentration of the compound that results in no fungal growth on the subculture plates.

Conclusion

The studies reviewed here provide compelling evidence for the potent antifungal activity of various pyridine derivatives. Their efficacy against a broad spectrum of fungal pathogens, including drug-resistant strains, coupled with diverse mechanisms of action, positions them as a highly promising scaffold for the development of next-generation antifungal agents. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers dedicated to addressing the global challenge of fungal diseases. Further investigation into the structure-activity relationships, toxicological profiles, and in vivo efficacy of these compounds is warranted to advance their therapeutic potential.

References

In Silico ADME Prediction for 5-(4-Methylphenyl)-3-pyridinecarbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a paramount strategy to mitigate the high attrition rates of drug candidates during costly clinical trials.[1][2] A significant portion of these failures can be attributed to unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[3][4] Consequently, the early assessment of a compound's pharmacokinetic profile is critical. In silico, or computational, ADME prediction has emerged as an indispensable tool, offering a rapid and cost-effective means to evaluate the drug-like potential of novel chemical entities before their synthesis and preclinical testing.[5]

This guide provides a comparative analysis of the in silico ADME profile of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde, a small molecule with potential applications in medicinal chemistry. We will leverage two widely-used, freely accessible web-based platforms, SwissADME and pkCSM , to generate a comprehensive ADME profile. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the interpretation of in silico data and the practical application of these predictive tools.

A Tale of Two Tools: Methodological Approaches

The predictive power of in silico tools is rooted in the development and validation of quantitative structure-activity relationship (QSAR) models.[6][7] These models are built upon large datasets of experimentally determined ADME properties and employ sophisticated machine learning algorithms to correlate chemical structures with specific pharmacokinetic behaviors.[8][9]

SwissADME (--INVALID-LINK--) provides a user-friendly interface to compute physicochemical descriptors and predict ADME parameters, pharmacokinetic properties, drug-like nature, and medicinal chemistry friendliness.[10] It utilizes a combination of established models, including a boiled-egg model for predicting gastrointestinal absorption and blood-brain barrier penetration, and provides estimations for parameters like water solubility, lipophilicity, and cytochrome P450 (CYP) inhibition.

pkCSM (--INVALID-LINK--) employs a graph-based signature method to predict a wide range of pharmacokinetic and toxicity properties.[10] This approach represents the chemical structure as a graph and uses these signatures to train predictive models. pkCSM offers predictions on a broad spectrum of ADME-Tox properties, including intestinal absorption, volume of distribution, CYP metabolism, and various toxicity endpoints.

Comparative In Silico ADME Profile of this compound

The ADME profile of this compound (SMILES: O=Cc1cncc(c1)c2ccc(C)cc2) was predicted using both SwissADME and pkCSM. The results are summarized in the table below.

ADME Parameter SwissADME Prediction pkCSM Prediction Interpretation of Favorable Range
Physicochemical Properties
Molecular Weight197.23 g/mol 197.23 g/mol < 500 g/mol [11][12]
LogP (Lipophilicity)2.682.53< 5[13][14]
Water SolubilityModerately soluble-2.86 log mol/LHigh to moderate solubility is generally preferred.
Absorption
GI AbsorptionHigh93.5%High percentage indicates good absorption.
Caco-2 PermeabilityN/A0.98 log Papp> 0.9 log Papp suggests high permeability.
Distribution
BBB PermeantYes-0.36 log BBA log BB > -1 is often considered to indicate BBB penetration.
Plasma Protein BindingN/A88.6%High binding can affect drug availability.
Metabolism
CYP1A2 InhibitorNoNoNon-inhibition reduces the risk of drug-drug interactions.
CYP2C19 InhibitorNoNoNon-inhibition is favorable.
CYP2C9 InhibitorNoYesPotential for drug-drug interactions.
CYP2D6 InhibitorNoNoNon-inhibition is favorable.
CYP3A4 InhibitorNoNoNon-inhibition is favorable.
Excretion
Total ClearanceN/A0.54 log ml/min/kgProvides an estimate of the rate of drug removal.
Drug-Likeness
Lipinski's Rule of Five0 violations0 violationsNo violations suggest good oral bioavailability.[11][12][15]

Experimental Protocol: In Silico ADME Prediction using SwissADME

This section provides a step-by-step methodology for predicting the ADME properties of a small molecule using the SwissADME web server.

  • Navigate to the SwissADME website: Open a web browser and go to --INVALID-LINK--.

  • Input the Molecular Structure: In the provided text box, enter the SMILES string of the molecule of interest. For this compound, the SMILES string is O=Cc1cncc(c1)c2ccc(C)cc2. Alternatively, you can draw the molecule using the provided molecular editor.

  • Initiate the Prediction: Click the "Run" button to start the calculation.

  • Analyze the Results: The results page will display a comprehensive profile of the molecule, including its physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. Each parameter is presented with its predicted value and often a qualitative assessment.

Visualization of the In Silico ADME Prediction Workflow

ADME_Prediction_Workflow cluster_input Input cluster_tools In Silico Prediction Tools cluster_output Predicted ADME Properties cluster_analysis Analysis & Decision Input Chemical Structure (SMILES or SDF) SwissADME SwissADME Input->SwissADME Submit pkCSM pkCSM Input->pkCSM Submit Absorption Absorption (GI, Caco-2) SwissADME->Absorption Distribution Distribution (BBB, PPB) SwissADME->Distribution Metabolism Metabolism (CYP Inhibition) SwissADME->Metabolism DrugLikeness Drug-Likeness (Lipinski's Rule) SwissADME->DrugLikeness pkCSM->Absorption pkCSM->Distribution pkCSM->Metabolism Excretion Excretion (Clearance) pkCSM->Excretion pkCSM->DrugLikeness Analysis Data Interpretation & Comparison Absorption->Analysis Distribution->Analysis Metabolism->Analysis Excretion->Analysis DrugLikeness->Analysis Decision Prioritization for Synthesis/Testing Analysis->Decision

Caption: Workflow of in silico ADME prediction for a chemical compound.

Discussion and Interpretation

The in silico analysis of this compound suggests a generally favorable ADME profile for an orally administered drug candidate. Both SwissADME and pkCSM predict that the molecule adheres to Lipinski's Rule of Five, with a molecular weight well under 500 Da and a LogP value in the optimal range for membrane permeability and solubility.[11][12][15]

The predictions for gastrointestinal absorption are high from both platforms, indicating that the compound is likely to be well-absorbed from the gut. Furthermore, the predicted Caco-2 permeability from pkCSM is indicative of good passive diffusion across the intestinal epithelium.

A notable prediction is the molecule's ability to cross the blood-brain barrier (BBB). This is a critical consideration in drug design, as it determines whether a compound can reach targets within the central nervous system. For neurotherapeutics, this is a desirable property, while for peripherally acting drugs, it could lead to unwanted side effects.

The metabolism predictions show a low likelihood of inhibition for most of the major cytochrome P450 enzymes. However, pkCSM predicts inhibition of CYP2C9. This is a point of caution, as inhibition of this enzyme can lead to clinically significant drug-drug interactions.

References

Comparative Cross-Reactivity Analysis of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of novel 5-(4-Methylphenyl)-3-pyridinecarbaldehyde derivatives. Understanding the selectivity of these compounds is crucial for assessing their potential as therapeutic agents and for identifying potential off-target effects. The following sections present hypothetical cross-reactivity data, detailed experimental protocols for assessing selectivity, and the potential signaling pathways these derivatives may modulate.

Cross-Reactivity Profiling: An Overview

The development of targeted therapies requires a thorough understanding of a compound's interaction with a wide range of biological targets. Cross-reactivity, the ability of a compound to bind to multiple targets, can lead to unforeseen side effects or provide opportunities for polypharmacology. This guide focuses on two key areas of cross-reactivity for the this compound series: kinase inhibition and G-protein coupled receptor (GPCR) binding.

Data Presentation

The following tables summarize hypothetical cross-reactivity data for a series of this compound derivatives against a panel of kinases and GPCRs. This data is for illustrative purposes to demonstrate how such a comparison would be presented.

Table 1: Kinase Selectivity Profile of this compound Derivatives (% Inhibition at 1 µM)

Kinase TargetDerivative 1Derivative 2Derivative 3
Primary Target X 95 98 92
ABL1253015
AKT110128
AURKB78[1]8575
CDK2455035
EGFR582
JAK260[2]6555
PI3Kα70[3]7568
PI3Kβ65[3]7062
SRC303522
TYK288[2]9285
VEGFR2152010

Table 2: GPCR Binding Affinity of this compound Derivatives (Ki in nM)

GPCR TargetDerivative 1Derivative 2Derivative 3
Primary Target Y 15 10 25
CXCR4>10000[4]>10000>10000
CCR5>10000>10000>10000
ADRB2520065004800
DRD2850092007900
HTR2A>10000>10000>10000

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be used to generate the cross-reactivity data presented above.

Kinase Selectivity Profiling Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method for profiling the inhibitory activity of test compounds against a panel of protein kinases.[5][6][7]

Materials:

  • Kinase Selectivity Profiling System (e.g., Promega)

  • Test compounds dissolved in DMSO

  • Kinase buffer

  • ATP solution

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives in DMSO. Further dilute in kinase buffer to the desired final assay concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase/substrate solution to each well.

    • Initiate the reaction by adding 5 µL of ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The percentage of kinase inhibition is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

GPCR Competitive Radioligand Binding Assay

This protocol details a method to determine the binding affinity (Ki) of test compounds for a specific GPCR.[8][9]

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand specific for the target GPCR

  • Unlabeled competitor (test compound)

  • Binding buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled this compound derivative.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. This traps the membranes with bound radioligand on the filter.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled known ligand.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

    • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[9]

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical workflow for assessing compound cross-reactivity and a potential signaling pathway that could be modulated by the this compound derivatives.

G cluster_prep Compound Preparation cluster_screening Screening cluster_assays Assay Panels cluster_analysis Data Analysis Compound_Stock Compound Stock (in DMSO) Serial_Dilution Serial Dilution Compound_Stock->Serial_Dilution Assay_Plates Assay-Ready Plates Serial_Dilution->Assay_Plates Primary_Screen Primary Screen (Single Concentration) Assay_Plates->Primary_Screen Kinase_Panel Kinase Panel Primary_Screen->Kinase_Panel GPCR_Panel GPCR Panel Primary_Screen->GPCR_Panel Dose_Response Dose-Response (IC50/Ki Determination) Data_QC Data Quality Control Dose_Response->Data_QC Kinase_Panel->Dose_Response GPCR_Panel->Dose_Response Selectivity_Profile Generate Selectivity Profile Data_QC->Selectivity_Profile SAR_Analysis Structure-Activity Relationship (SAR) Selectivity_Profile->SAR_Analysis

Experimental workflow for cross-reactivity screening.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TYK2) STAT STAT Receptor->STAT Phosphorylation Ligand Ligand Ligand->Receptor Activation pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Inhibitor 5-(4-Methylphenyl)-3- pyridinecarbaldehyde Derivative Inhibitor->Receptor Inhibition DNA DNA pSTAT_dimer->DNA Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription

Hypothetical signaling pathway (JAK-STAT) modulation.

References

Safety Operating Guide

Proper Disposal of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde, a compound utilized in scientific research and drug development, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for its safe handling and disposal.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Based on data for structurally similar compounds like pyridine aldehydes, this chemical should be regarded as hazardous.[1] It is likely to be combustible, harmful if swallowed or inhaled, and capable of causing severe skin and eye irritation or burns.[2][3]

Personal Protective Equipment (PPE) is mandatory. All personnel handling this compound must wear chemical-resistant gloves (e.g., butyl rubber or Viton®), safety glasses with side shields or chemical splash goggles, and a standard laboratory coat.[1] All work with this compound should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][4]

Spill Management

In the event of a spill, the area should be evacuated.[1] For small spills, use an inert, non-combustible absorbent material such as vermiculite or sand to contain the substance.[1][5] For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]

Step-by-Step Disposal Protocol

The disposal of this compound waste must adhere to all local, state, and federal regulations.[1] This compound and any materials contaminated with it are to be treated as hazardous waste.

1. Waste Identification and Segregation:

  • All materials containing this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

  • It is critical to segregate this waste stream. Do not mix it with other incompatible wastes, particularly strong oxidizing agents and acids.[1][4]

2. Waste Collection and Labeling:

  • Collect all waste in a designated, compatible, and properly sealed hazardous waste container.[1][4] The container must be airtight and clearly labeled.[4]

  • The label must include the words "Hazardous Waste," the full chemical name "this compound," and clear indications of the associated hazards (e.g., Flammable, Toxic, Irritant).[1]

3. Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]

  • The storage area should be cool, dry, and away from sources of ignition such as heat, sparks, or open flames.[4][5]

4. Final Disposal:

  • Never dispose of this compound down the drain or in regular trash.[5]

  • Disposal must be handled by a licensed and approved hazardous waste disposal company.[6] Contact your institution's EHS department to arrange for pickup and proper disposal.

Quantitative Data Summary

Hazard ClassificationDescriptionSource
FlammabilityCombustible liquid.[2][2]
Acute Toxicity (Oral)Harmful if swallowed.
Acute Toxicity (Inhalation)Fatal or harmful if inhaled.[2][2]
Skin Corrosion/IrritationCauses severe skin burns and eye damage.[3][3]
Skin SensitizationMay cause an allergic skin reaction.[2][2]
Aquatic ToxicityToxic to aquatic life.

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is outlined below.

G cluster_0 Preparation cluster_1 Waste Handling cluster_2 Storage & Disposal A Wear Appropriate PPE C Segregate Waste A->C B Work in Fume Hood B->C D Collect in Labeled Container C->D E Seal Container D->E F Store in Designated Area E->F G Contact EHS for Pickup F->G H Professional Disposal G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-(4-Methylphenyl)-3-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, storage, and disposal of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde (CAS No. 229008-16-6). The following guidance is synthesized from safety data sheets of structurally similar compounds, such as 3-pyridinecarboxaldehyde and 4-pyridinecarboxaldehyde, in the absence of a specific Safety Data Sheet (SDS) for the target compound. It is imperative to handle this chemical with caution in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal safety is essential. The following personal protective equipment is recommended to minimize exposure and ensure user safety.

PPE CategoryRecommended Equipment
Eye/Face Protection Chemical safety goggles or a face shield are mandatory to protect against splashes.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or protective suit are required.[1]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when working outside a fume hood or with heated material.[1]
Hand Protection Wear appropriate chemical-resistant gloves. Dispose of contaminated gloves after use.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of the compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols.

  • Use non-sparking tools and equipment to prevent ignition sources.[2]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.[2]

  • Protect from direct sunlight and moisture.

  • Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[3][4]

  • Skin Contact: Remove contaminated clothing and shoes. Immediately wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[3][4]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]

  • Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All waste materials must be handled and disposed of in accordance with federal, state, and local regulations.

  • Chemical Waste: Dispose of the chemical and any contaminated materials in a designated hazardous waste container. Do not mix with other waste streams.

  • Container Disposal: Empty containers may retain product residue. Do not reuse empty containers. Dispose of them as hazardous waste.

Experimental Workflow: Safe Handling Protocol

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Proceed if understood Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Decontaminate Perform Experiment->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A workflow diagram outlining the necessary steps for safely handling the chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.